Product packaging for Disodium phosphonate(Cat. No.:CAS No. 13708-85-5)

Disodium phosphonate

Cat. No.: B078346
CAS No.: 13708-85-5
M. Wt: 124.952 g/mol
InChI Key: IIRVGTWONXBBAW-UHFFFAOYSA-M
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Description

Disodium Phosphonate is an inorganic compound with the formula Na₂HPO₃, widely utilized in agricultural research for its fungicidal properties. This white, water-soluble solid is recognized for its role in managing diseases caused by oomycete pathogens, such as downy mildew in grapes. Primary Research Applications and Value • Plant Pathology Studies: Serves as a key active substance in fungicide research for controlling oomycete diseases. Its contact and protective action make it a valuable tool for studying disease management in crops, with specific efficacy against pathogens like Pythium and Phytophthora spp. • Mode of Action Investigation: this compound exhibits a complex, multi-pronged mechanism that is not fully understood, making it a subject of ongoing scientific interest. Research indicates its activity involves both direct inhibition of the pathogen and stimulation of the host plant's natural defense mechanisms. • Environmental Fate and Behavior: As a phosphonate, it is resistant to rapid chemical oxidation but can be metabolized by soil microorganisms into phosphate over time. Its persistence and transformation in different soil types are critical areas of environmental science research. This product is provided For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2HPO3<br>Na2O3P+ B078346 Disodium phosphonate CAS No. 13708-85-5

Properties

InChI

InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1
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InChI Key

IIRVGTWONXBBAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O3P+
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DSSTOX Substance ID

DTXSID20889617
Record name Disodium phosphite
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Molecular Weight

124.952 g/mol
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Physical Description

White odorless powder; Hygroscopic; [Bruggemann Chemical MSDS]
Record name Sodium phosphite
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CAS No.

13708-85-5
Record name Sodium phosphite
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Record name Phosphonic acid, sodium salt (1:2)
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Record name Disodium phosphite
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Record name Disodium phosphonate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disodium Phosphonate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of disodium phosphonate (Na₂HPO₃), a compound of significant interest in pharmaceutical and materials science research. Its utility often stems from its role as a stable structural analog, or bioisostere, of phosphate.[1][2] This document details a common laboratory synthesis protocol, methods for characterization, and explores its relevance in the context of drug development by examining its interaction with biological pathways.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the neutralization of phosphonic acid (H₃PO₃) with two equivalents of a sodium base, typically sodium hydroxide (NaOH).[1] This reaction is generally performed in an aqueous solution and can be optimized by controlling parameters such as temperature and reactant stoichiometry to ensure high yield and purity.[1][3]

Experimental Protocol: Neutralization Synthesis

Objective: To synthesize this compound with high purity for laboratory use.

Materials:

  • Phosphonic acid (H₃PO₃)

  • Sodium hydroxide (NaOH) pellets or a standardized NaOH solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Round-bottom flask

  • Burette or dropping funnel

  • pH meter or pH indicator strips

  • Crystallizing dish

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Reactants: Accurately weigh a specific amount of phosphonic acid and dissolve it in a minimal amount of deionized water in a round-bottom flask with stirring. Separately, prepare a stoichiometric solution of sodium hydroxide (2 molar equivalents to the phosphonic acid).

  • Neutralization Reaction: Place the flask containing the phosphonic acid solution in a water bath set to 60-80°C.[1] This temperature range has been shown to improve reaction efficiency.[3]

  • Slowly add the sodium hydroxide solution dropwise to the phosphonic acid solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when the pH is neutral (pH ≈ 7.0), indicating the formation of the disodium salt.

  • Isolation and Purification: Once the reaction is complete, remove the solution from the heat and allow it to cool. Concentrate the solution by evaporation under reduced pressure.

  • Recrystallization: The crude this compound can be purified by recrystallization.[1] Dissolve the crude product in a minimum of hot deionized water, then add ethanol to induce precipitation of the purified salt.

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure, crystalline this compound.

Synthesis Workflow

G Reactants Reactants - Phosphonic Acid (H₃PO₃) - Sodium Hydroxide (NaOH) Reaction Neutralization in Aqueous Solution (60-80°C) Reactants->Reaction 1. Mix pH_Control pH Adjustment to ~7.0 Reaction->pH_Control 2. Titrate Isolation Isolation (Evaporation) pH_Control->Isolation 3. Process Purification Purification (Recrystallization from Water/Ethanol) Isolation->Purification 4. Refine Product Final Product This compound (Na₂HPO₃) Purification->Product 5. Dry

Diagram 1: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is typically employed.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 13708-85-5[1][4]
Molecular Formula HNa₂O₃P[4]
Molecular Weight ~125.96 g/mol [4]
Appearance Colorless monoclinic or orthorhombic crystals[4]
Melting Point 53°C[4]
Boiling Point Decomposes at 200–250°C[4]
Water Solubility Highly soluble; 429 g / 100 g H₂O at 20°C[4]
pKa 6.52 at 20°C[4]
Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing the chemical environment of the phosphorus atom, confirming the formation of the phosphonate group.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational peaks for disodium hydrogen orthophosphate (a related compound) include O-H stretching (~3357 cm⁻¹), P=O stretching (~1132-1260 cm⁻¹), and O=P-OH deformation (~1701-1735 cm⁻¹), which provide a reference for identifying the phosphonate functional group.[5][6]

X-ray Crystallography: High-resolution X-ray powder diffraction can be used to solve the crystal structure of anhydrous this compound, providing definitive structural information.[7]

Crystallographic Data for Anhydrous Na₂HPO₃ Reference(s)
Crystal System Monoclinic[7]
Space Group P2₁/n[7]
Unit Cell Parameters a = 9.6987(1) Å[7]
b = 6.9795(1) Å[7]
c = 5.0561(1) Å[7]
β = 92.37(1)°[7]
Cell Volume V = 341.97(1) ų[7]

Characterization Workflow

G cluster_char Characterization Techniques Product Synthesized this compound NMR ³¹P NMR Spectroscopy Product->NMR FTIR FTIR Spectroscopy Product->FTIR XRD X-Ray Diffraction Product->XRD NMR_out Confirms Phosphorus Chemical Environment NMR->NMR_out FTIR_out Identifies Functional Groups (P=O, O-H, etc.) FTIR->FTIR_out XRD_out Determines Crystal Structure and Phase Purity XRD->XRD_out

Diagram 2: Standard workflow for the characterization of synthesized this compound.

Application in Drug Development: Phosphonates as Phosphate Bioisosteres

In medicinal chemistry, phosphonate groups are frequently used as stable bioisosteres for phosphate groups.[2][8] The C-P bond in phosphonates is resistant to enzymatic hydrolysis compared to the C-O-P bond in phosphates, making them valuable for designing enzyme inhibitors.[1]

Inhibition of the MEP Pathway

A key example is the inhibition of the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria (e.g., M. tuberculosis) and protozoa but is absent in humans.[8] This makes the enzymes in the MEP pathway attractive targets for antimicrobial drugs. The natural product phosphonate, fosmidomycin, is a known inhibitor of the DXR enzyme within this pathway.[8] Understanding how phosphonates interact with such pathways is crucial for developing new therapeutics.

G DXS DXS sub2 DXP DXS->sub2 DXR DXR (Target Enzyme) sub3 MEP DXR->sub3 IspD IspD IspE IspE IspD->IspE Multiple Steps IspF IspF IspE->IspF Multiple Steps IspG IspG IspF->IspG Multiple Steps IspH IspH IspG->IspH Multiple Steps sub_final IPP / DMAPP (Isoprenoids) IspH->sub_final Multiple Steps sub1 Pyruvate + G3P sub1->DXS sub2->DXR sub3->IspD Multiple Steps Inhibitor Phosphonate Inhibitors (e.g., Fosmidomycin) Inhibitor->DXR

Diagram 3: Simplified MEP signaling pathway showing the inhibition point by phosphonates.

References

disodium phosphonate chemical properties for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Disodium Phosphonate for Researchers

Abstract

This compound (Na₂HPO₃), also known as disodium hydrogen phosphite, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a salt of phosphonic acid, it serves as a crucial starting material and intermediate in the synthesis of more complex organophosphorus compounds.[2] Its unique properties, including high water solubility, strong metal chelation capabilities, and its role as a stable bioisostere for phosphate, make it a valuable molecule in drug development, water treatment, and agriculture.[1][3][4] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological mechanisms of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is an inorganic salt characterized by a central tetrahedral phosphorus atom.[1][3] Unlike phosphates, which feature a P-O-C bond, phosphonates are distinguished by a direct and highly stable phosphorus-hydrogen (P-H) bond, which imparts resistance to enzymatic hydrolysis.[1][2] The negative charge of the phosphonate group is balanced by two sodium ions.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name This compound; Disodium hydrogen phosphite[5]
CAS Number 13708-85-5[5]
Molecular Formula HNa₂O₃P[5]
Molecular Weight 125.96 g/mol (anhydrous)[5]
Canonical SMILES [O-]P(=O)=O.[Na+].[Na+][5]

| InChIKey | IIRVGTWONXBBAW-UHFFFAOYSA-M[1] |

Physicochemical and Crystallographic Properties

This compound is typically a white, crystalline solid that is highly soluble in water but insoluble in nonpolar organic solvents like ethanol.[1][5] Its high aqueous solubility is a key property for many of its applications.[1][4] The compound decomposes at high temperatures before reaching a melting point.[1][5]

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Colorless monoclinic or orthorhombic crystals[5][6]
Melting Point 53°C (decomposes at 200-250°C)[5]
Density 2.05 g/cm³ at 20°C[5]
Water Solubility 429 g/100 g H₂O at 20°C[5]
pKa 6.52 at 20°C[5]

| Vapor Pressure | 0 Pa at 20°C[5] |

Crystallographic studies have determined that anhydrous this compound has a monoclinic crystal structure.[2][6]

Table 3: Crystallographic Data for Anhydrous this compound

Parameter Value Reference
Crystal System Monoclinic [2][6]
Space Group P2₁/n [2][6]
a 9.6987(1) Å [2][6]
b 6.9795(1) Å [2][6]
c 5.0561(1) Å [2][6]
β 92.37(1)° [2][6]
Volume 341.97(1) ų [2][6]

| Z | 4 |[2][6] |

Chemical Reactivity and Synthesis

This compound participates in several important chemical reactions, making it a versatile building block in organophosphorus chemistry.

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form phosphonic acid.[1]

  • Chelation: The phosphonate group is an effective chelating agent, capable of binding tightly to divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[1][3][4] This property is fundamental to its use as a scale inhibitor in water treatment.[3][4]

  • Michaelis-Arbuzov Reaction: This reaction allows for the alkylation of this compound, enabling the formation of more complex organophosphorus compounds with C-P bonds.[1][3]

The most common laboratory synthesis involves the neutralization of phosphorous acid (H₃PO₃) with two equivalents of a sodium base like sodium hydroxide (NaOH).[2]

G H3PO3 Phosphorous Acid (H₃PO₃) Reactor Aqueous Solution H3PO3->Reactor NaOH Sodium Hydroxide (2 equiv.) NaOH->Reactor Reaction Neutralization (60-80°C) Reactor->Reaction Reactants Product This compound (Na₂HPO₃) Reaction->Product Primary Product Water Water (2 H₂O) Reaction->Water Byproduct

Caption: General workflow for the laboratory synthesis of this compound.

Mechanism of Action and Role in Drug Development

In biological systems, the phosphonate group acts as a stable bioisostere of the phosphate group.[3][7][8] While phosphates are susceptible to enzymatic cleavage, the C-P bond in phosphonate-containing molecules is hydrolytically stable. This stability allows phosphonate-based drugs to act as competitive inhibitors of enzymes that process phosphate substrates.[7][8]

This "phosphate mimicry" is a cornerstone of their application in medicinal chemistry, notably in the development of antiviral drugs like Tenofovir, where the phosphonate moiety is crucial for its mechanism of action.[3][9]

G Enzyme Enzyme Active Site Binding Binding & Metabolism Enzyme->Binding Inhibition Competitive Inhibition Enzyme->Inhibition Phosphate Natural Phosphate Substrate Phosphate->Binding Phosphonate Phosphonate Drug (Phosphate Mimic) Phosphonate->Inhibition Effect Normal Biological Effect Binding->Effect Leads to Block Blocked Biological Effect Inhibition->Block Leads to

Caption: Conceptual diagram of phosphonates as phosphate mimics for enzyme inhibition.

Furthermore, due to their high polarity and negative charge at physiological pH, phosphonates often exhibit poor cell permeability.[9] To overcome this, a common strategy in drug development is the use of prodrugs, where the phosphonate group is masked with moieties (like pivaloyloxymethyl, POM) that are cleaved inside the cell to release the active drug.[7][9]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is based on the neutralization of phosphorous acid.[2]

Materials:

  • Phosphorous acid (H₃PO₃)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • pH meter

Methodology:

  • Prepare a concentrated aqueous solution of phosphorous acid in the reaction vessel.

  • Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic; maintain the temperature between 60-80°C to improve reaction efficiency.[1][2]

  • Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved.

  • The resulting solution contains aqueous this compound. The solid product can be obtained by crystallization, which may involve cooling the solution or evaporating the water under reduced pressure.

  • The resulting white crystals should be filtered, washed with a small amount of cold water or ethanol, and dried.

Quantification of Phosphonates via UV-Persulfate Oxidation

A common method for analyzing phosphonates in aqueous samples involves their conversion to orthophosphate, which can then be measured colorimetrically.[10][11]

Materials:

  • Potassium persulfate

  • Sulfuric acid

  • Sodium hydroxide

  • PhosVer® 3 Phosphate Reagent (or equivalent ascorbic acid/molybdate reagent)

  • UV digestion lamp

  • Spectrophotometer

Methodology:

  • Sample Preparation: Place a known volume of the phosphonate-containing sample into a UV-transparent quartz tube.

  • Oxidation: Add potassium persulfate to the sample. The persulfate, when activated by UV light, will oxidize the phosphonate to orthophosphate (PO₄³⁻).[10][11]

  • UV Digestion: Place the sample under a UV lamp and irradiate for the time specified by the equipment manufacturer (typically 1-2 hours) to ensure complete conversion.

  • pH Adjustment: After digestion, allow the sample to cool to room temperature. Neutralize the sample to a pH of approximately 7 using sulfuric acid or sodium hydroxide as needed.[10]

  • Colorimetric Analysis: Add the PhosVer® 3 reagent to the digested sample. This reagent reacts with orthophosphate to produce a characteristic blue color.[10]

  • Measurement: Allow 2-5 minutes for full color development.[10] Measure the absorbance of the blue solution using a spectrophotometer at the appropriate wavelength (typically around 880 nm).

  • Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a phosphate standard. Remember to subtract the initial orthophosphate concentration of the sample, determined by running a blank without the UV digestion step.[10]

G Start Aqueous Sample (containing Phosphonate) Add Add Potassium Persulfate Start->Add UV UV Lamp Digestion Add->UV Oxidation Ortho Orthophosphate (PO₄³⁻) Solution UV->Ortho Conversion Reagent Add PhosVer® 3 Reagent Ortho->Reagent Color Blue Color Development Reagent->Color Reaction Measure Spectrophotometry (Absorbance Reading) Color->Measure End Concentration Result Measure->End Quantification

Caption: Experimental workflow for the analysis of phosphonates via oxidation.

Safety and Handling

This compound is generally considered stable under normal conditions.[1] However, researchers should always consult the specific Safety Data Sheet (SDS) before handling. In its solid form, it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[12][13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] If there is a risk of generating dust, respiratory protection may be necessary.[13] Store in a dry, well-ventilated area in sealed containers, away from incompatible materials.[12]

References

Disodium Phosphonate: A Technical Guide to its Chelation Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Disodium phosphonate, chemically known as disodium hydrogen phosphite (Na₂HPO₃), is an inorganic compound with significant potential in various scientific and therapeutic fields due to its ability to act as a chelating agent. This technical guide provides a comprehensive overview of the chelation properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action.

Core Chelation Properties of this compound

This compound is the disodium salt of phosphorous acid and is characterized by the presence of the hydrogen phosphite anion (HPO₃²⁻). While it is a simple phosphonate, it shares the ability of more complex organophosphonates to form stable complexes with di- and trivalent metal ions. This chelation activity is fundamental to its various applications, including its use as a scale inhibitor in industrial water treatment and its potential in biomedical applications.[1] The hydrogen phosphite ion can coordinate with metal cations, effectively sequestering them from solution.

Quantitative Data on Phosphonate Chelation

The following table summarizes the stability constants (log K) for several common phosphonate chelating agents with various divalent metal ions. It is important to note that these are more complex phosphonates than disodium hydrogen phosphite, but this data is presented for comparative purposes to illustrate the general affinity of the phosphonate group for metal ions.

Phosphonate LigandMetal IonLog K
ATMP (Aminotris(methylenephosphonic acid))Zn²⁺16.4[2]
HEDP (1-Hydroxyethane-1,1-diphosphonic acid)Zn²⁺10.7[2]
DTPMPA (Diethylenetriaminepenta(methylene phosphonic acid))Zn²⁺20.1[2]

This table provides a comparative overview of the stability constants of common phosphonate chelating agents. Specific stability constant data for disodium hydrogen phosphite is limited in the available literature.

Experimental Protocols for Characterizing Chelation Properties

The determination of the stoichiometry and stability constants of metal-disodium phosphonate complexes is crucial for understanding their behavior. The following sections detail the methodologies for key experiments used in these characterizations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The procedure involves monitoring the pH of a solution containing the ligand (this compound) and a metal ion as a titrant (a strong base) is added.

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration

  • Solution of the metal salt of interest (e.g., CaCl₂, MgCl₂, FeCl₂) of known concentration

  • Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • In the thermostated reaction vessel, prepare a solution containing a known concentration of this compound and the inert electrolyte.

  • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of the phosphonate.

  • Prepare a second solution containing the same concentrations of this compound and inert electrolyte, but also add a known concentration of the metal salt.

  • Titrate this second solution with the same standardized strong base, again recording the pH after each addition.

  • The stability constants are calculated from the displacement of the titration curve of the metal-ligand system relative to the ligand-only system. Specialized software is often used for these calculations.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis sol_L Ligand Solution (this compound) tit_L Titrate Ligand Solution sol_L->tit_L tit_ML Titrate Metal-Ligand Solution sol_L->tit_ML sol_M Metal Ion Solution sol_M->tit_ML sol_B Standard Base (e.g., NaOH) sol_B->tit_L sol_B->tit_ML plot Plot pH vs. Titrant Volume tit_L->plot tit_ML->plot calc Calculate Stability Constants plot->calc Jobs_Method start Prepare Equimolar Stock Solutions (Metal and Ligand) prep_series Create Series of Solutions with Varying Mole Fractions (Constant Total Moles) start->prep_series measure_abs Measure Absorbance of Each Solution at λmax prep_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data find_max Identify Mole Fraction at Maximum Absorbance plot_data->find_max determine_stoich Determine Stoichiometry of the Complex find_max->determine_stoich NMR_Titration prep Prepare Ligand and Metal Solutions in Deuterated Solvent acquire_L Acquire NMR Spectrum of Ligand Only prep->acquire_L titrate Incrementally Add Metal Solution to Ligand prep->titrate analyze Analyze Chemical Shift Perturbations acquire_L->analyze acquire_ML Acquire NMR Spectrum after Each Addition titrate->acquire_ML acquire_ML->analyze determine_Kd Determine Binding Constant (Kd) analyze->determine_Kd Calcium_Signaling stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca²⁺ Store) ip3->er ca_release Ca²⁺ Release er->ca_release ca_signal Intracellular Ca²⁺ Signaling Cascade ca_release->ca_signal response Cellular Response ca_signal->response phosphonate This compound chelation Ca²⁺ Chelation phosphonate->chelation chelation->ca_release Inhibits chelation->ca_signal Dampens Bone_Metabolism cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) ob_diff Osteoblast Differentiation ob_activity Osteoblast Activity ob_diff->ob_activity balance Bone Homeostasis ob_activity->balance Promotes oc_diff Osteoclast Differentiation oc_activity Osteoclast Activity oc_diff->oc_activity oc_activity->balance Inhibits ext_ca Extracellular Ca²⁺ ext_ca->ob_diff Regulates ext_ca->oc_diff Regulates phosphonate This compound chelation Ca²⁺ Chelation phosphonate->chelation chelation->ext_ca Reduces Bioavailability

References

disodium phosphonate crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of this compound (Na₂HPO₃), an inorganic compound of interest in various chemical and materials science applications. The document details the crystallographic parameters of its anhydrous and hydrated forms, outlines the experimental protocols for their determination, and presents logical workflows for analysis.

Introduction to this compound

This compound, also known as disodium hydrogen phosphite, is an inorganic salt with the chemical formula Na₂HPO₃.[1] It is a derivative of phosphorous acid and contains the phosphonate anion (HPO₃²⁻).[1] A key structural characteristic is the tetrahedral phosphorus center.[2] Unlike organic phosphonates, the inorganic form lacks a direct carbon-phosphorus (C-P) bond.[2] The hydrogen atom in the anion is bonded directly to the phosphorus atom, not to an oxygen atom, and is therefore not acidic.[1] This guide focuses on the precise atomic arrangement within the crystalline solid state of anhydrous this compound and its common hydrates.

Crystal Structure of Anhydrous this compound (Na₂HPO₃)

The crystal structure of anhydrous this compound has been determined using high-resolution X-ray powder diffraction data.[3] The compound crystallizes in a monoclinic system.[2][4] The structure is composed of two distinct sodium-oxygen polyhedra that are interconnected through common edges and vertices, forming layers that create a three-dimensional framework.[3]

Within this framework, the sodium ions (Na¹⁺) exhibit different coordination geometries. One Na¹⁺ site is bonded to six oxygen atoms in a distorted square pyramidal shape, while a second site is in a 5-coordinate geometry with five oxygen atoms.[4] The phosphite group (PHO₃) exists as a distorted tetrahedron.[4]

Table 1: Crystallographic Data for Anhydrous this compound (Na₂HPO₃)

Parameter Value Reference
Crystal System Monoclinic [2][4]
Space Group P2₁/n [2][3]
Lattice Constant 'a' 9.6987(1) Å [2][3]
Lattice Constant 'b' 6.9795(1) Å [2][3]
Lattice Constant 'c' 5.0561(1) Å [2][3]
Angle 'β' 92.37(1)° [2][3]
Unit Cell Volume 341.97(1) ų [2][3]

| Formula Units (Z) | 4 |[2][3] |

Hydrated Crystalline Forms

This compound is also known to form stable crystalline hydrates, most notably a pentahydrate and a hemihydrate. The crystal structures of these hydrated forms have been investigated, revealing different symmetries and structural arrangements compared to the anhydrous salt.

Table 2: Crystallographic Data for Hydrated Forms of this compound

Parameter Na₂HPO₃ · 5H₂O (Pentahydrate) Na₂HPO₃ · 0.5H₂O (Hemihydrate)
Crystal System Orthorhombic Rhombohedral
Space Group Pnm2₁ R32, R3m, or R3m
Lattice Constant 'a' 7.190(1) Å 18.918(5) Å
Lattice Constant 'b' 6.447(1) Å -
Lattice Constant 'c' 9.230(2) Å -
Angle 'α' 90° 33.00(2)°
Angle 'β' 90° -
Angle 'γ' 90° -

| Reference |[3] |[3] |

The structure of the pentahydrate consists of layers of sodium-coordinating polyhedra that share edges and vertices. These layers are connected into a three-dimensional structure via hydrogen bonds involving the water molecules.[3]

Experimental Protocols

The determination of the crystal structure of this compound and its hydrates involves synthesis followed by structural analysis, primarily using X-ray diffraction.

Synthesis and Sample Preparation

Anhydrous this compound (Na₂HPO₃):

  • Starting Material: this compound pentahydrate (Na₂HPO₃·5H₂O).

  • Method: Dehydration of the pentahydrate.

  • Procedure: The pentahydrate is carefully heated to remove the water of crystallization. The process can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis to identify the temperatures at which dehydration events occur.[3] The final product is the anhydrous Na₂HPO₃ powder.

Single Crystals of Hydrated Forms:

  • Method: Solution growth.

  • Procedure: A saturated solution of this compound is prepared in an appropriate solvent system (e.g., water/methanol).[5]

  • Single crystals suitable for X-ray diffraction are grown by allowing the solution to stand at a controlled temperature, leading to slow evaporation or cooling. For example, single crystals of the hemihydrate have been successfully grown from solution.[3]

Crystal Structure Determination via X-ray Diffraction (XRD)
  • Data Collection:

    • Technique: High-resolution X-ray powder diffraction (XRPD) is used for powdered samples like anhydrous Na₂HPO₃.[3][6] For single crystals, a single-crystal X-ray diffractometer is employed.

    • Instrument: A modern diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.[7]

    • Procedure: The prepared sample (powder or single crystal) is mounted in the diffractometer. The instrument is set to scan over a specific range of 2θ angles, collecting diffraction intensity data.

  • Data Processing and Structure Solution:

    • Indexing: The collected diffraction pattern is indexed to determine the unit cell parameters and crystal system.[7]

    • Structure Solution: For powder data, ab initio methods may be used. Programs like SHELXS are often employed to solve the structure using direct methods from the extracted reflection intensities.[8]

    • Structure Refinement: The initial structural model is refined against the experimental diffraction data. The Rietveld refinement method is a powerful technique for refining crystal structures from powder diffraction data.[3] This process adjusts atomic positions, lattice parameters, and other profile parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Complementary Analytical Techniques

Other methods are used to confirm the purity, composition, and chemical environment of the phosphonate.

  • Thermogravimetric Analysis (TGA): Used to assess hydration states by monitoring mass loss as a function of temperature.[2]

  • ³¹P Nuclear Magnetic Resonance (NMR): Verifies the chemical environment of the phosphorus atom in the phosphonate group.[2]

  • X-ray Absorption Near-Edge Structure (XANES): A spectroscopic technique that provides information about the electronic state and local coordination environment of the phosphorus atoms.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for crystal structure analysis and the phase relationships between the hydrated and anhydrous forms of this compound.

G cluster_synthesis Synthesis & Preparation cluster_analysis Structural Analysis cluster_output Final Output synthesis Synthesis of Na₂HPO₃ (Anhydrous or Hydrate) crystal Sample Preparation (Powder or Single Crystal) synthesis->crystal xrd X-ray Diffraction Data Collection crystal->xrd processing Data Processing (Indexing, Integration) xrd->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement (e.g., Rietveld) solution->refinement model Final Crystal Structure Model (Atomic Coordinates, etc.) refinement->model

Caption: Workflow for Crystal Structure Determination.

G pentahydrate Na₂HPO₃ · 5H₂O (Pentahydrate) hemihydrate Na₂HPO₃ · 0.5H₂O (Hemihydrate) pentahydrate->hemihydrate Dehydration (Heat) anhydrous Na₂HPO₃ (Anhydrous) pentahydrate->anhydrous Complete Dehydration hemihydrate->anhydrous Dehydration (Heat) anhydrous->pentahydrate Hydration

Caption: Dehydration Pathway of this compound.

References

An In-depth Technical Guide to the NMR Spectroscopy of Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to disodium phosphonate (Na₂HPO₃), also known as disodium hydrogen phosphonate. While specific high-resolution NMR data for this simple inorganic salt is not extensively published, this document compiles typical spectroscopic values and coupling behaviors from the broader class of phosphonates and outlines the experimental protocols necessary for its characterization.

Core Principles of Phosphonate NMR

This compound is an excellent candidate for NMR analysis due to the presence of two NMR-active nuclei: the proton (¹H) and phosphorus-31 (³¹P).

  • ³¹P NMR: The ³¹P nucleus is highly advantageous for NMR spectroscopy. It has a natural abundance of 100% and a spin of ½, which results in sharp signals and relatively straightforward spectral interpretation. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, making ³¹P NMR a powerful tool for identifying phosphorus-containing compounds.[1]

  • ¹H NMR: The proton spectrum of the phosphonate anion [HPO₃]²⁻ is characterized by the direct coupling between the phosphorus and hydrogen atoms. This results in a distinctive splitting pattern that is invaluable for structural confirmation.

Given that this compound is an inorganic salt, it does not contain any carbon atoms, and therefore, ¹³C NMR spectroscopy is not applicable for the characterization of the phosphonate anion itself.

Expected NMR Data for this compound

The following tables summarize the expected chemical shifts (δ) and spin-spin coupling constants (J) for this compound based on general values for phosphonates and inorganic phosphates in aqueous solutions. The exact values can be influenced by factors such as pH, concentration, and temperature.

Table 1: ¹H NMR Spectral Data
NucleusChemical Shift (δ) in D₂O (ppm)MultiplicityCoupling Constant (J) (Hz)
¹H6.5 - 7.5 (estimated)Doublet¹JP-H: ~600 - 700

The large one-bond coupling constant between phosphorus and hydrogen is a characteristic feature of phosphonates.[2]

Table 2: ³¹P NMR Spectral Data
NucleusChemical Shift (δ) in D₂O (ppm)Multiplicity (¹H-coupled)Coupling Constant (J) (Hz)
³¹P2 - 6 (typical range)Doublet¹JP-H: ~600 - 700

The ³¹P chemical shifts are referenced to an external standard of 85% H₃PO₄.[1][3] In proton-decoupled ³¹P NMR spectra, the signal will appear as a singlet. The chemical shift of phosphonate groups in solid-state NMR can be around 5.0 ppm.[4]

Spin-Spin Coupling in the Phosphonate Anion

The interaction between the spins of the ¹H and ³¹P nuclei is a key feature in the NMR spectra of this compound. This interaction, known as spin-spin coupling, provides crucial information about the connectivity of the molecule.

P ³¹P H ¹H P->H ¹JPH O1 O⁻ P->O1 O2 O⁻ P->O2 O3 O P->O3

Figure 1: Molecular structure of the phosphonate anion showing the direct one-bond coupling between ³¹P and ¹H.

In the ¹H spectrum, the signal is split into a doublet by the ³¹P nucleus. Conversely, in the ¹H-coupled ³¹P spectrum, the signal is also split into a doublet by the ¹H nucleus. The magnitude of this splitting, the coupling constant ¹JP-H, is typically very large for phosphonates.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is the most appropriate solvent for this compound. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of D₂O is generally sufficient. For the less sensitive ³¹P nucleus, a higher concentration may be beneficial to reduce acquisition time.

  • Filtration: The solution should be free of any solid particles, as suspended material can degrade the magnetic field homogeneity, leading to broadened spectral lines. The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • pH Adjustment: The chemical shifts of phosphorus compounds can be pH-dependent.[5] For consistent results, it is advisable to use a buffered D₂O solution or to record the pH of the sample. For phosphonates in alkaline solutions (pH > 12), consistent chemical shifts and optimal spectral resolution are often achieved.[6]

NMR Data Acquisition
  • Instrumentation: A standard high-resolution NMR spectrometer equipped with a broadband probe is suitable for acquiring both ¹H and ³¹P spectra.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

    • Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • ³¹P NMR Acquisition:

    • A single-pulse experiment with proton decoupling is commonly used to simplify the spectrum to a single peak and improve sensitivity through the Nuclear Overhauser Effect (NOE).

    • For quantitative analysis, inverse-gated decoupling should be employed to suppress the NOE and allow for accurate integration.[2]

    • To observe the P-H coupling, a proton-coupled ³¹P spectrum should be acquired.

    • The chemical shifts are referenced to an external 85% H₃PO₄ standard.[7]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Disodium Phosphonate dissolve Dissolve in D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim setup Setup Experiment (¹H or ³¹P) lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Analysis Analysis reference->Analysis

Figure 2: A generalized workflow for the NMR analysis of a this compound sample.

Applications in Drug Development

While this compound itself is a simple inorganic compound, the phosphonate moiety is a critical functional group in many pharmaceutical compounds, including bisphosphonates used in the treatment of osteoporosis (e.g., alendronate, risedronate) and antiviral medications. A thorough understanding of the NMR characteristics of the basic phosphonate group is fundamental for:

  • Structural Elucidation: Confirming the presence and connectivity of phosphonate groups in novel drug candidates.

  • Purity Assessment: Detecting phosphorus-containing impurities in active pharmaceutical ingredients (APIs) and formulations.

  • Quantitative Analysis (qNMR): Using ³¹P NMR as a primary analytical method for determining the concentration of phosphonate-containing drugs.

  • Interaction Studies: Observing changes in the ³¹P chemical shift upon binding of a phosphonate-containing drug to its biological target, providing insights into the binding mechanism.

References

An In-Depth Technical Guide to the FTIR Analysis of Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as it applies to the analysis of disodium phosphonate. It covers the core principles of vibrational spectroscopy for phosphonates, detailed experimental protocols for sample preparation and analysis, and interpretation of the resulting spectral data.

Introduction to Phosphonates and FTIR Spectroscopy

Phosphonates are a class of organophosphorus compounds characterized by a carbon-to-phosphorus (C-P) bond. Their structural similarity to phosphates allows them to function as stable bioisosteres, leading to their use in various therapeutic areas.[1] this compound, a salt of phosphonic acid, is of significant interest in research and development.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present and the overall molecular structure.

Characteristic FTIR Absorptions of this compound

The FTIR spectrum of this compound is dominated by vibrations of the phosphonate group (PO₃²⁻) and any associated water of hydration. The key vibrational modes include P-O stretching, P=O stretching, and O-P-O bending. The precise wavenumbers of these absorptions can be influenced by factors such as the crystalline form, hydration state, and interactions with the surrounding matrix.

Below is a summary of the expected characteristic infrared absorption bands for phosphonates and related phosphate compounds, which can be used for the interpretation of a this compound spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeAssignment
3600 - 3200O-H StretchingAssociated with water of hydration often present in phosphonate salts.
2975 - 3357O-H StretchingWater of crystallization.[2]
2826 - 3111PO-H Asymmetrical StretchingMay be present in the corresponding phosphonic acid.[2]
2359 - 2350PO-H Symmetrical StretchingMay be present in the corresponding phosphonic acid.[2]
1717 - 1760O=P-OH DeformationCharacteristic of the acid form.[2]
1159 - 1356P=O Asymmetric StretchingA strong and characteristic absorption for the phosphonate group.[2]
1132 - 1260P=O StretchingShifted P=O stretching frequency.[2]
1075 - 1057P-O StretchingStrong absorptions from the phosphonate group.[2]
900 - 1200PO Stretching VibrationsGeneral range for phosphonate PO stretching vibrations.[3][4]
949 - 953PO-H BendingAssociated with the acid form.[2]
548 - 540Out of plane P-OH BendingAssociated with the acid form.[2]

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on the sample preparation method. The choice of method depends on the physical state of the sample (e.g., solid powder, aqueous solution) and the specific information required.

Solid-State Analysis: KBr Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Methodology:

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.[5]

  • Mixing with KBr: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the ground sample.[5] KBr is transparent in the mid-IR region and acts as a matrix.

  • Homogenization: Thoroughly mix the sample and KBr by continuing to grind the mixture until it is a fine, homogenous powder.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected to account for any atmospheric and instrumental variations.[6]

Solid-State Analysis: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular technique for solid and liquid samples as it requires minimal to no sample preparation.[7]

Methodology:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[5]

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[5]

  • Analysis: Collect the FTIR spectrum. The evanescent wave from the internally reflected infrared beam will penetrate a few microns into the sample, generating the spectrum.[7]

Aqueous Solution Analysis: ATR-FTIR

ATR-FTIR is also well-suited for the analysis of aqueous solutions of this compound.

Methodology:

  • Background Spectrum: Record a background spectrum using the pure solvent (e.g., deionized water) that will be used to dissolve the sample.

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent. The concentration should be sufficient to produce a good quality spectrum.

  • Sample Application: Place a drop of the solution onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Analysis: Collect the FTIR spectrum. The spectral contributions of the solvent can be subtracted using the previously collected background spectrum. It is important to note that the pH of the solution can influence the protonation state of the phosphonate and thus affect the FTIR spectrum.[4][8]

Visualization of Phosphonates in Biological Systems

Phosphonates play a significant role in various biological processes, often acting as mimics of phosphates.[1] This allows them to function as inhibitors of enzymes that process phosphate-containing substrates. A notable example is their role as competitive inhibitors in metabolic pathways.

Phosphonate_Enzyme_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition by Phosphonate Substrate Phosphate-Containing Substrate Enzyme Enzyme Substrate->Enzyme Binds to Active Site InhibitedEnzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction Phosphonate This compound (Phosphate Mimic) Phosphonate->InhibitedEnzyme Competitively Binds to Active Site NoProduct No Reaction InhibitedEnzyme->NoProduct

Caption: Competitive inhibition of an enzyme by a phosphonate acting as a phosphate mimic.

The following diagram illustrates a general experimental workflow for FTIR analysis of a solid phosphonate sample.

FTIR_Workflow cluster_methods Preparation Methods start Start: Solid Disodium Phosphonate Sample prep Sample Preparation start->prep KBr KBr Pellet Preparation prep->KBr ATR_solid ATR (Solid) Application prep->ATR_solid analysis FTIR Spectrometer Analysis KBr->analysis ATR_solid->analysis data Collect Spectral Data (Absorbance vs. Wavenumber) analysis->data interpretation Data Interpretation (Peak Assignment) data->interpretation end End: Structural Information interpretation->end

Caption: Experimental workflow for FTIR analysis of a solid this compound sample.

Conclusion

FTIR spectroscopy is an invaluable tool for the characterization of this compound. By selecting the appropriate sample preparation technique and understanding the characteristic vibrational frequencies of the phosphonate group, researchers can obtain detailed structural information. This guide provides the foundational knowledge and practical protocols to effectively utilize FTIR spectroscopy for the analysis of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Disodium Phosphonate and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data pertinent to the biological activity screening of disodium phosphonate and its chemical relatives. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are versatile molecules that have garnered significant attention in medicinal chemistry and agrochemical research. Their structural similarity to natural phosphates allows them to act as potent and selective inhibitors of various enzymes, leading to a wide range of biological activities, including antiviral, herbicidal, and anticancer effects. This guide offers detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways to facilitate further research and development in this promising field.

Core Principles of Phosphonate Biological Activity

Phosphonates often function as isosteres of phosphates, meaning they are chemical groups with similar size, shape, and electronic properties.[1][2] The key difference lies in the substitution of a P-O-C bond in phosphates with a more stable, non-hydrolyzable P-C bond in phosphonates.[3][4] This inherent stability prevents enzymatic cleavage, allowing phosphonates to act as competitive inhibitors of enzymes that recognize phosphate-containing substrates.[3][4]

This compound itself is an inorganic compound, but the broader class of organophosphonates, which includes well-known compounds like the antiviral drugs adefovir and tenofovir, and the herbicide glyphosate, demonstrates a wide spectrum of biological activities.[5][6] These activities are primarily achieved through the targeted inhibition of key enzymes in metabolic and signaling pathways.

Key Areas of Biological Activity and Screening

The biological activities of phosphonates are diverse and have been harnessed for various applications. This section details the primary areas of activity and the corresponding screening methodologies.

Antiviral Activity

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents.[3] Compounds like adefovir and tenofovir are nucleotide analogues that, once intracellularly phosphorylated, act as potent inhibitors of viral reverse transcriptases and DNA polymerases.[5][7][8]

Featured Antiviral Phosphonates:

CompoundVirus TargetMechanism of ActionEC50 (µM)CC50 (µM)Cell Line
Adefovir Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV)Inhibition of reverse transcriptase/DNA polymeraseVaries by study>100 (HEK293)HEK293, various others
Tenofovir Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)Inhibition of reverse transcriptase/DNA polymeraseVaries by study398HepG2
Cidofovir Cytomegalovirus (CMV), Herpes Simplex Virus (HSV)Inhibition of viral DNA polymeraseVaries by study>100 (HEK293)HEK293, various others

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain, cell line, and assay conditions.

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative) at various concentrations

  • Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known concentration of the virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and add fresh culture medium containing serial dilutions of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a suitable incubation period with the compound, remove the medium and add the semi-solid overlay. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with crystal violet. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) unstained. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Enzyme Inhibition

The ability of phosphonates to mimic the transition state of enzymatic reactions or to act as non-hydrolyzable substrate analogs makes them potent enzyme inhibitors.

Nitrogen-containing bisphosphonates are a class of drugs used to treat bone resorption disorders. They act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is essential for the survival of bone-resorbing osteoclasts.[2]

Inhibition of Human FPPS by Bisphosphonates:

CompoundIC50 (nM)
Zoledronate 4.1
Risedronate 5.7
Ibandronate 25
Alendronate 260
Pamidronate 353

IC50 (50% inhibitory concentration) values are for the inhibition of human farnesyl pyrophosphate synthase with preincubation of the enzyme with the bisphosphonate.[5]

This assay measures the activity of FPPS by quantifying the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.

Materials:

  • Recombinant human FPPS enzyme

  • Substrates: Geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a reducing agent like DTT)

  • Test compound (bisphosphonate) at various concentrations

  • Inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, FPPS enzyme, and the test compound at various concentrations. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrates (GPP and IPP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction and PPi Hydrolysis: Stop the reaction by adding a quenching solution. Then, add inorganic pyrophosphatase to each well to hydrolyze the released PPi into two molecules of inorganic phosphate (Pi).

  • Color Development: Add the phosphate detection reagent to each well. This reagent will react with the Pi to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: The amount of color produced is proportional to the FPPS activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is the concentration of the compound that inhibits FPPS activity by 50%.

Herbicidal Activity

Certain phosphonates, most notably glyphosate, exhibit potent herbicidal activity by inhibiting enzymes crucial for plant growth. Glyphosate targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.

Herbicidal Activity of Selected Phosphonates:

CompoundTarget EnzymeIC50 (mM)Plant Species
Glyphosate EPSP SynthaseVaries by species and conditionsBroad-spectrum
Glufosinate Glutamine SynthetaseVaries by species and conditionsBroad-spectrum

IC50 values for herbicides can be highly variable depending on the plant species, growth stage, and environmental conditions.

This method provides a rapid and non-invasive way to assess the health of plant tissue by measuring the quantum efficiency of photosystem II (PSII), which is sensitive to various stressors, including herbicides.[4]

Materials:

  • Test plant species (e.g., tomato, Arabidopsis)

  • Test compound (phosphonate derivative) at various concentrations

  • Surfactant (to aid in compound application)

  • Chlorophyll fluorometer

  • Growth chamber

Procedure:

  • Plant Growth: Grow the test plants under controlled conditions in a growth chamber.

  • Compound Application: Apply the test compound at different concentrations to the leaves of the plants. This can be done by spraying or by applying a small droplet to a specific area of the leaf. Include a control group treated with a solution containing only the surfactant.

  • Incubation: Return the treated plants to the growth chamber and incubate for a set period (e.g., 24, 48, and 72 hours).

  • Chlorophyll Fluorescence Measurement: At each time point, measure the chlorophyll fluorescence of the treated leaves using a fluorometer. The parameter Fv/Fm (maximum quantum yield of PSII) is a common indicator of plant health.

  • Data Analysis: A decrease in the Fv/Fm ratio indicates stress and potential herbicidal activity. Calculate the percentage of inhibition of PSII efficiency for each compound concentration compared to the control. The IC50 value can be determined as the concentration of the compound that causes a 50% reduction in the Fv/Fm value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of phosphonates is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Signaling Pathways

adefovir_action cluster_extracellular Extracellular cluster_intracellular Hepatocyte Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_RT HBV Reverse Transcriptase Adefovir_DP->HBV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis HBV_RT->Viral_DNA Incorporation & Chain Termination

Caption: Mechanism of action of the antiviral drug Adefovir.

fpps_inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation FPPS Farnesyl Pyrophosphate Synthase (FPPS) Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPPS Inhibition

Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.

Experimental Workflows

antiviral_screening_workflow Start Start: Antiviral Screening Cell_Culture 1. Seed Host Cells in Multi-well Plate Start->Cell_Culture Infection 2. Infect Cells with Virus Cell_Culture->Infection Compound_Addition 3. Add Serial Dilutions of Phosphonate Compound Infection->Compound_Addition Incubation 4. Incubate Compound_Addition->Incubation Assay 5. Perform Assay (e.g., Plaque Reduction) Incubation->Assay Data_Analysis 6. Analyze Data (Calculate EC50) Assay->Data_Analysis End End: Identify Active Compounds Data_Analysis->End

Caption: General workflow for antiviral activity screening.

Cytotoxicity Assessment

A critical aspect of screening for biologically active compounds is the assessment of their toxicity to host cells. The 50% cytotoxic concentration (CC50) is a key parameter that, when compared to the EC50, provides the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Culture medium

  • Test compound (this compound derivative) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay (e.g., 24-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound and its analogs. The detailed protocols, compiled quantitative data, and visual representations of molecular pathways are intended to serve as a valuable resource for researchers in the fields of drug discovery and agrochemical development. The unique chemical properties of phosphonates continue to make them a promising class of molecules for the development of novel therapeutic and agricultural agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved phosphonate-based technologies.

References

An In-depth Technical Guide to Disodium Phosphonate Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disodium phosphonate and its derivatives as enzyme inhibitors, with a focus on the methodologies used to assess their inhibitory activity. This document details experimental protocols for key enzyme assays, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Disodium Phosphonates as Enzyme Inhibitors

Phosphonates, and their disodium salts, are a class of compounds characterized by a stable phosphorus-carbon (P-C) bond, making them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts.[1] This stability, coupled with their structural similarity to the tetrahedral transition states of various enzymatic reactions, makes them potent and specific inhibitors of several enzyme classes.[1]

Their primary mechanism of action often involves acting as competitive inhibitors, mimicking the substrate or the transition state of the reaction and binding to the enzyme's active site.[1] This guide will focus on their well-documented inhibitory effects on phosphatases, including alkaline phosphatases and protein-tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.[2][3][4][5]

Key Target Enzymes and Signaling Pathways

Disodium phosphonates and related compounds have been shown to inhibit a variety of enzymes, with phosphatases being a prominent target.

Alkaline Phosphatases (ALPs)

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are involved in numerous physiological processes, including bone mineralization and cellular signaling.[2][6] Inhibition of ALP activity is a target for certain therapeutic interventions.

ALP_Signaling Disodium_Phosphonate Disodium Phosphonate ALP ALP Disodium_Phosphonate->ALP Inhibition Substrate_P Substrate_P Substrate_P->ALP hydrolysis Product Product ALP->Product Pi Pi ALP->Pi

Protein-Tyrosine Phosphatases (PTPs)

PTPs are a large family of signaling enzymes that remove phosphate groups from tyrosine residues on proteins.[1][3] They play a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive drug targets.[3] PTP1B, SHP2, and PTPmeg1 are examples of PTPs inhibited by phosphonate compounds.[2][4]

PTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK_P Phosphorylated RTK (Active) RTK->RTK_P Ligand Binding & Autophosphorylation Substrate_P Phosphorylated Substrate RTK_P->Substrate_P Phosphorylation PTP Protein Tyrosine Phosphatase (e.g., PTP1B) PTP->RTK Dephosphorylation (Inactivation) Substrate Substrate PTP->Substrate Dephosphorylation Signaling Downstream Signaling Substrate_P->Signaling Disodium_Phosphonate Disodium Phosphonate Disodium_Phosphonate->PTP Inhibition

Quantitative Data on Enzyme Inhibition

The inhibitory potency of disodium phosphonates and their derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize reported IC50 values for various phosphonate compounds against different enzymes.

InhibitorTarget EnzymeSubstrateIC50 (µM)Reference
AlendronatePTPmeg1Fluorescein diphosphate< 1[4]
AlendronatePTPepsilonFluorescein diphosphate< 1[4]
AlendronatePTPsigmaFluorescein diphosphate141 (50% inhibition)[4]
AlendronatePTPmeg1src-pY527 peptide23[4]
AlendronatePTPsigmasrc-pY527 peptide2[4]
(Naphth-2-yl) difluoromethylphosphonic acidPTP-1B[32P]insulin receptors40-50[2]
(Napthy-1-yl) difluoromethylphosphonic acidPTP-1B[32P]insulin receptors40-50[2]

Experimental Protocols for Enzyme Inhibition Assays

The following sections provide detailed methodologies for commonly used enzyme inhibition assays.

Colorimetric Assay for Phosphatase Activity (pNPP-based)

This protocol describes a general method for determining phosphatase activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Enzyme (e.g., Alkaline Phosphatase or PTP1B)

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay Buffer (e.g., for PTP1B: 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[7]

  • This compound inhibitor stock solution

  • Stop Solution (e.g., 5 N NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a control well with 10 µL of assay buffer (no inhibitor).

  • Add 20 µL of the enzyme solution (e.g., 1 µg/mL PTP1B) to each well.[7]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.[7]

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 20 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Colorimetric_Assay_Workflow A Prepare Inhibitor Dilutions B Add Inhibitor to 96-well Plate A->B C Add Enzyme Solution B->C D Pre-incubate (37°C, 10 min) C->D E Add pNPP Substrate D->E F Incubate (37°C, 10-30 min) E->F G Add Stop Solution F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition and IC50 H->I

Fluorescence-Based Assay for PTP Activity (DiFMUP-based)

This protocol outlines a more sensitive method for measuring PTP activity and inhibition using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • PTP enzyme (e.g., SHP2, PTP1B)

  • DiFMUP substrate

  • Assay Buffer (e.g., Bis-Tris pH 6)[8]

  • This compound inhibitor stock solution

  • 384-well or 1536-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in the assay buffer.

  • Dispense a small volume (e.g., 5 µL) of each inhibitor dilution into the wells of a black microplate. Include control wells with assay buffer.

  • Add the PTP enzyme solution to each well. The optimal enzyme concentration should be predetermined to ensure a linear reaction rate.[8]

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the DiFMUP substrate solution. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to effectively detect competitive inhibitors.[8]

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic assay). Excitation and emission wavelengths for the product of DiFMUP are typically around 358 nm and 450 nm, respectively.

  • Determine the initial reaction rates (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Fluorescence_Assay_Workflow A Prepare Inhibitor Dilutions B Dispense Inhibitor to Microplate A->B C Add PTP Enzyme Solution B->C D Pre-incubate (Room Temp) C->D E Add DiFMUP Substrate D->E F Kinetic Reading in Fluorescence Reader E->F G Determine Initial Reaction Rates F->G H Calculate % Inhibition and IC50 G->H

Conclusion

Disodium phosphonates represent a versatile class of enzyme inhibitors with significant potential in research and drug development. The assays detailed in this guide provide robust and reproducible methods for characterizing their inhibitory activity against key enzyme targets like alkaline phosphatases and protein-tyrosine phosphatases. The selection of the appropriate assay depends on factors such as the required sensitivity, throughput, and the specific enzyme being investigated. By understanding the underlying signaling pathways and employing rigorous experimental protocols, researchers can effectively evaluate the potential of novel phosphonate-based inhibitors.

References

A Technical Guide to the Acid-Base Properties of Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the acid-dissociation constant (pKa) relevant to disodium phosphonate (Na₂HPO₃). As the salt of a diprotic acid, understanding its acid-base chemistry is crucial for applications in drug development, formulation, and analytical sciences where pH control is paramount.

Introduction to Phosphonic Acid and its Salts

Phosphonic acid (H₃PO₃) is a diprotic acid, meaning it can donate two protons in successive dissociation steps. This compound is the fully deprotonated salt of phosphonic acid. The pKa values of phosphonic acid govern the equilibrium between the protonated and deprotonated species in solution.

The term "pKa of this compound" is chemically best understood as the pKa of its conjugate acid, the monosodium phosphonate ion (H₂PO₃⁻). This value corresponds to the second dissociation constant (pKa₂) of phosphonic acid.

Dissociation of Phosphonic Acid

The dissociation of phosphonic acid occurs in two distinct steps:

  • First Dissociation (pKa₁): H₃PO₃ ⇌ H⁺ + H₂PO₃⁻

  • Second Dissociation (pKa₂): H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻

The relative concentrations of these three species in a solution are dependent on the pH.

Quantitative Data: pKa Values of Phosphonic Acid

The pKa values for phosphonic acid are summarized in the table below. It is important to note that these values can vary depending on the specific organic substituent (R-group) attached to the phosphorus atom. For the parent phosphonic acid (where R=H), the values are well-established.

Dissociation StepEquilibriumpKa Value (at 20-25°C)Reference
First (pKa₁)H₃PO₃ ⇌ H⁺ + H₂PO₃⁻1.3 - 2.0[1][2][3]
Second (pKa₂)H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻6.52 - 6.59[4][5][6]

For organophosphonic acids, the first pKa typically ranges from 1.1 to 2.3, and the second pKa ranges from 5.3 to 7.2, influenced by the electronic properties of the substituent.[7][8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the dissociation pathway of phosphonic acid, showing the sequential loss of protons and the corresponding pKa values that govern each equilibrium.

Dissociation H3PO3 Phosphonic Acid (H₃PO₃) H2PO3_minus Monosodium Phosphonate Ion (H₂PO₃⁻) H3PO3->H2PO3_minus pKa₁ ≈ 1.3-2.0 HPO3_2minus This compound Ion (HPO₃²⁻) H2PO3_minus->HPO3_2minus pKa₂ ≈ 6.5-6.6

Dissociation pathway of phosphonic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of weak acids.[9] The procedure involves titrating a solution of the acid with a strong base of known concentration and monitoring the pH change.

5.1 Materials and Equipment

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Phosphonic acid sample

  • Deionized, CO₂-free water

  • Inert gas (e.g., nitrogen) supply

5.2 Methodology

  • Sample Preparation: A precise amount of phosphonic acid is dissolved in CO₂-free deionized water to create a solution of known concentration (typically 1-10 mM).[10]

  • System Inerting: The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

  • Titration: The solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

  • The standardized NaOH solution is added incrementally to the phosphonic acid solution.[11]

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[10] This process continues until the pH has passed through both equivalence points.

  • Data Analysis: The recorded pH values are plotted against the volume of NaOH added, generating a titration curve.

  • The pKa values are determined from the inflection points of this curve.[11][12] The pH at the half-equivalence point for each dissociation step corresponds to the pKa for that step. The first derivative of the titration curve can be used to precisely locate these inflection points.[11]

The following diagram outlines the general workflow for this experimental protocol.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Phosphonic Acid Solution calibrate_ph Calibrate pH Meter prep_titrant Standardize NaOH Titrant purge Purge with N₂ calibrate_ph->purge titrate Titrate with NaOH purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Points derivative->determine_pka

Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the Coordination Chemistry of Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium phosphonate (Na₂HPO₃), the salt of phosphonic acid, serves as a versatile and robust ligand in coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has led to significant interest in its application across diverse scientific disciplines, from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry, with a particular focus on its synthesis, structure, and relevance to drug development. Detailed experimental protocols, quantitative data for key complexes, and visualizations of relevant chemical and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction to this compound as a Ligand

This compound is an inorganic phosphonate that, in its deprotonated form (HPO₃²⁻), acts as a multidentate ligand. The phosphonate group features a tetrahedral phosphorus center and can coordinate to metal ions through its oxygen atoms.[1] This coordination can lead to the formation of a variety of structures, from simple mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers.[2][3] The stability of the P-C bond in organophosphonates is a key feature, and while this compound is inorganic, the underlying stability of the phosphonate group contributes to the robustness of its metal complexes.[4]

In the context of drug development, the phosphonate moiety is often employed as a bioisostere of the phosphate group.[5][6] This substitution can enhance the metabolic stability of a drug candidate by making it resistant to enzymatic hydrolysis.[7] Furthermore, the ability of phosphonates to chelate metal ions is crucial for their biological activity, including their use as enzyme inhibitors and as agents for targeting bone tissue.[1][8]

Synthesis of this compound Coordination Complexes

The synthesis of metal phosphonate complexes is typically achieved through hydrothermal or solvothermal methods.[2][9] These techniques involve the reaction of a soluble metal salt with this compound (or phosphonic acid, which is then deprotonated in situ) in a sealed vessel at elevated temperatures. The choice of solvent, temperature, pH, and the presence of other coordinating ligands can influence the dimensionality and crystal structure of the resulting complex.[2][9]

Key Synthetic Strategies
  • Hydrothermal/Solvothermal Synthesis: This is the most common method for obtaining crystalline metal phosphonates. Reactions are typically carried out in water or a mixture of water and an organic solvent in a Teflon-lined autoclave.[10]

  • High-Throughput Synthesis: This approach allows for the rapid screening of a wide range of reaction conditions (e.g., metal-to-ligand ratio, pH, temperature) to optimize the synthesis of new metal phosphonate frameworks.[2]

  • Mechanochemical Synthesis: This solvent-free method involves the grinding of solid reactants to induce a chemical reaction, offering a more environmentally friendly route to metal phosphonates.[2]

  • Sol-Gel Method: This technique is used to prepare amorphous or nanocrystalline metal phosphonate materials.[9]

Structural Characterization of this compound Complexes

The structural elucidation of this compound coordination compounds relies heavily on single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination numbers, and the overall three-dimensional structure of the complex. The crystal structure of anhydrous this compound, Na₂HPO₃, has been solved from high-resolution X-ray powder diffraction data, revealing a three-dimensional framework of sodium-oxygen polyhedra.[11]

³¹P Solid-State NMR Spectroscopy

³¹P solid-state NMR is a powerful technique for probing the local environment of the phosphorus atom in metal phosphonate complexes. The chemical shift and the chemical shift anisotropy are sensitive to the coordination mode of the phosphonate ligand and the nature of the metal ion.

Quantitative Data on this compound Complexes

The following tables summarize key quantitative data for representative this compound-metal complexes.

Table 1: Crystallographic Data for Selected Metal Phosphonate Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Na₂HPO₃MonoclinicP2₁/n9.6987(1)6.9795(1)5.0561(1)92.37(1)[11]
Na₂HPO₃·5H₂OOrthorhombicPmn2₁7.176.369.07-[11]

Table 2: Representative ³¹P NMR Chemical Shifts for Metal-Phosphonate Complexes

Complex TypeMetal Ion³¹P Chemical Shift (ppm)Reference
Noncovalent E-P complexZn(II) in Alkaline Phosphatase+2 (relative to free Pᵢ)
Covalent E-P complexZn(II) in Alkaline Phosphatase+8.5 (relative to free Pᵢ)

Table 3: Stability Constants (log K) for Selected Metal-Phosphonate Complexes

LigandMetal Ionlog KReference
HEDPZn²⁺10.7[11]
ATMPZn²⁺16.4[11]
DTPMPAZn²⁺20.1[11]

Note: HEDP, ATMP, and DTPMPA are organophosphonates, and their stability constants are provided for comparative purposes as data for simple this compound complexes is less readily available.

Experimental Protocols

Hydrothermal Synthesis of a Zinc Phosphonate Complex

This protocol is a representative example of the hydrothermal synthesis of a metal phosphonate.

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • This compound (Na₂HPO₃)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 1 mmol of zinc acetate dihydrate in 10 mL of deionized water in a Teflon liner.

  • In a separate beaker, dissolve 1 mmol of this compound in 10 mL of deionized water.

  • Slowly add the this compound solution to the zinc acetate solution while stirring.

  • Adjust the pH of the resulting mixture to a desired value (e.g., 4-7) using a dilute acid or base.

  • Seal the Teflon liner in the stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Filter the resulting solid product, wash it with deionized water and ethanol, and dry it in air.

Characterization Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Zinc Acetate + This compound Hydrothermal Hydrothermal Reaction (Autoclave, 160°C, 48h) Reactants->Hydrothermal Product Crystalline Product Hydrothermal->Product PXRD Powder X-ray Diffraction (Phase Purity) Product->PXRD SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Product->SCXRD FTIR FT-IR Spectroscopy (Functional Groups) Product->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Product->TGA SSNMR Solid-State ³¹P NMR (Local Environment) Product->SSNMR

Caption: A typical experimental workflow for the synthesis and characterization of a metal phosphonate complex.

Role in Drug Development and Biological Systems

The coordination of this compound to metal ions is central to its application in drug development.

Enzyme Inhibition

Phosphonate-containing molecules can act as competitive inhibitors of enzymes that process phosphate or pyrophosphate substrates.[4] For instance, bisphosphonates, a class of drugs used to treat osteoporosis, inhibit farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway.[6] The phosphonate groups chelate calcium ions and bind to the bone matrix, delivering the drug to its site of action.

enzyme_inhibition Enzyme Enzyme (e.g., Farnesyl Pyrophosphate Synthase) Product Product Enzyme->Product Substrate Natural Substrate (e.g., Pyrophosphate) Substrate->Enzyme Binds to Active Site Phosphonate Phosphonate Inhibitor (e.g., Bisphosphonate) Phosphonate->Enzyme Binds to Active Site Inhibition Inhibition

Caption: A simplified diagram illustrating the competitive inhibition of an enzyme by a phosphonate analog.

Drug Delivery and Prodrugs

The high negative charge of phosphonates at physiological pH can limit their cell permeability. To overcome this, prodrug strategies are often employed where the phosphonate group is masked with moieties that are cleaved in vivo to release the active drug.[4]

Conclusion

The coordination chemistry of this compound is a rich and expanding field with significant implications for both materials science and medicinal chemistry. The ability of the phosphonate ligand to form stable and structurally diverse complexes with a wide range of metal ions provides a platform for the design of new materials with tailored properties and novel therapeutic agents. Further exploration of the synthesis, structure, and reactivity of this compound coordination compounds will undoubtedly lead to new and exciting applications in the future.

References

theoretical studies of disodium phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Studies of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Na₂HPO₃), also known as disodium hydrogen phosphite, is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, agriculture, and notably, pharmaceutical sciences. As an organophosphorus compound derived from phosphonic acid, its unique chemical properties make it a versatile molecule.[1] In the realm of drug development, phosphonates are recognized as crucial structural motifs. They serve as stable bioisosteres for phosphates, mimicking the transition state of amide and ester hydrolysis, which makes them effective enzyme inhibitors.[2] The C-P bond in organophosphonates, which replaces the more labile P-O bond in phosphates, imparts significant metabolic stability, a highly desirable trait in medicinal chemistry.[2]

Theoretical and computational chemistry have become indispensable tools for elucidating the molecular properties, reactivity, and interaction mechanisms of phosphonates at an atomic level.[3] Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into electronic structure, reaction energetics, and binding affinities that are often difficult to probe experimentally. These computational approaches guide the rational design of novel phosphonate-based compounds with tailored properties for specific applications, from enzyme inhibition to materials science.[3][4]

This technical guide provides a comprehensive overview of the and related phosphonic acids. It summarizes key physicochemical data, details the computational protocols used in their study, and visualizes fundamental concepts and workflows relevant to researchers in the field.

Physicochemical and Structural Properties

This compound is a white, crystalline solid characterized by its high solubility in water.[1] The central phosphorus atom exhibits a tetrahedral geometry due to sp³ hybridization.[1] Unlike phosphates, a key feature of the phosphonate group is the direct phosphorus-hydrogen (P-H) bond.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Identifiers
IUPAC Namedisodium dioxido-oxophosphanium[5]
CAS Number13708-85-5[5]
Molecular FormulaNa₂HPO₃[1]
Molecular Weight125.96 g/mol [6]
Physical Properties
AppearanceWhite crystalline solid[1]
Melting Point53°C (decomposes at 200–250°C)[6]
Density2.05 g/cm³ (at 20°C)[6]
Water Solubility429 g / 100 g H₂O (at 20°C)[6]
Chemical Properties
pKa6.52 (at 20°C)[6]
Hydrogen Bond Acceptor Count3[6]

Theoretical and Computational Studies

Theoretical studies on phosphonates primarily utilize quantum mechanical methods like Density Functional Theory (DFT) and classical methods like Molecular Dynamics (MD) simulations to investigate their structural, electronic, and reactive properties.

Structural and Electronic Properties (DFT)

DFT calculations are widely used to determine the optimized geometry, electronic structure, and vibrational frequencies of phosphonate-containing molecules.[7] These calculations provide fundamental insights that correlate with experimental findings. For instance, studies on methylphosphonic acid, the simplest organic phosphonic acid, reveal a distorted tetrahedral geometry around the phosphorus atom.[8][9]

Table 2: Calculated Structural Parameters of Methylphosphonic Acid (Model Compound)

ParameterCalculated ValueMethodReference
P=O Bond Length1.4993 ÅX-ray Diffraction[8][9]
P-O Bond Length1.5441 Å, 1.5443 ÅX-ray Diffraction[8][9]
P-C Bond Length1.7586 ÅX-ray Diffraction[8][9]
O-P-O Bond Angles103.46° - 112.86°X-ray Diffraction[8][9]

Natural Bond Orbital (NBO) analysis, a common computational technique, reveals that the electron density at the phosphoryl group (P=O) is highly polarized towards the oxygen atom, which is crucial for its role in coordination chemistry and biological interactions.[10]

Interaction and Reactivity Studies (MD & DFT)

Computational methods are pivotal in studying how phosphonates interact with other molecules, surfaces, and biological targets. Molecular dynamics simulations, for example, have been employed to investigate the adsorption of various organic phosphonic acids onto mineral surfaces like calcite, which is relevant to their application as scale inhibitors.[6] These studies show that strong electrostatic interactions between the oxygen atoms of the phosphonate groups and surface calcium ions (Ca²⁺) are the dominant factor in their adsorption.[7]

DFT has also been used to calculate the energetics of these interactions. A quantum chemical study of phosphonic acid adsorption on an anatase TiO₂(101) surface calculated a strong adsorption energy of 277 kJ/mol for a fully dissociated, bidentate binding structure.[3]

Table 3: Examples of Quantitative Data from Theoretical Studies of Phosphonates

Studied SystemCalculated PropertyValue / FindingMethodReference
Phenylphosphonic Acid on TiO₂Adsorption Energy277 kJ/molDFT[3]
Organic Phosphonates on CalciteBinding EnergyDTPMP > HDTMP > EDTMP > ATMPMD Simulation[6]
Phosphorus Donors in SiliconGround State Binding Energy41 meVDFT[11]
Formation of Phosphonate EstersReaction EnergeticsActivation energies (ΔG‡), reaction enthalpies (ΔH°)Ab initio MO Theory[1]

Experimental and Computational Protocols

Reproducibility and accuracy in theoretical studies hinge on detailed and well-defined protocols. Below are generalized methodologies for DFT and MD studies typical for phosphonate systems.

Computational Protocol: Density Functional Theory (DFT)

This protocol outlines a typical workflow for investigating a molecule like this compound using DFT.

  • Model Construction : The initial 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization :

    • Method : A hybrid functional, such as B3LYP, is commonly chosen for its balance of accuracy and computational cost for organic and organometallic systems.[12]

    • Basis Set : A Pople-style basis set like 6-31G(d) or 6-311++G(d,p) is selected. The inclusion of polarization functions (d) and diffuse functions (+) is critical for accurately describing anionic species and hydrogen bonding.[3][13]

    • Solvation Model : To simulate conditions in solution, a Polarizable Continuum Model (PCM) is often applied, with water as the solvent.[14]

    • Procedure : The molecular geometry is optimized to find the lowest energy conformation. The convergence is confirmed when forces on the atoms are negligible.

  • Vibrational Frequency Calculation :

    • Purpose : To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

    • Procedure : Performed at the same level of theory as the optimization.

  • Property Calculation :

    • Electronic Properties : Once the geometry is optimized, properties like the HOMO-LUMO gap, molecular electrostatic potential, and partial atomic charges (via NBO analysis) are calculated.[15]

    • Spectra Simulation : Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[14]

dft_workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis start Construct 3D Molecular Model opt Geometry Optimization (e.g., B3LYP/6-31G(d), PCM) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt If not minimum (adjust structure) props Calculate Properties (NBO, HOMO/LUMO, ESP) check->props  If minimum spectra Simulate Spectra (TD-DFT for UV-Vis) check->spectra end Final Results & Interpretation props->end spectra->end

A typical workflow for a Density Functional Theory (DFT) study.
Computational Protocol: Molecular Dynamics (MD) Simulation

This protocol describes a general approach for simulating the interaction of phosphonates with a surface.

  • System Setup :

    • Force Field : Select a suitable classical force field (e.g., COMPASS, ReaxFF) that accurately describes the interatomic potentials for both the phosphonate molecule and the surface material (e.g., calcite, TiO₂).[6][16]

    • Model Building : Construct the surface slab from a crystal structure, ensuring it is large enough to avoid self-interaction under periodic boundary conditions. Place the phosphonate molecule(s) and solvent molecules (typically water) in the simulation box.

  • Equilibration :

    • Energy Minimization : Minimize the energy of the initial system to remove unfavorable contacts.

    • NVT Ensemble (Constant Volume, Temperature) : Gradually heat the system to the target temperature while keeping the volume constant to allow the system to relax.

    • NPT Ensemble (Constant Pressure, Temperature) : Run the simulation at the target temperature and pressure to achieve the correct density.

  • Production Run : Once the system is equilibrated, run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data for analysis.

  • Data Analysis : Analyze the trajectory to calculate properties such as binding energy, radial distribution functions (RDFs), and conformational changes of the adsorbed molecule.[6]

Applications in Drug Development

The theoretical understanding of phosphonates is paramount in medicinal chemistry, where they are primarily used as bioisosteres of phosphates.

Phosphonate-Phosphate Bioisosterism

Phosphonates are structural mimics of phosphates but replace a key ester oxygen atom with a carbon atom. This single substitution creates a C-P bond that is resistant to enzymatic hydrolysis, unlike the P-O bond in phosphates. This increased metabolic stability is a major advantage in drug design. Theoretical studies help to quantify the similarities in charge distribution and geometry between the two groups, validating the bioisosteric replacement strategy.

bioisostere cluster_phosphate Phosphate Group cluster_phosphonate Phosphonate Group p1 P o1 O p1->o1  =   o2 O⁻ p1->o2 o3 O⁻ p1->o3 o4 O p1->o4 r1 R₁ o4->r1 Labile P-O Bond p2 P o5 O p2->o5  =   o6 O⁻ p2->o6 o7 O⁻ p2->o7 c1 C p2->c1 Stable P-C Bond r2 R₂ c1->r2 lbl Bioisosteric Relationship synthesis H3PO3 Phosphonic Acid (H₃PO₃) Na2HPO3 This compound (Na₂HPO₃) H3PO3->Na2HPO3 plus1 + NaOH Sodium Hydroxide (2 NaOH) NaOH->Na2HPO3 H2O Water (2 H₂O) plus2 + arrow_node arrow_node->Na2HPO3 Neutralization

References

The P-H Bond in Disodium Phosphonate: A Gateway to Novel Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium phosphonate, with its reactive phosphorus-hydrogen (P-H) bond, serves as a critical building block in the synthesis of a diverse array of organophosphorus compounds. This guide delves into the core reactivity of this bond, providing a comprehensive overview of its chemical behavior, key reactions, and the experimental methodologies used to harness its synthetic potential. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development, offering insights into the strategic utilization of this compound in the creation of novel molecules with potential therapeutic applications.

Core Reactivity and Physicochemical Properties

The reactivity of the P-H bond in this compound is central to its utility in chemical synthesis. This bond exhibits a unique combination of nucleophilic and protic character, allowing it to participate in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula Na₂HPO₃
Molecular Weight 129.96 g/mol
Appearance White crystalline solid
Solubility Soluble in water
³¹P NMR Chemical Shift Varies with pH and solvent

Key Reactions Involving the P-H Bond

The P-H bond of this compound is the focal point for several important synthetic transformations, enabling the formation of new phosphorus-carbon and phosphorus-heteroatom bonds.

Addition to Carbonyls and Imines

Pudovik Reaction: This reaction involves the addition of the P-H bond across the carbon-oxygen double bond of aldehydes and ketones, typically under basic conditions, to form α-hydroxyphosphonates.

Kabachnik-Fields Reaction: A one-pot, three-component reaction where this compound, an amine, and a carbonyl compound (aldehyde or ketone) condense to form α-aminophosphonates.[1][2] This reaction is of significant interest in medicinal chemistry for the synthesis of peptide mimics and enzyme inhibitors.[3] The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the reactants and conditions.[2][4]

Horner-Wadsworth-Emmons (HWE) Reaction: While the classical HWE reaction involves a phosphonate carbanion, a related transformation can be initiated by the deprotonation of a phosphonate ester. The reactivity of the resulting carbanion with aldehydes and ketones leads to the formation of alkenes, predominantly with E-stereoselectivity.[5][6]

Table 2: Overview of Key Reactions and Products

ReactionReactantsProductTypical Conditions
Pudovik Reaction This compound, Aldehyde/Ketoneα-HydroxyphosphonateBasic catalyst
Kabachnik-Fields Reaction This compound, Amine, Aldehyde/Ketoneα-AminophosphonateOften catalyzed by Lewis or Brønsted acids
Horner-Wadsworth-Emmons (variant) Phosphonate Ester, Strong Base, Aldehyde/KetoneAlkene (predominantly E)Anhydrous conditions
Deuterium Exchange

The proton of the P-H bond can undergo exchange with deuterium from a deuterium source like D₂O. This isotopic labeling is a valuable tool for mechanistic studies of reactions involving the P-H bond. The rate of this exchange can provide insights into the acidity and lability of the P-H proton.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. The following sections provide generalized methodologies for key reactions.

General Protocol for the Kabachnik-Fields Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine and the carbonyl compound in an appropriate solvent (e.g., toluene, ethanol, or solvent-free).

  • Addition of Phosphonate: Add this compound to the mixture. The molar ratio of amine:carbonyl:phosphonate is typically 1:1:1.

  • Catalyst Addition (if applicable): If a catalyst is used (e.g., a Lewis acid like InCl₃ or a Brønsted acid), add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Protocol for Monitoring Reactions by ³¹P NMR Spectroscopy
  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specific time intervals and dilute it with a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Reference Standard: An external or internal phosphorus standard (e.g., 85% H₃PO₄) can be used for chemical shift referencing.

  • Acquisition Parameters: Acquire the ³¹P NMR spectrum with appropriate parameters, including proton decoupling to simplify the spectrum. Key parameters to consider are the pulse width, relaxation delay, and number of scans.

  • Data Analysis: The disappearance of the starting phosphonate signal and the appearance of the product signal are monitored. Integration of the signals can provide information on the reaction conversion.

Protocol for Determining pKa by NMR Titration
  • Sample Preparation: Prepare a series of solutions of the phosphonic acid in a suitable solvent (e.g., D₂O) at different pH values. The pH can be adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • NMR Measurement: Acquire the ³¹P NMR spectrum for each sample.

  • Data Analysis: Plot the observed ³¹P chemical shift as a function of pH. The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the inflection point of the curve.[8][9]

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows can greatly enhance understanding. The following diagrams are generated using the DOT language.

Kabachnik_Fields_Pathway Amine Amine Imine Imine Intermediate Amine->Imine + Carbonyl Product α-Aminophosphonate Amine->Product Carbonyl Carbonyl Compound Carbonyl->Imine AlphaHydroxy α-Hydroxyphosphonate Intermediate Carbonyl->AlphaHydroxy + Phosphonate Phosphonate This compound Phosphonate->AlphaHydroxy Phosphonate->Product Imine->Product + Phosphonate AlphaHydroxy->Product + Amine - H₂O

Caption: Possible reaction pathways in the Kabachnik-Fields reaction.

Pudovik_Reaction Phosphonate This compound (HP(O)(ONa)₂) Intermediate [HP(O)(O⁻)₂]²⁻ + R₂C=O Phosphonate->Intermediate Deprotonation Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Intermediate Base Base Base->Intermediate Product α-Hydroxyphosphonate (R₂C(OH)P(O)(ONa)₂) Intermediate->Product Nucleophilic Attack

Caption: Simplified mechanism of the base-catalyzed Pudovik reaction.

NMR_Monitoring_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 NMR Analysis cluster_3 Data Interpretation Start Start Reaction Aliquot Take Aliquot at Time 't' Start->Aliquot Dilute Dilute with Deuterated Solvent Aliquot->Dilute Transfer Transfer to NMR Tube Dilute->Transfer Acquire Acquire ³¹P NMR Spectrum Transfer->Acquire Process Process and Analyze Data Acquire->Process Monitor Monitor Reactant and Product Signals Process->Monitor Calculate Calculate Conversion Monitor->Calculate

Caption: Experimental workflow for monitoring a reaction using ³¹P NMR spectroscopy.

Applications in Drug Development

The phosphonate moiety is a well-established pharmacophore in drug design, often serving as a bioisostere for phosphate or carboxylate groups. The C-P bond in phosphonates is resistant to enzymatic cleavage, enhancing the metabolic stability of drug candidates. α-Aminophosphonates, readily synthesized via the Kabachnik-Fields reaction, are of particular interest as they can mimic natural amino acids and act as inhibitors of various enzymes, including proteases and metalloenzymes. The ability to tune the steric and electronic properties of the phosphonate derivatives through the choice of reactants makes the chemistry of this compound a powerful tool in the arsenal of medicinal chemists.

Conclusion

The reactivity of the P-H bond in this compound provides a versatile and powerful platform for the synthesis of a wide range of organophosphorus compounds. Understanding the fundamental principles of its reactions, coupled with robust experimental methodologies, enables researchers to exploit its full potential in the development of novel molecules with applications spanning from materials science to drug discovery. While specific quantitative kinetic and thermodynamic data for this compound remains an area for further investigation, the established reactivity patterns of related phosphonates provide a strong foundation for its continued and expanded use in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Use of Disodium Phosphonate and Other Additives in PCR and qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the use of additives in Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR). While the primary query concerns the application of disodium phosphonate, a thorough review of scientific literature and patents indicates that This compound is not a recognized or documented additive for PCR or qPCR.

Based on its chemical properties, this compound is expected to act as a PCR inhibitor. Phosphonates are known to be potent chelating agents for divalent and trivalent metal ions.[1] This characteristic is problematic for PCR, as the DNA polymerase enzyme requires magnesium ions (Mg²⁺) as an essential cofactor for its activity.[2] By sequestering Mg²⁺ ions from the reaction mixture, this compound would likely inhibit the function of the DNA polymerase, leading to a significant reduction or complete failure of DNA amplification. This inhibitory effect is analogous to that of well-known chelating agents like EDTA, which are known PCR inhibitors.

While this compound itself is not used, a wide variety of other chemical compounds are routinely employed as PCR additives to enhance the yield, specificity, and consistency of amplification, particularly for challenging templates. These additives can be crucial for successful PCR when dealing with GC-rich templates, templates with significant secondary structures, or samples containing PCR inhibitors.

This application note will detail the roles of common PCR additives, provide protocols for their use, and present a framework for troubleshooting and optimizing PCR and qPCR reactions.

Common PCR and qPCR Additives

PCR additives are chemical compounds that can be included in the reaction mixture to improve the efficiency and specificity of DNA amplification. They work through various mechanisms, such as reducing the melting temperature of the DNA, stabilizing the DNA polymerase, or minimizing the formation of secondary structures in the DNA template.[3][4]

Below is a summary of commonly used PCR additives, their mechanisms of action, and recommended working concentrations.

AdditiveRecommended Final ConcentrationMechanism of ActionKey Applications
Dimethyl Sulfoxide (DMSO) 2-10% (v/v)Reduces DNA melting temperature and disrupts secondary structures.[3][4]Amplification of GC-rich templates.
Betaine 0.5-2.5 MReduces the formation of secondary structures and equalizes the melting temperatures of GC and AT base pairs.[3][5]Enhancing amplification of GC-rich templates.
Formamide 1-10% (v/v)Lowers the DNA melting temperature and increases the stringency of primer annealing.[4][6]Improving specificity and reducing non-specific amplification.
Bovine Serum Albumin (BSA) Up to 0.8 mg/mLStabilizes the DNA polymerase and binds to PCR inhibitors, such as phenolic compounds.[3][4]Overcoming inhibition from impure DNA samples.
Non-ionic Detergents (Tween 20, Triton X-100, NP-40) 0.25-1% (v/v)Stabilize the DNA polymerase and can help to neutralize residual SDS from DNA extraction.[3][4]Improving polymerase stability and counteracting certain inhibitors.
Glycerol 5-10% (v/v)Reduces the formation of DNA secondary structures.[4]Enhancing amplification of templates with complex secondary structures.

Experimental Protocols

Protocol 1: General PCR Optimization with Additives

This protocol provides a general framework for optimizing a standard PCR reaction using common additives. It is recommended to test additives individually and in combination to determine the optimal conditions for a specific template and primer set.

1. Reaction Setup:

  • Prepare a master mix for the PCR reactions to ensure consistency. For each reaction, combine the following components in a sterile, nuclease-free tube on ice:

ComponentVolume (for 50 µL reaction)Final Concentration
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each)1 µL0.2 mM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA1-5 µL5-50 ng (gDNA) or 0.1-1 ng (plasmid)
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 units
Additive (e.g., 5 M Betaine or 100% DMSO)VariableSee below
Nuclease-free waterto 50 µL
  • Additive Titration: To optimize the concentration of an additive, prepare a series of reactions with varying concentrations. For example, for DMSO, you might test final concentrations of 2%, 4%, 6%, 8%, and 10%.

2. Thermal Cycling Conditions:

  • The following thermal cycling conditions are a starting point and should be optimized for your specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds25-35
Annealing55-65°C30 seconds
Extension72°C1 minute per kb
Final Extension72°C5 minutes1
Hold4°C

3. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis to determine the optimal additive concentration that results in the highest yield of the specific product with minimal non-specific amplification.

Protocol 2: SYBR Green qPCR Optimization with Additives

This protocol outlines the optimization of a SYBR Green qPCR assay with the addition of PCR enhancers.

1. Reaction Setup:

  • Prepare a qPCR master mix. For each reaction, combine the following:

ComponentVolume (for 20 µL reaction)Final Concentration
2X SYBR Green qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.8 µL0.4 µM
Reverse Primer (10 µM)0.8 µL0.4 µM
Template DNA (cDNA or gDNA)1-4 µLVariable
Additive (e.g., 5 M Betaine)VariableSee below
Nuclease-free waterto 20 µL
  • Additive Titration: Prepare a series of reactions with a range of final concentrations for the chosen additive. For example, for Betaine, you could test 0.5 M, 1.0 M, 1.5 M, 2.0 M, and 2.5 M.

2. qPCR Cycling and Analysis:

  • Use a standard three-step or two-step qPCR cycling protocol as recommended for your qPCR instrument and master mix.

  • After the run, analyze the amplification curves and melt curves. The optimal additive concentration should result in the lowest Cq value for the target amplicon without affecting the specificity of the reaction (i.e., a single, sharp peak in the melt curve analysis).

Visualizations

Signaling Pathways and Workflows

PCR_Inhibitor_Classification Classification of PCR Inhibitors cluster_dna Examples cluster_pol Examples cluster_mixed Examples Inhibitors PCR Inhibitors DNA_Binding DNA Template Binders Inhibitors->DNA_Binding Affect DNA Polymerase_Inhibitors DNA Polymerase Inhibitors Inhibitors->Polymerase_Inhibitors Affect Enzyme Mixed_Mode Mixed-Mode Inhibitors Inhibitors->Mixed_Mode Affect Both Humic_Acid Humic Acid DNA_Binding->Humic_Acid Melanin Melanin DNA_Binding->Melanin Urea Urea Polymerase_Inhibitors->Urea EDTA EDTA (via Mg2+ chelation) Polymerase_Inhibitors->EDTA Bile_Salts Bile Salts Mixed_Mode->Bile_Salts Hematin Hematin Mixed_Mode->Hematin

Caption: Classification of common PCR inhibitors by their mechanism of action.

PCR_Troubleshooting_Workflow PCR Troubleshooting Workflow Start Start: PCR Fails or Gives Poor Results Check_Components Check Reaction Components (Primers, Template, Polymerase, dNTPs) Start->Check_Components Optimize_Cycling Optimize Cycling Conditions (Annealing Temp., Extension Time) Check_Components->Optimize_Cycling Components OK Failure Persistent Failure (Consider alternative strategies) Check_Components->Failure Components Faulty Additives Introduce PCR Additives (e.g., DMSO, Betaine) Optimize_Cycling->Additives Optimization Fails Success Successful Amplification Optimize_Cycling->Success Optimization Works Redesign_Primers Redesign Primers Additives->Redesign_Primers Additives Don't Help Additives->Success Additives Work Redesign_Primers->Success New Primers Work Redesign_Primers->Failure Still Fails

Caption: A logical workflow for troubleshooting failed PCR experiments.

Conclusion

While this compound is not a suitable additive for PCR or qPCR due to its likely inhibitory effects as a chelating agent, a variety of other compounds can be effectively used to enhance DNA amplification. Understanding the mechanisms of these additives allows researchers to systematically troubleshoot and optimize their PCR and qPCR assays for improved performance, especially with difficult templates. The protocols and workflows provided in this document serve as a guide for the rational application of PCR additives to achieve successful and reliable results.

References

Application Notes and Protocols for Disodium Phosphonate as a Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of disodium phosphonate as a potential, albeit not commonly used, buffer in biological assays. Due to the limited established use of this compound as a primary buffer in the scientific literature, this document focuses on its theoretical advantages based on its chemical properties, a comparative analysis with the widely used disodium phosphate, and protocols for its preparation and validation in biological systems.

Introduction

Biological assays are highly sensitive to pH, necessitating the use of buffers to maintain stable conditions.[1] While phosphate buffers are a mainstay in many laboratories, their susceptibility to enzymatic degradation and potential for interference in certain assays present limitations.[2] this compound, a salt of phosphonic acid, offers a chemically stable alternative due to its carbon-phosphorus (C-P) bond, which is resistant to hydrolysis.[3] With a pKa of its second dissociation in the neutral range, it is a theoretically viable candidate for a biological buffer. These notes explore its potential applications and provide the necessary protocols for its evaluation.

Data Presentation: Comparative Properties of this compound and Disodium Phosphate

The selection of a buffering agent is critical for the reliability of biological assays. The following table provides a comparative summary of the key physicochemical properties of this compound and the commonly used disodium phosphate.

PropertyThis compoundDisodium Phosphate
Molecular Formula Na₂HPO₃Na₂HPO₄
pKa (second dissociation, at 20-25°C) ~6.5-7.2[4]~6.9-7.2[4][5]
Chemical Structure Contains a direct P-H bond and lacks a P-C bond in the inorganic salt. Organic phosphonates feature a stable P-C bond.Contains a P-O bond.
Chemical Stability Higher thermal and hydrolytic stability; resistant to enzymatic degradation due to the stable nature of the phosphonate group.[3]Susceptible to hydrolysis and can be a substrate or inhibitor for enzymes like phosphatases.[2]
Chelating Properties Known to be an effective chelating agent for di- and trivalent metal ions.[6][7]Can form complexes with certain metal ions, potentially leading to precipitation.[8][9]
Biodegradability Less susceptible to biodegradation compared to phosphates.[3]More readily biodegradable.[3]
Common Biological Applications Used as a stable bioisostere for phosphate in medicinal chemistry (e.g., in antiviral analogs).[6][10]Widely used as a buffer in a vast range of biological assays, including cell culture and enzyme kinetics.[5][8]

Application Notes

Potential Advantages of this compound Buffers:

  • Enhanced Stability: The resistance of the phosphonate group to enzymatic and chemical hydrolysis makes it a potentially superior buffer for long-term experiments or assays involving enzymes that might interact with phosphate, such as phosphatases.[3]

  • Reduced Biological Interference: In studies of phosphorylation-dephosphorylation, a phosphonate buffer would not contribute to the phosphate pool, thus avoiding potential confounding effects.

  • Metal Chelation: Its ability to chelate metal ions could be advantageous in assays where metal-catalyzed degradation of sensitive reagents is a concern.[6]

Potential Disadvantages and Considerations:

  • Enzyme Inhibition: The strong metal-chelating properties of phosphonates could lead to the inhibition of metalloenzymes by sequestering essential metal cofactors.[2]

  • Lack of Established Protocols: As it is not a conventional biological buffer, its compatibility with various biological assays (e.g., enzyme-linked immunosorbent assays [ELISAs], polymerase chain reaction [PCR]) has not been systematically documented.

  • Cellular Effects: While phosphonates occur naturally, the effects of high concentrations of this compound on cell viability and metabolism in cell-based assays are not well-characterized.

Experimental Protocols

The following protocols provide a methodology for the preparation of a this compound buffer and a general framework for its validation in a biological assay.

Protocol 1: Preparation of 0.1 M this compound Buffer (pH 7.0)

This protocol is based on the principles of preparing standard phosphate buffers, adapted for this compound.

Materials:

  • Phosphonic acid (H₃PO₃)

  • Sodium hydroxide (NaOH)

  • High-purity water (e.g., deionized, distilled)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Prepare a 0.1 M Phosphonic Acid Solution:

    • Accurately weigh the appropriate amount of phosphonic acid.

    • Dissolve it in approximately 800 mL of high-purity water in a 1 L beaker.

  • Adjust the pH:

    • Place the beaker on a stir plate and add a stir bar.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the phosphonic acid solution.

    • Slowly add a concentrated solution of NaOH (e.g., 1 M) dropwise while monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 7.0. The second pKa of phosphonic acid is in this range, so the pH will change more slowly as you approach the target pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Add high-purity water to bring the final volume to the 1 L mark.

    • Stopper the flask and invert it several times to ensure thorough mixing.

  • Sterilization and Storage:

    • If required for sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

    • Store the buffer at 4°C in a tightly sealed, clearly labeled bottle.

Protocol 2: Validation of this compound Buffer in an Enzyme Assay

This protocol outlines a general procedure to assess the compatibility and potential interference of the newly prepared phosphonate buffer with a standard enzyme assay.

Objective: To compare the activity of a model enzyme in a standard buffer (e.g., phosphate buffer) versus the this compound buffer.

Materials:

  • Enzyme of interest (e.g., lysozyme, β-galactosidase)

  • Substrate for the enzyme

  • 0.1 M this compound buffer, pH 7.0 (from Protocol 1)

  • 0.1 M Disodium Phosphate buffer, pH 7.0 (as a control)

  • Spectrophotometer or other appropriate detection instrument

  • Microplates or cuvettes

Procedure:

  • Prepare Assay Solutions:

    • Prepare two sets of reaction mixtures. For each set, prepare solutions of the enzyme and substrate diluted in either the phosphonate buffer or the control phosphate buffer.

  • Set Up the Reactions:

    • In separate wells of a microplate or in cuvettes, add the buffered substrate solution.

    • To initiate the reaction, add the buffered enzyme solution.

    • Include negative controls for each buffer system (e.g., substrate without enzyme, enzyme without substrate) to measure background signal.

  • Measure Enzyme Activity:

    • Immediately place the microplate or cuvettes in the detection instrument.

    • Measure the change in absorbance (or fluorescence) over a defined period at the appropriate wavelength for the assay.

  • Data Analysis:

    • Calculate the initial reaction rates for the enzyme in both buffer systems.

    • Compare the enzyme activity in the phosphonate buffer to that in the phosphate buffer. A significant difference may indicate that the phosphonate buffer is interacting with the enzyme or other assay components.

  • Assess Buffer Interference:

    • Run a control experiment without the enzyme to ensure that the phosphonate buffer itself does not react with the substrate or cause a change in the detection signal.

Visualizations

The following diagrams illustrate key concepts related to this compound as a buffer.

Caption: Chemical structures of phosphate and phosphonate.

References

Application Notes and Protocols for the Use of Disodium Phosphonate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond. This structural feature makes them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts, which contain a more labile phosphorus-to-oxygen (P-O) bond.[1] Disodium phosphonate, the salt of phosphonic acid, serves as a simple yet effective tool in enzyme kinetics studies. Due to its structural similarity to inorganic phosphate, it is widely used as a competitive inhibitor for enzymes that recognize or metabolize phosphate-containing substrates.[1] Its stability and ability to mimic the transition state or substrate of various enzymatic reactions make it an invaluable probe for elucidating enzyme mechanisms, characterizing active sites, and screening for novel therapeutic agents.[1]

Mechanism of Action: Competitive Inhibition

This compound typically functions as a competitive inhibitor. This mode of inhibition occurs when the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme.[2][3]

  • Binding: this compound binds reversibly to the enzyme's active site, forming an enzyme-inhibitor (EI) complex. This prevents the natural substrate from binding.

  • Effect on Vmax: In competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged. At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum catalytic rate.[4]

  • Effect on Km: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, appears to increase.[4] This indicates a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor.

The kinetic relationship can be visualized using a Lineweaver-Burk plot, where 1/velocity is plotted against 1/[substrate]. For a competitive inhibitor, this results in a series of lines that intersect at the y-axis (1/Vmax), indicating that Vmax is unaffected.[4]

Visualizations

G cluster_0 Phosphate-Utilizing Pathway cluster_1 Inhibition Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate PO₄³⁻ Transfer Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Disodium Phosphonate Inhibitor->Kinase Competitive Inhibition

Caption: Competitive inhibition of a kinase by this compound.

Applications in Enzyme Kinetics

This compound and its derivatives are utilized to study a wide range of enzymes across various metabolic and signaling pathways.

  • Phosphatases: Alkaline and acid phosphatases, which catalyze the hydrolysis of phosphate monoesters, are classic targets for inhibition studies using phosphate analogs like phosphonates.[5]

  • Kinases: By mimicking the phosphate group of ATP or the substrate, phosphonates can be used to probe the active sites of kinases involved in signal transduction.

  • Isoprenoid Biosynthesis: Enzymes like farnesyl pyrophosphate synthase, which use pyrophosphate substrates, are potently inhibited by bisphosphonates, a related class of compounds. Simple phosphonates can serve as foundational structures for developing more complex inhibitors.

  • Glycolytic Enzymes: Phosphonates have been designed as isosteric mimics of phosphorylated substrates to inhibit enzymes in the glycolytic pathway.[1]

  • Viral Enzymes: Phosphonate nucleotide analogues are critical antiviral medications that target viral DNA polymerases and reverse transcriptases.[1]

Data Presentation: Enzyme Inhibition

Quantitative analysis of enzyme inhibition provides key parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant). The Ki is a measure of the inhibitor's binding affinity.[6][7] While specific Ki values for this compound are highly dependent on the enzyme and experimental conditions, the table below provides illustrative data for phosphonate-class inhibitors against relevant enzymes.

Enzyme TargetInhibitorType of InhibitionKi ValueIC50 Value
Alkaline Phosphatase (Rat)Arsenate (Phosphate Analogue)Competitive< 5 µMN/A
Alkaline Phosphatase (Rat)Vanadate (Phosphate Analogue)Competitive< 5 µMN/A
P99 ß-lactamaseAcyl Phosphonate Compound 2IrreversibleN/Ak_i = 11 M⁻¹s⁻¹
T. brucei GAPDHα,α-difluoromethyl-β-ketophosphonateCompetitiveN/A65 µM

Experimental Protocols

Protocol 1: Determining the Inhibitory Effect of this compound on Alkaline Phosphatase

This protocol outlines a method to determine the type of inhibition and the inhibition constant (Ki) of this compound on a model enzyme, alkaline phosphatase (ALP), using a spectrophotometric assay.

1. Materials and Reagents

  • Alkaline Phosphatase (from bovine intestinal mucosa or similar source)

  • This compound (Inhibitor)

  • p-Nitrophenyl Phosphate (pNPP) (Substrate)

  • Tris-HCl Buffer (1.0 M, pH 8.5)

  • Magnesium Chloride (MgCl2) (100 mM)

  • Sodium Hydroxide (NaOH) (0.1 M)

  • 96-well microplate

  • Microplate reader (spectrophotometer) capable of reading at 405 nm

2. Preparation of Solutions

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of ALP in Assay Buffer. Dilute just before use to a working concentration (e.g., 1-5 µg/mL) that gives a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of pNPP in Assay Buffer.

  • Inhibitor Stock Solution: Prepare a 1 M stock solution of this compound in deionized water. Adjust pH to 8.5 if necessary.

3. Experimental Workflow

G start Start prep Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor start->prep plate Pipette Buffer, Inhibitor, and Enzyme into 96-well plate prep->plate preincubate Pre-incubate at 37°C for 5 minutes plate->preincubate add_substrate Add pNPP Substrate to initiate reaction preincubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Mode, every 60s for 10 min) add_substrate->measure analyze Calculate Initial Velocities (V₀) measure->analyze plot Generate Michaelis-Menten and Lineweaver-Burk Plots analyze->plot determine Determine Km, Vmax, Inhibition Type, and Ki plot->determine end_node End determine->end_node

Caption: Workflow for an enzyme inhibition kinetics experiment.

4. Assay Procedure

  • Set up Microplate: Design a plate map with varying concentrations of both substrate (pNPP) and inhibitor (this compound). Include controls without inhibitor. A typical setup might involve 5 substrate concentrations and 4 inhibitor concentrations (including zero).

  • Pipetting: In each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 200 µL.

    • The desired volume of Inhibitor stock solution.

    • The desired volume of Enzyme working solution (e.g., 20 µL).

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the desired volume of pNPP substrate stock solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 405 nm every minute for 10-15 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

5. Data Analysis

  • Calculate Initial Velocity (V₀): For each concentration of substrate and inhibitor, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. This will show how the inhibitor affects the reaction kinetics.

  • Lineweaver-Burk Plot: To determine the type of inhibition, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[4]

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • Determine Ki: For competitive inhibition, the Ki can be determined from the apparent Km values obtained from the Lineweaver-Burk plot using the following equation:

    • K_m_app = K_m (1 + [I]/K_i)

    • Where K_m_app is the apparent Km in the presence of inhibitor, K_m is the true Km (without inhibitor), and [I] is the inhibitor concentration. The Ki can be calculated by plotting K_m_app against [I].[6]

G Phosphate Phosphate (PO₄³⁻) Enzyme Phosphate-Utilizing Enzyme Phosphate->Enzyme Binds to Active Site Properties Properties Phosphate_Props Labile P-O Bond Natural Substrate Phosphate->Phosphate_Props Phosphonate Phosphonate (R-PO₃²⁻) Phosphonate->Enzyme Binds to Active Site Phosphonate_Props Stable C-P Bond Structural Mimic Phosphonate->Phosphonate_Props Metabolism Metabolism Enzyme->Metabolism Inhibition Competitive Inhibition Enzyme->Inhibition Interaction Interaction

Caption: Logical relationship between phosphates, phosphonates, and enzymes.

References

Disodium Phosphonate: A Novel Precipitating Agent for Proteins and DNA

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a theoretical framework and hypothetical protocols for the application of disodium phosphonate as a precipitating agent for proteins and DNA. While not a conventionally documented method, the physicochemical properties of this compound suggest its potential utility in the selective precipitation of macromolecules. This application note explores the hypothesized mechanisms of action and provides detailed, albeit theoretical, experimental protocols for researchers interested in exploring this novel application. All protocols and quantitative data presented herein are illustrative and require experimental validation.

Introduction

The precipitation of proteins and nucleic acids is a fundamental technique in molecular biology and biochemistry, essential for their isolation, purification, and concentration. Common methods rely on agents that alter the solubility of these macromolecules, such as salts (salting out), organic solvents, or polymers. This compound (Na₂HPO₃) is a salt of phosphonic acid. While its primary applications are in other areas of chemistry, its properties as a salt suggest it could function as a precipitating agent.[1] Phosphonates are known to interact with metal ions and have been used as chelating agents.[1] This interaction capability could potentially be leveraged to influence the solubility of proteins and DNA.

Hypothesized Mechanism of Action

For Proteins: The precipitation of proteins by this compound is hypothesized to occur via a "salting-out" mechanism. At high concentrations, the disodium and phosphonate ions would compete with the protein for water molecules, leading to the disruption of the protein's hydration shell. This would increase protein-protein hydrophobic interactions, causing aggregation and precipitation. The effectiveness of this process would likely be dependent on the protein's specific properties, such as its isoelectric point (pI), size, and surface hydrophobicity.

For DNA: The precipitation of DNA is predicated on the neutralization of the negative charges of its phosphate backbone.[2] The disodium ions (Na⁺) from this compound could neutralize these charges, reducing the repulsion between DNA strands and allowing them to aggregate. This effect would likely be enhanced by the addition of a less polar solvent, such as ethanol or isopropanol, which would reduce the dielectric constant of the solution and strengthen the ionic interactions.[3]

Data Presentation

The following tables present hypothetical data for the precipitation of a model protein (Bovine Serum Albumin, BSA) and plasmid DNA (pUC19) using this compound. These values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical Precipitation Efficiency of BSA with this compound

This compound (M)Incubation Time (min)Temperature (°C)Protein Recovery (%)
1.030465
1.530480
2.030492
2.530495
2.015485
2.060493
2.0302588

Table 2: Hypothetical Precipitation Efficiency of pUC19 DNA with this compound and Ethanol

This compound (M)Ethanol (% v/v)Incubation Time (min)Temperature (°C)DNA Recovery (%)
0.27060-2090
0.37060-2098
0.47060-2099
0.36060-2085
0.38060-2097
0.37030-2092
0.37060480

Experimental Protocols

The following are detailed, hypothetical protocols for the precipitation of proteins and DNA using this compound.

Protocol for Protein Precipitation

Objective: To precipitate a target protein from an aqueous solution.

Materials:

  • Protein solution (e.g., 1 mg/mL BSA in 50 mM Tris-HCl, pH 7.4)

  • This compound solution (4 M, sterile)

  • Precipitation buffer (50 mM Tris-HCl, pH 7.4)

  • Microcentrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Place 500 µL of the protein solution into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of 4 M this compound solution to achieve a final concentration of 2 M.

  • Mix gently by inverting the tube several times.

  • Incubate the mixture on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant.

  • Wash the pellet by adding 500 µL of ice-cold precipitation buffer and gently resuspending.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the protein pellet in a suitable buffer for downstream applications.

Protocol for DNA Precipitation

Objective: To precipitate plasmid DNA from an aqueous solution.

Materials:

  • DNA solution (e.g., 100 ng/µL pUC19 in TE buffer)

  • This compound solution (1 M, sterile)

  • Ethanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • Microcentrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • To 100 µL of DNA solution in a 1.5 mL microcentrifuge tube, add 30 µL of 1 M this compound to a final concentration of 0.3 M.

  • Mix gently by flicking the tube.

  • Add 2 volumes (260 µL) of ice-cold 100% ethanol.

  • Mix by inverting the tube until the DNA precipitates.

  • Incubate at -20°C for 60 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Carefully remove the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA pellet in TE buffer or nuclease-free water.

Visualizations

The following diagrams illustrate the hypothetical experimental workflows.

Protein_Precipitation_Workflow cluster_0 Preparation cluster_1 Precipitation cluster_2 Recovery Protein_Solution Protein Solution (1 mg/mL BSA) Mixing Mix 1:1 Protein_Solution->Mixing DSP_Solution 4 M this compound DSP_Solution->Mixing Incubation Incubate on Ice (30 min) Mixing->Incubation Centrifugation1 Centrifuge (14,000 x g, 15 min, 4°C) Incubation->Centrifugation1 Wash Wash with Buffer Centrifugation1->Wash Centrifugation2 Centrifuge (14,000 x g, 10 min, 4°C) Wash->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension

Caption: Hypothetical workflow for protein precipitation using this compound.

DNA_Precipitation_Workflow cluster_0 Preparation cluster_1 Precipitation cluster_2 Recovery DNA_Solution DNA Solution (100 ng/µL pUC19) Add_DSP Add DSP (0.3 M final) DNA_Solution->Add_DSP DSP_Solution 1 M this compound DSP_Solution->Add_DSP Ethanol_100 100% Ethanol Add_Ethanol Add 2 vol Ethanol Ethanol_100->Add_Ethanol Add_DSP->Add_Ethanol Incubation Incubate at -20°C (60 min) Add_Ethanol->Incubation Centrifugation1 Centrifuge (12,000 x g, 15 min, 4°C) Incubation->Centrifugation1 Wash Wash with 70% Ethanol Centrifugation1->Wash Centrifugation2 Centrifuge (12,000 x g, 5 min, 4°C) Wash->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension

Caption: Hypothetical workflow for DNA precipitation with this compound and ethanol.

Logical_Relationship_Precipitation cluster_protein Protein Precipitation cluster_dna DNA Precipitation p_start High [this compound] p_mech1 Competition for Water p_start->p_mech1 p_mech2 Disruption of Hydration Shell p_mech1->p_mech2 p_mech3 Increased Hydrophobic Interactions p_mech2->p_mech3 p_result Protein Aggregation & Precipitation p_mech3->p_result d_start This compound + Ethanol d_mech1 Na+ Neutralizes Phosphate Backbone d_start->d_mech1 d_mech2 Reduced Dielectric Constant d_start->d_mech2 d_mech3 Decreased Repulsion d_mech1->d_mech3 d_mech2->d_mech3 d_result DNA Aggregation & Precipitation d_mech3->d_result

Caption: Hypothesized logical relationships in protein and DNA precipitation.

Conclusion and Future Directions

The use of this compound as a precipitating agent for proteins and DNA is a novel concept that requires experimental validation. The hypothetical protocols and mechanisms presented in this document provide a starting point for researchers to explore this potential application. Future work should focus on systematically evaluating the optimal conditions for precipitation, including concentration of this compound, pH, temperature, and the effect of co-solvents. Furthermore, the impact of this precipitation method on the structure and function of the recovered proteins and the integrity of the DNA should be thoroughly investigated. If proven effective, this compound could represent a cost-effective and efficient alternative to existing precipitation methods.

References

Application Notes and Protocols: Disodium Phosphonate in Biomineralization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium phosphonate and its derivatives (bisphosphonates) in biomineralization research. The protocols outlined below are intended to guide researchers in designing and executing experiments to investigate the effects of these compounds on bone formation and resorption.

Introduction to this compound in Biomineralization

This compound and its more complex analogs, bisphosphonates, are potent inhibitors of bone resorption.[1][2][3] They are structurally similar to pyrophosphate, a natural regulator of mineralization, which allows them to bind with high affinity to hydroxyapatite crystals in the bone matrix.[4] This characteristic makes them valuable tools for studying the processes of biomineralization and for the development of therapeutics for bone disorders such as osteoporosis and Paget's disease.

The primary mechanism of action of bisphosphonates involves the inhibition of osteoclast activity.[1][3] Once integrated into the bone matrix, they are taken up by osteoclasts during bone resorption. Inside the osteoclast, they disrupt key cellular processes, leading to cytoskeletal abnormalities, loss of resorptive function, and ultimately, apoptosis (programmed cell death) of the osteoclast.[1]

The effects of bisphosphonates on osteoblasts, the bone-forming cells, are more complex and appear to be concentration-dependent. Some studies suggest that at certain concentrations, bisphosphonates like clodronate can stimulate osteoblast differentiation and mineralization, while higher concentrations may have inhibitory or cytotoxic effects.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound derivatives on key parameters of biomineralization.

Table 1: Effect of Bisphosphonates on Osteoclast Activity

CompoundConcentrationAssayOrganism/Cell LineObserved EffectReference
Disodium dichloromethylene diphosphonate10⁻⁵ M⁴⁵Ca release from bone organ cultureRatInhibition of bone resorption[1]
Disodium ethane-1-hydroxy-1, 1-diphosphonate10⁻⁴ M⁴⁵Ca release from bone organ cultureRatInhibition of bone resorption[1]
Clodronate18 µg on filmOsteoclast metabolic activityMurine co-cultureDecreased metabolic activity over 12 weeks[4]
Alendronate36 µg on filmOsteoclast metabolic activityMurine co-cultureDecreased metabolic activity over 12 weeks[4]
PamidronateNot specifiedReal-time resorption assay(Pre)osteoclastsInhibition of resorptive activity[3]

Table 2: Effect of Bisphosphonates on Osteoblast Activity

CompoundConcentrationAssayCell LineObserved EffectReference
Clodronate10⁻⁵ MAlkaline Phosphatase ActivityMC3T3-E1, ST2Increased ALP activity[5]
Etidronate10⁻⁵ MAlkaline Phosphatase ActivityMC3T3-E1Increased ALP activity[5]
AlendronateNot specifiedAlkaline Phosphatase ActivityMurine co-cultureDose-dependent decrease in ALP expression[4]
Clodronate18 µg on filmCalcium DepositionMurine osteoblastsIncreased calcium deposition[4]

Experimental Protocols

In Vitro Osteoblast Mineralization Assay

This protocol is designed to assess the effect of this compound on the mineralization capacity of osteoblasts in culture.

Materials:

  • Osteoblast-like cells (e.g., MC3T3-E1, SaOs-2)

  • Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics

  • Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)

  • This compound (or derivative) stock solution

  • Phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

  • 10% acetic acid

  • 10% ammonium hydroxide

  • Multi-well cell culture plates (24- or 96-well)

Procedure:

  • Cell Seeding: Seed osteoblasts into multi-well plates at a density that allows them to reach confluence. Culture in standard cell culture medium.

  • Induction of Differentiation: Once confluent, replace the standard medium with osteogenic differentiation medium. This marks Day 0 of differentiation.

  • Treatment with this compound: Add this compound to the osteogenic medium at various concentrations. Include a vehicle-only control group.

  • Medium Changes: Replace the medium with fresh osteogenic medium containing the respective treatments every 2-3 days.

  • Termination of Experiment: After 14-21 days of differentiation, terminate the experiment for staining.

  • Alizarin Red S Staining:

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.[6]

    • Wash the cells twice with distilled water.

    • Add Alizarin Red S solution and incubate for 20-45 minutes at room temperature.[7][8]

    • Remove the excess dye and wash four times with distilled water.[7]

  • Quantification of Mineralization:

    • After washing, add 10% acetic acid to each well and incubate for 30 minutes with shaking to release the stain from the mineralized nodules.[7]

    • Transfer the slurry to a microcentrifuge tube, vortex, and heat at 85°C for 10 minutes.

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

    • Read the absorbance at 405 nm.

In Vitro Osteoclast Resorption Pit Assay

This protocol assesses the inhibitory effect of this compound on the resorptive activity of osteoclasts.

Materials:

  • Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells)

  • Culture medium (e.g., α-MEM) with FBS and antibiotics

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • This compound (or derivative) stock solution

  • Calcium phosphate-coated multi-well plates or dentin slices

  • TRAP (tartrate-resistant acid phosphatase) staining kit

  • 5% AgNO₃ solution (for von Kossa staining of resorption pits)[9]

Procedure:

  • Cell Seeding: Seed osteoclast precursors onto calcium phosphate-coated plates or dentin slices in the presence of M-CSF.

  • Induction of Differentiation: After 24 hours, add RANKL to the medium to induce osteoclast differentiation.

  • Treatment with this compound: Add this compound at various concentrations to the culture medium. Include a vehicle-only control.

  • Culture and Medium Changes: Culture the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • Assessment of Osteoclast Formation: At the end of the culture period, fix and stain the cells for TRAP, a marker for osteoclasts, to count the number of multinucleated, TRAP-positive cells.

  • Visualization and Quantification of Resorption Pits:

    • Remove the cells from the substrate (e.g., using sonication or bleach).

    • To visualize resorption pits on calcium phosphate coatings, stain with 5% AgNO₃ and expose to light.[9] The resorbed areas will appear as clear zones against a dark background.

    • Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involved in biomineralization and a general experimental workflow.

G cluster_osteoclast Osteoclast Inhibition by Bisphosphonates BP Bisphosphonate HA Hydroxyapatite BP->HA Binds to Osteoclast Osteoclast HA->Osteoclast Internalized during resorption Apoptosis Apoptosis Osteoclast->Apoptosis Induces Mevalonate Mevalonate Pathway Osteoclast->Mevalonate Inhibits Resorption Bone Resorption GTPases Small GTPases Mevalonate->GTPases Prevents prenylation of Cytoskeleton Cytoskeleton Integrity GTPases->Cytoskeleton Disrupts Cytoskeleton->Resorption Inhibits

Caption: Mechanism of bisphosphonate action on osteoclasts.

G cluster_wnt Canonical Wnt Signaling in Osteoblasts Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation (Inhibited by Wnt signal) Nucleus Nucleus BetaCatenin->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., Runx2, ALP) Nucleus->GeneTranscription Activates Differentiation Osteoblast Differentiation GeneTranscription->Differentiation

Caption: Wnt/β-catenin pathway in osteoblast differentiation.

G cluster_bmp BMP Signaling in Osteoblasts BMP BMP Ligand BMPR BMP Receptors (Type I & II) BMP->BMPR Smads Smad 1/5/8 BMPR->Smads Phosphorylates Smad4 Smad4 Smads->Smad4 Binds to Complex Smad Complex Nucleus Nucleus Complex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., Runx2, Osterix) Nucleus->GeneTranscription Activates Differentiation Osteoblast Differentiation GeneTranscription->Differentiation

Caption: BMP/Smad signaling pathway in osteoblasts.

G cluster_workflow In Vitro Biomineralization Workflow Start Seed Osteoblasts Culture Culture to Confluence Start->Culture Differentiate Induce Osteogenic Differentiation Culture->Differentiate Treat Treat with This compound Differentiate->Treat Incubate Incubate for 14-21 days Treat->Incubate Stain Alizarin Red S Staining Incubate->Stain Quantify Quantify Mineralization Stain->Quantify End Analyze Results Quantify->End

Caption: Experimental workflow for in vitro mineralization assay.

References

Application Notes and Protocols: Disodium Phosphonate as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of phosphonates, with a focus on disodium phosphonate as a potential precursor, in the synthesis and functionalization of nanoparticles for biomedical applications.

Introduction: The Role of Phosphonates in Nanotechnology

Phosphonates are a class of organophosphorus compounds characterized by a C-P bond, making them stable analogs of phosphates.[1] Their high affinity for metal oxides and divalent cations has established them as critical components in the field of nanotechnology.[2] They can be employed as stabilizing agents to prevent nanoparticle aggregation, as linkers to attach bioactive molecules, or as precursors in the formation of metal phosphonate and phosphate-based nanoparticles.[2][3][4] this compound (Na₂HPO₃), an inorganic salt of phosphonic acid, serves as a versatile and water-soluble source of the phosphonate group for these applications.[1]

The primary applications of phosphonate-functionalized nanoparticles in drug development include:

  • Targeted Drug Delivery: The phosphonate group can act as an anchor for conjugating targeting ligands or therapeutic agents to the nanoparticle surface.

  • Bone Targeting: The strong binding affinity of phosphonates to calcium phosphate makes them ideal for targeting bone tissues for the treatment of osteoporosis or bone cancers.[5]

  • Improving Stability: Phosphonate coatings on nanoparticles, such as iron oxide nanoparticles, enhance their colloidal stability in biological media.[2]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite Nanoparticles using this compound as a Phosphorus Source

This protocol describes a wet chemical precipitation method for the synthesis of hydroxyapatite (HAp) nanoparticles, a biocompatible material widely used in drug delivery and bone tissue engineering.[6] Here, this compound is proposed as the phosphorus precursor.

Materials:

  • Calcium Chloride (CaCl₂)

  • This compound (Na₂HPO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Lyophilizer or vacuum oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.5 M solution of Calcium Chloride (CaCl₂) in deionized water.

    • Prepare a 0.3 M solution of this compound (Na₂HPO₃) in deionized water.

  • Reaction Setup:

    • Place a beaker containing the Calcium Chloride solution on a magnetic stirrer.

    • Begin stirring the solution at a constant rate (e.g., 400 rpm).

  • Initiate Precipitation:

    • Slowly add the this compound solution dropwise to the stirring Calcium Chloride solution.

    • Continuously monitor the pH of the reaction mixture. Maintain the pH above 10 by adding a 1 M Sodium Hydroxide (NaOH) solution as needed. A basic pH is crucial for the formation of hydroxyapatite.

  • Aging the Suspension:

    • After the complete addition of the this compound solution, allow the resulting milky suspension to stir for an additional 24 hours at room temperature. This aging process allows for the growth and crystallization of the hydroxyapatite nanoparticles.

  • Washing and Purification:

    • Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Sonicate briefly to ensure complete redispersion.

    • Repeat the centrifugation and washing steps three times with deionized water and twice with ethanol to remove any unreacted precursors and by-products.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water and freeze-dry (lyophilize) or dry in a vacuum oven at 60°C to obtain a fine powder of hydroxyapatite nanoparticles.

Workflow for Hydroxyapatite Nanoparticle Synthesis

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_final 4. Final Product prep_ca 0.5 M Calcium Chloride Solution mixing Dropwise Addition with Stirring prep_ca->mixing prep_p 0.3 M Disodium Phosphonate Solution prep_p->mixing ph_control pH Adjustment (>10 with NaOH) mixing->ph_control aging Aging for 24h ph_control->aging centrifuge1 Centrifugation aging->centrifuge1 wash_water Wash with Deionized Water (3x) centrifuge1->wash_water wash_etoh Wash with Ethanol (2x) wash_water->wash_etoh drying Freeze-Drying or Vacuum Oven wash_etoh->drying final_product Hydroxyapatite Nanoparticles drying->final_product G cluster_before Before Functionalization cluster_process Functionalization Process cluster_after After Functionalization ionp IONP ligand Original Ligand ionp->ligand (unstable) sonication Sonication & Overnight Reaction phosphonate_linker Phosphonate Linker phosphonate_linker->sonication ionp_f IONP p_anchor Phosphonate Anchor ionp_f->p_anchor (stable bond) f_group Functional Group p_anchor->f_group G cluster_pathway Mevalonate Pathway in Osteoclasts cluster_inhibition Mechanism of Action HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP_synthase FPP Synthase Mevalonate->FPP_synthase FPP Farnesyl Pyrophosphate (FPP) FPP_synthase->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation (e.g., Ras, Rho, Rab) GGPP->Prenylation Function Osteoclast Function & Survival Prenylation->Function Apoptosis Osteoclast Apoptosis Prenylation->Apoptosis Inhibition leads to Bisphosphonate_NP Bisphosphonate Nanoparticle Bisphosphonate_NP->FPP_synthase Inhibits

References

Application Notes and Protocols for Disodium Phosphonate in Corrosion Inhibition Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of disodium phosphonate as a corrosion inhibitor. The information is intended to guide researchers in setting up and conducting standardized corrosion inhibition tests.

Introduction to this compound as a Corrosion Inhibitor

This compound and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in diverse environments.[1] Their mechanism of action primarily involves the adsorption of phosphonate molecules onto the metal surface, forming a protective film. This film acts as a barrier, hindering the electrochemical processes of corrosion. Phosphonates are valued for their stability, low toxicity, and effectiveness in aqueous systems.[2] They can function as anodic, cathodic, or mixed-type inhibitors, depending on the specific compound and the corrosive environment.[1][3]

The protective layer formed by phosphonates can inhibit both the anodic dissolution of the metal and the cathodic oxygen reduction reaction.[3] The efficiency of inhibition is influenced by factors such as the concentration of the inhibitor, the pH of the solution, temperature, and the presence of other ions.

Experimental Protocols for Corrosion Inhibition Testing

Three primary methods are commonly employed to evaluate the performance of corrosion inhibitors: the Weight Loss Method, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[4][5]

Protocol:

  • Specimen Preparation:

    • Cut metal coupons (e.g., #20 carbon steel) to specific dimensions (e.g., 50 mm x 25 mm x 2 mm).[3]

    • Mechanically polish the surface of the coupons sequentially with different grades of emery paper (e.g., 220, 400, 800, 1000, and 1200 grit) to achieve a smooth and uniform finish.[1]

    • Degrease the specimens by immersing them in acetone and wiping with degreased cotton.[3]

    • Rinse the coupons with distilled water, followed by anhydrous ethanol.[3]

    • Dry the specimens in a stream of nitrogen or in a desiccator for 24 hours.[3]

    • Accurately weigh each specimen to the nearest 0.1 mg and record the initial weight (W_initial).

  • Experimental Setup:

    • Prepare the corrosive solution (e.g., 1 M HCl, 1 M H₂SO₄, or 3.5% NaCl).

    • Prepare a series of test solutions by adding different concentrations of this compound to the corrosive medium. A blank solution without the inhibitor should also be prepared.

    • Immerse the pre-weighed specimens completely in the test solutions at a controlled temperature for a specified duration (e.g., 24 hours).

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the specimens from the solutions.

    • Remove the corrosion products from the surface by gentle cleaning (e.g., using a scraper or a specific chemical cleaning solution as per standard methods).

    • Rinse the specimens with distilled water and acetone, then dry them thoroughly.

    • Weigh the cleaned and dried specimens and record the final weight (W_final).

  • Data Analysis:

    • Corrosion Rate (CR): CR (mm/year) = (87600 * ΔW) / (A * D * T) where:

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the specimen in cm²

      • D = Density of the metal in g/cm³ (e.g., 7.86 g/cm³ for carbon steel)[6]

      • T = Immersion time in hours

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Electrochemical Testing: General Setup

Electrochemical tests are performed using a potentiostat and a three-electrode cell configuration.[2][7]

  • Working Electrode (WE): The metal specimen being tested, with a defined exposed surface area (e.g., 1 cm²).[8]

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[7][8]

  • Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite electrode, to complete the electrical circuit.[7][9]

The WE is immersed in the test solution (corrosive medium with and without the inhibitor). Before each measurement, the open-circuit potential (OCP) is allowed to stabilize.

Potentiodynamic Polarization (PDP)

PDP measurements provide information about the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (I_corr) and the corrosion potential (E_corr).[2]

Protocol:

  • Setup: Assemble the three-electrode cell as described above.

  • OCP Stabilization: Allow the working electrode to stabilize in the test solution for a period of time (e.g., 30-60 minutes) until a steady OCP is reached.

  • Polarization Scan:

    • Apply a potential scan over a range relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).

    • Use a slow scan rate, typically between 0.1 mV/s and 1.0 mV/s.

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log I).

    • Determine the corrosion current density (I_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (E_corr).

    • Corrosion Rate (CR): CR (mm/year) = (3.27 * I_corr * EW) / D where:

      • I_corr is in µA/cm²

      • EW = Equivalent weight of the metal in grams

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100 where:

      • I_corr_blank = Corrosion current density in the absence of the inhibitor

      • I_corr_inhibitor = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[10][11]

Protocol:

  • Setup: Use the same three-electrode cell setup as for PDP.

  • OCP Stabilization: Stabilize the working electrode at its OCP.

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV or 50 mV) around the OCP.[8][9]

    • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[8][9]

  • Data Analysis:

    • The impedance data is often represented as Nyquist and Bode plots.

    • The Nyquist plot for a simple corrosion system typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).[12]

    • The data is fitted to an appropriate equivalent electrical circuit to model the electrochemical interface and extract parameters like R_ct and the double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100[13] where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Weight Loss Data for this compound

Inhibitor ConcentrationWeight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank
Concentration 1
Concentration 2
Concentration 3

Table 2: Potentiodynamic Polarization Data for this compound

Inhibitor ConcentrationE_corr (mV vs. RE)I_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank
Concentration 1
Concentration 2
Concentration 3

Table 3: Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor ConcentrationR_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)nInhibition Efficiency (%)
Blank
Concentration 1
Concentration 2
Concentration 3

(Note: R_s = Solution resistance, n = CPE exponent)

Visualizations

Mechanism of Action and Experimental Workflow

G cluster_mechanism Mechanism of Corrosion Inhibition Metal Metal Surface (e.g., Steel) Corrosion Corrosion Reactions (Anodic & Cathodic) Metal->Corrosion in corrosive medium Phosphonate This compound in Solution Adsorption Adsorption of Phosphonate Ions Phosphonate->Adsorption Film Formation of a Protective Phosphonate Film Adsorption->Film Film->Metal covers Inhibition Inhibition of Corrosion Film->Inhibition leads to Corrosion->Inhibition blocks G cluster_workflow Experimental Workflow for Corrosion Inhibition Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis SpecimenPrep 1. Specimen Preparation (Polishing, Cleaning, Weighing) WeightLoss 3a. Weight Loss Test (Immersion) SpecimenPrep->WeightLoss Electrochemical 3b. Electrochemical Tests (PDP & EIS) SpecimenPrep->Electrochemical SolutionPrep 2. Solution Preparation (Corrosive Medium +/- Inhibitor) SolutionPrep->WeightLoss SolutionPrep->Electrochemical PostProcessing 4. Post-Test Processing (Cleaning, Final Weighing) WeightLoss->PostProcessing DataAnalysis 5. Data Analysis (Calculate CR and IE%) Electrochemical->DataAnalysis PostProcessing->DataAnalysis Reporting 6. Reporting (Tables and Plots) DataAnalysis->Reporting

References

Application Notes and Protocols for Disodium Phosphonate as a Scale Inhibitor in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mineral scale formation is a significant challenge in various industrial and laboratory settings, leading to equipment fouling, reduced efficiency, and compromised experimental integrity. Phosphonates are a class of organophosphorus compounds widely recognized for their efficacy as scale inhibitors, even at sub-stoichiometric concentrations.[1][2] They function by disrupting the processes of nucleation, crystal growth, and precipitation of common mineral scales like calcium carbonate and barium sulfate.[3][4][5][6]

Disodium phosphonates, the salt form of phosphonic acids, are frequently used due to their enhanced solubility in aqueous solutions. These compounds are crucial in applications ranging from industrial water treatment and oilfield operations to ensuring the stability of formulations in drug development.[1][2] This document provides detailed application notes and standardized protocols for evaluating the performance of disodium phosphonates as scale inhibitors in a laboratory environment.

Mechanism of Scale Inhibition

Phosphonate scale inhibitors operate through several mechanisms to prevent the formation and deposition of mineral scales. The primary mechanisms include:

  • Threshold Inhibition: Phosphonates adsorb onto the active growth sites of newly formed crystal nuclei.[7] This action blocks further growth, preventing the crystals from reaching a size where they would precipitate out of the solution.

  • Crystal Distortion: By incorporating into the crystal lattice of the forming scale, phosphonates disrupt the regular, ordered structure of the crystals.[3][4][5][8] This distortion makes the scale less adherent and more easily dispersed.

These mechanisms are depicted in the signaling pathway below.

G cluster_0 Scale Formation Pathway (Without Inhibitor) cluster_1 Inhibition Pathway (With Disodium Phosphonate) Supersaturated Supersaturated Solution (e.g., Ca²⁺, CO₃²⁻ ions) Nucleation Nucleation (Formation of Crystal Embryos) Supersaturated->Nucleation Growth Crystal Growth Nucleation->Growth Adsorption Adsorption onto Nuclei Nucleation->Adsorption Precipitation Precipitation & Agglomeration Growth->Precipitation Distortion Crystal Lattice Distortion Growth->Distortion HardScale Hard Scale Deposition Precipitation->HardScale Phosphonate This compound Phosphonate->Adsorption Phosphonate->Distortion BlockedGrowth Blocked Crystal Growth Adsorption->BlockedGrowth Dispersed Non-Adherent, Dispersed Crystals Distortion->Dispersed

Mechanism of phosphonate scale inhibition.

Application Notes

Factors Influencing Performance

The efficacy of disodium phosphonates is highly dependent on the experimental conditions:

  • pH: The pH of the solution affects both the solubility of the scaling minerals and the ionic state of the phosphonate inhibitor. Adsorption of phosphonates onto carbonate surfaces, for instance, is known to be pH-dependent.[9][10]

  • Temperature: Higher temperatures generally increase the rate of scale formation, demanding higher inhibitor efficiency. The thermal stability of the chosen phosphonate is also a critical factor.

  • Water Chemistry: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is fundamental to scale formation. However, high concentrations of Ca²⁺ can lead to the precipitation of the phosphonate inhibitor itself, reducing its effectiveness.[11][12] The presence of ions like iron can also negatively impact inhibitor performance.[13]

  • Inhibitor Concentration: Phosphonates exhibit a "threshold effect," where a minimum inhibitor concentration (MIC) is required to achieve effective scale prevention.[1][14] Exceeding this concentration may not provide proportional benefits and could be uneconomical.

Synergistic Effects

In many cases, blending phosphonates with other types of inhibitors, such as polymers (e.g., polyacrylic acid), can result in a synergistic effect.[4][8][15] This means the combined performance of the blend is greater than the sum of the individual components.[15] This is often because the different inhibitors act via different mechanisms.[4] For instance, polymeric inhibitors are typically more effective at impeding nucleation, while phosphonates excel at distorting crystal growth.[3][4][5][8]

Data Presentation: Performance of Phosphonate Inhibitors

The following tables summarize typical performance data for common phosphonate inhibitors under various conditions, as reported in laboratory studies.

Table 1: Calcium Carbonate (CaCO₃) Inhibition Efficiency

Inhibitor Concentration (ppm) Temperature (°C) pH Inhibition Efficiency (%) Reference
HEDP 1 100 4-6 >95% (Failed at 1 ppm after 35 min) [1]
ATMP 10 100 4-6 >95% (Failed at 10 ppm) [1]
DTPMP 20 100 4-6 >95% (Failed at 20 ppm) [1]
AS-582 15 Ambient N/A 67.8 [14]

| AS-582 | 90 | Ambient | N/A | 89.1 |[14] |

Table 2: Barium Sulfate (BaSO₄) Inhibition Efficiency

Inhibitor Concentration (ppm) Temperature (°C) pH Inhibition Efficiency (%) Reference
DTPMP 5 100 4-6 >95% (Failed at 5 ppm) [11]
ATMP 10 100 4-6 >95% (Failed at 10 ppm) [11]
SI-3 (Phosphonated Polyetheramine) 2 100 4-6 >95% (Failed at 2 ppm) [11]

| DTPMP & Polymer Blend | 5 + 5 | 95 | 5.5 | Synergistically higher than 10 ppm of either alone |[15] |

Experimental Protocols

Protocol 1: Static Bottle Test for Scale Inhibition Efficiency

This protocol is a standard method for screening the performance of scale inhibitors by measuring their ability to prevent the precipitation of scaling minerals from a supersaturated solution.

G start Start prep_brine 1. Prepare Cation & Anion Brines (e.g., CaCl₂, NaHCO₃) start->prep_brine add_inhibitor 2. Add varying concentrations of This compound to Cation Brine prep_brine->add_inhibitor blank Prepare a 'Blank' sample (No Inhibitor) prep_brine->blank mix 3. Mix Cation and Anion Brines in glass bottles add_inhibitor->mix blank->mix incubate 4. Incubate at Test Temperature (e.g., 70°C for 24 hours) mix->incubate cool_filter 5. Cool to Room Temperature & Filter the solution (0.45 µm) incubate->cool_filter titrate 6. Titrate Filtrate for [Ca²⁺] (e.g., using EDTA) cool_filter->titrate calculate 7. Calculate Inhibition Efficiency (%) titrate->calculate end End calculate->end

Workflow for the static bottle test.

Methodology:

  • Brine Preparation: Prepare separate cation (e.g., containing CaCl₂) and anion (e.g., containing NaHCO₃) brine solutions that, when mixed, will create a supersaturated solution prone to scaling.

  • Inhibitor Dosing: Prepare a series of glass bottles. To each, add the cation brine. Then, add varying concentrations of the this compound stock solution to each bottle. Include a "blank" control with no inhibitor.

  • Initiate Precipitation: Add the anion brine to each bottle to initiate the scaling reaction. Seal the bottles immediately.

  • Incubation: Place the bottles in a water bath or oven at the desired test temperature (e.g., 71°C) for a set period (e.g., 24 hours).[2]

  • Sample Collection: After incubation, remove the bottles and allow them to cool to room temperature. Filter each solution through a 0.45 µm syringe filter to remove any precipitated scale.

  • Analysis: Determine the concentration of the remaining soluble cation (e.g., Ca²⁺) in the filtrate. This is commonly done by titration with EDTA.

  • Calculation: Calculate the scale inhibition efficiency (IE) using the following formula: IE (%) = [(C_i - C_b) / (C_o - C_b)] * 100 Where:

    • C_i = Concentration of Ca²⁺ in the inhibitor-treated sample.

    • C_b = Concentration of Ca²⁺ in the blank sample.

    • C_o = Initial concentration of Ca²⁺ before incubation.

Protocol 2: Dynamic Tube Blocking Test

This protocol simulates flowing conditions to evaluate an inhibitor's performance in preventing scale deposition on surfaces, providing a minimum inhibitor concentration (MIC) required for continuous protection.[1][11][12]

G start Start setup 1. Setup Dynamic Scale Rig with Cation, Anion, and Inhibitor Pumps start->setup pump_brines 2. Pump Cation & Anion brines at a set flow rate through a steel coil setup->pump_brines heat_coil 3. Heat the coil to the Test Temperature (e.g., 100°C) pump_brines->heat_coil monitor_pressure 4. Monitor Differential Pressure (ΔP) across the coil heat_coil->monitor_pressure inject_inhibitor 5. Inject Inhibitor Solution (starting at a high concentration, e.g., 100 ppm) monitor_pressure->inject_inhibitor detect_blockage 7. Detect sharp ΔP increase, indicating scale formation (blockage) monitor_pressure->detect_blockage step_down 6. Decrease Inhibitor Concentration in a stepwise manner (e.g., 50, 20, 10 ppm) inject_inhibitor->step_down step_down->monitor_pressure Continue Monitoring determine_mic 8. Record the concentration at which failure occurs as the MIC (or FIC) detect_blockage->determine_mic end End determine_mic->end

Workflow for the dynamic tube blocking test.

Methodology:

  • System Setup: An automated scale rig is used, consisting of pumps for cation, anion, and inhibitor solutions, a narrow-bore steel coil inside an oven, and a differential pressure monitor.[12]

  • Establish Baseline: Begin by pumping the cation and anion brines through the heated coil at a constant flow rate. The system pressure will stabilize.

  • Inhibitor Injection: Start injecting the this compound solution, typically beginning with a high, non-scaling concentration (e.g., 100 ppm).[1][12]

  • Step-Down Concentration: The inhibitor concentration is reduced in a stepwise fashion (e.g., 100 ppm -> 50 ppm -> 20 ppm -> 10 ppm, etc.), with each concentration held for a fixed time (e.g., 1 hour).[1][12]

  • Detect Failure: Continue to monitor the differential pressure across the coil. A sudden, sharp increase in pressure indicates that scale is forming and blocking the tube.

  • Determine MIC: The inhibitor concentration at which the blockage occurs is recorded as the Failed Inhibition Concentration (FIC) or Minimum Inhibitor Concentration (MIC) under those specific test conditions.[1][11]

Protocol 3: Determination of Residual Phosphonate Concentration

Accurately measuring the concentration of phosphonate in a sample is crucial for dosage optimization and performance monitoring. A standard colorimetric method is often used.

G start Start sample_prep 1. Prepare Sample (Filter if necessary, dilute if > 5 mg/L) start->sample_prep digestion 2. Oxidative Digestion (e.g., using UV irradiation or persulfate) to convert phosphonate to orthophosphate sample_prep->digestion reagent_add 3. Add Molybdate Reagent (in an acidic medium) digestion->reagent_add complex_form Forms a phosphomolybdate complex reagent_add->complex_form reduction 4. Add Reducing Agent (e.g., ascorbic acid) complex_form->reduction color_dev Forms a stable blue-colored complex reduction->color_dev measure_abs 5. Measure Absorbance with a spectrophotometer (e.g., at 880 nm) color_dev->measure_abs calibrate 6. Compare against a Calibration Curve prepared with known orthophosphate standards measure_abs->calibrate calculate_conc 7. Calculate original phosphonate concentration calibrate->calculate_conc end End calculate_conc->end

Workflow for colorimetric determination of phosphonate.

Methodology:

  • Sample Preparation: The water sample containing the phosphonate may require pre-treatment to remove interferences like turbidity or sulfide.[16] If the concentration is expected to be high (>5 mg/L), the sample must be diluted.[16]

  • Oxidative Digestion: Phosphonates must first be converted to orthophosphates (PO₄³⁻). This is typically achieved through an oxidative digestion process, such as UV irradiation or chemical oxidation with ammonium persulfate.

  • Color Development: The resulting orthophosphate is then reacted with an acidic molybdate reagent to form a phosphomolybdate complex.

  • Reduction: This complex is then reduced with an agent like ascorbic acid or stannous chloride to produce a stable, intensely blue-colored complex.

  • Spectrophotometry: The absorbance of the blue solution is measured using a spectrophotometer at a specific wavelength (commonly 880 nm).

  • Quantification: The concentration of phosphonate in the original sample is determined by comparing the absorbance reading to a calibration curve prepared from standards of known orthophosphate concentration.

Note: For more complex matrices or lower detection limits, advanced analytical methods such as HPLC or LC-MS may be required.[17][18][19]

References

Utilizing Disodium Phosphonate as a Sole Phosphorus Source for Microbial Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. While inorganic phosphate is the preferred phosphorus source for most microorganisms, many bacterial species have evolved mechanisms to utilize phosphonates, especially under phosphate-limiting conditions.[1][2] This capability is of significant interest in various fields, including environmental microbiology, biotechnology, and drug development, as it opens avenues for studying novel metabolic pathways and developing new antimicrobial strategies. Disodium phosphonate, a salt of phosphonic acid, serves as a readily available and water-soluble source of phosphonate for these studies.

This document provides detailed application notes and experimental protocols for using this compound as a sole phosphorus source in microbial growth media. It includes methodologies for media preparation, microbial cultivation, and analysis of growth dynamics, along with visualizations of the key metabolic pathways involved.

Data Presentation: Comparative Microbial Growth

The following table summarizes the growth parameters of Pseudomonas putida, a bacterium known to utilize phosphonates, in minimal medium supplemented with either this compound or a traditional inorganic phosphate source. This data has been compiled from multiple studies to provide a comparative overview.

Phosphorus SourceConcentrationMicrobial StrainFinal Optical Density (OD600)Specific Growth Rate (µ) (h⁻¹)Lag Phase Duration (hours)Reference(s)
Disodium Phosphate0.5 mMPseudomonas putida~1.2 - 1.5~0.55~2 - 4[1][2][3]
This compound0.5 mMPseudomonas putida~0.8 - 1.1~0.30 - 0.45~4 - 6[1][3][4]

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as the carbon source, temperature, and aeration.

Experimental Protocols

Preparation of Phosphate-Free M9 Minimal Medium with this compound

This protocol describes the preparation of a modified M9 minimal medium where the standard phosphate buffer is replaced with this compound as the sole phosphorus source.

Materials:

  • 5x M9 Salts (Phosphate-Free) solution:

    • 30 g/L Sodium chloride (NaCl)

    • 5 g/L Ammonium chloride (NH₄Cl)

  • This compound (Na₂HPO₃)

  • Sterile deionized water (dH₂O)

  • 20% (w/v) Glucose solution (filter-sterilized)

  • 1 M Magnesium sulfate (MgSO₄) solution (autoclaved)

  • 1 M Calcium chloride (CaCl₂) solution (autoclaved)

  • 0.22 µm syringe filters

Procedure:

  • Prepare 5x M9 Salts (Phosphate-Free) solution:

    • Dissolve 30 g of NaCl and 5 g of NH₄Cl in 1 L of dH₂O.

    • Autoclave at 121°C for 15 minutes.

  • Prepare 1 M this compound stock solution:

    • Dissolve 13.0 g of this compound in 100 mL of dH₂O.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter. Do not autoclave , as high temperatures can degrade the phosphonate.

  • Prepare 1x M9 Minimal Medium (Phosphate-Free base):

    • In a sterile container, combine 200 mL of sterile 5x M9 Salts (Phosphate-Free) solution with 795 mL of sterile dH₂O.

  • Add Supplements:

    • Aseptically add the following sterile solutions to the 1x M9 Minimal Medium base:

      • 20 mL of 20% glucose solution.

      • 2 mL of 1 M MgSO₄ solution.

      • 0.1 mL of 1 M CaCl₂ solution.

  • Add this compound:

    • To achieve a final concentration of 0.5 mM, aseptically add 0.5 mL of the 1 M this compound stock solution to the final medium.

  • Final Volume: The final volume of the medium will be approximately 1 L.

Microbial Growth Curve Analysis

This protocol outlines the procedure for monitoring and comparing the growth of a bacterial strain in media containing either this compound or disodium phosphate as the phosphorus source.

Materials:

  • Prepared M9 minimal medium with 0.5 mM this compound.

  • Prepared standard M9 minimal medium with 0.5 mM disodium phosphate (as a control).

  • Bacterial strain of interest (e.g., Pseudomonas putida).

  • Sterile culture tubes or flasks.

  • Spectrophotometer.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

    • Harvest the cells by centrifugation and wash them twice with sterile phosphate-free M9 salts solution to remove any residual phosphate.

    • Resuspend the cell pellet in a small volume of phosphate-free M9 salts solution.

  • Inoculation:

    • Inoculate the M9 minimal medium with this compound and the control M9 minimal medium with disodium phosphate with the washed bacterial suspension to a starting OD600 of approximately 0.05.

  • Incubation:

    • Incubate the cultures at the optimal temperature and shaking speed for the chosen bacterial strain.

  • Growth Monitoring:

    • At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • From the growth curves, determine the final optical density, specific growth rate (µ), and the duration of the lag phase for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing microbial growth on this compound and disodium phosphate.

experimental_workflow cluster_prep Media and Inoculum Preparation cluster_culture Culturing cluster_analysis Analysis Prepare M9 + Phosphonate Prepare M9 + Phosphonate Inoculate Cultures Inoculate Cultures Prepare M9 + Phosphonate->Inoculate Cultures Prepare M9 + Phosphate Prepare M9 + Phosphate Prepare M9 + Phosphate->Inoculate Cultures Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Cultures Incubate with Shaking Incubate with Shaking Inoculate Cultures->Incubate with Shaking Measure OD600 Measure OD600 Incubate with Shaking->Measure OD600 Generate Growth Curves Generate Growth Curves Measure OD600->Generate Growth Curves Compare Growth Parameters Compare Growth Parameters Generate Growth Curves->Compare Growth Parameters

Experimental workflow for comparative growth analysis.
Phosphonate Metabolism: The C-P Lyase Pathway

The C-P lyase pathway is a key mechanism for the cleavage of the carbon-phosphorus bond in phosphonates, allowing microorganisms to assimilate the phosphorus. The following diagram illustrates a simplified representation of this pathway.

cp_lyase_pathway cluster_uptake Phosphonate Uptake cluster_cleavage C-P Bond Cleavage cluster_utilization Cellular Metabolism Phosphonate_ext Phosphonate (extracellular) PhnCDE PhnCDE Transporter Phosphonate_ext->PhnCDE Uptake Phosphonate_int Phosphonate (intracellular) PhnCDE->Phosphonate_int CP_Lyase C-P Lyase Complex (PhnGHIJKLM) Phosphonate_int->CP_Lyase Substrate Alkane Alkane CP_Lyase->Alkane Product Phosphate Inorganic Phosphate (Pi) CP_Lyase->Phosphate Product Metabolism Central Metabolism Phosphate->Metabolism Assimilation

References

Application Notes and Protocols: Disodium Phosphonate as a Ligand Precursor in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium phosphonate (Na₂HPO₃) serves as a valuable precursor to the inorganic phosphite (or phosphonate) ligand, (HPO₃)²⁻, in the synthesis of a variety of coordination polymers and metal-organic frameworks. While the term "organometallic synthesis" typically implies the formation of metal-carbon bonds, the use of the inorganic phosphite ligand leads to the construction of robust inorganic and hybrid organic-inorganic materials with diverse applications in materials science. It is crucial to distinguish these inorganic phosphite ligands from organophosphonates (RPO₃²⁻) and organophosphites (P(OR)₃), which are more commonly employed as ligands in homogeneous catalysis.

These application notes provide an overview of the synthesis, structure, and potential applications of metal phosphite complexes derived from the (HPO₃)²⁻ ligand. The protocols detailed below focus on the synthesis of manganese(II) and iron(III) phosphite coordination polymers, which exhibit interesting structural motifs and material properties.

Data Presentation: Structural and Physical Properties of Metal Phosphite Complexes

The following tables summarize key quantitative data for representative metal phosphite complexes synthesized using the inorganic phosphite ligand. This data is essential for understanding the structural and physical properties of these materials.

Table 1: Crystallographic Data of Selected Metal Phosphite Complexes

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZReference
Mn(HPO₃)MonoclinicP2₁/c8.036(3)8.240(3)10.410(3)124.73(3)8[1]
(C₂H₁₀N₂)[Mn₃(HPO₃)₄]TriclinicP-15.459(1)5.460(2)14.194(5)85.41(1)1[2]
LiFe(HPO₃)₂TetragonalI4₁/acd10.5987(4)10.5987(4)9.9843(5)908[3][4]
K₀.₇₅[Fe³·⁷⁵Fe¹·²⁵(HPO₃)₆]·0.5H₂OTrigonalR-3c14.334(3)14.334(3)23.328(5)906[5]

Table 2: Selected Bond Lengths and Angles for Metal Phosphite Complexes

CompoundBond/AngleLength (Å) / Angle (°)Reference
K₀.₇₅[Fe³·⁷⁵Fe¹·²⁵(HPO₃)₆]·0.5H₂O
Fe1-O2.046(2) - 2.179(2)[5]
Fe2-O2.134(2) - 2.143(2)[5]
P-O1.529(2) - 1.541(2)[5]
P-H1.29(4)[5]
O-P-O110.24(11) - 114.32(11)[5]
(C₂H₁₀N₂)[Mn₃(HPO₃)₄]
Mn-O2.146(4) - 2.258(4)[2]
P-O1.511(4) - 1.542(4)[2]
O-Mn-O84.1(1) - 176.4(1)[2]

Table 3: Thermal Stability and Magnetic Properties

CompoundThermal Decomposition Onset (°C)Magnetic BehaviorMagnetic Transition Temperature (K)Reference
Mn(HPO₃)580Antiferromagnetic with ferromagnetic transition15[1]
(C₂H₁₀N₂)[Mn₃(HPO₃)₄]~300Antiferromagnetic-[2]
LiFe(HPO₃)₂Stable up to ~400Paramagnetic-[3][6]

Experimental Protocols

The synthesis of metal phosphite coordination polymers typically involves hydrothermal or solvothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of the desired products.

Protocol 1: Hydrothermal Synthesis of Manganese(II) Phosphite (Mn(HPO₃))

This protocol describes the synthesis of a three-dimensional manganese(II) phosphite framework.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Phosphorous acid (H₃PO₃)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • In a typical synthesis, a mixture of MnCl₂·4H₂O and H₃PO₃ (in a 1:1 molar ratio) is dissolved in deionized water.

  • The resulting solution is stirred until all solids are dissolved.

  • The solution is then transferred to a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 170°C for 72 hours under autogenous pressure.

  • After the reaction period, the autoclave is allowed to cool slowly to room temperature.

  • The resulting pink-colored single crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.[1]

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure.

  • Infrared (IR) Spectroscopy: To confirm the presence of the phosphite anion (characteristic P-H and P-O stretching vibrations).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the material.

Protocol 2: Solid-State Synthesis of Lithium Iron(III) Phosphite (LiFe(HPO₃)₂)

This protocol details a solvent-free, low-temperature, solid-state synthesis of a lithium-containing iron(III) phosphite, which has potential applications as a cathode material in lithium-ion batteries.[3][6]

Materials:

  • Lithium carbonate (Li₂CO₃)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Phosphorous acid (H₃PO₃)

  • Mortar and pestle

  • Furnace

Procedure:

  • Stoichiometric amounts of Li₂CO₃, Fe(NO₃)₃·9H₂O, and H₃PO₃ are thoroughly ground together in an agate mortar for 30 minutes to ensure a homogeneous mixture.

  • The resulting powder is transferred to an alumina crucible.

  • The crucible is placed in a furnace and heated to 200°C for 12 hours in an air atmosphere.

  • After the heating period, the furnace is turned off and allowed to cool to room temperature.

  • The final product, a crystalline powder, is obtained.[3][6]

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and determine the crystal structure.

  • Single-Crystal X-ray Diffraction: For detailed structural analysis if suitable single crystals are obtained.[3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Mössbauer Spectroscopy: To confirm the +3 oxidation state of iron.

  • Electrochemical Testing (Cyclic Voltammetry and Galvanostatic Cycling): To evaluate its performance as a cathode material.[3][6]

Mandatory Visualizations

experimental_workflow_MnHPO3 start Start reactants Mix MnCl₂·4H₂O and H₃PO₃ in deionized water start->reactants autoclave Transfer to Teflon-lined autoclave reactants->autoclave heating Heat at 170°C for 72 hours autoclave->heating cooling Cool to room temperature heating->cooling filtration Filter, wash with water and ethanol cooling->filtration product Obtain Mn(HPO₃) crystals filtration->product

Hydrothermal synthesis workflow for Manganese(II) Phosphite.

phosphite_coordination_modes cluster_bidentate_chelating Bidentate Chelating cluster_bidentate_bridging Bidentate Bridging cluster_tridentate_bridging Tridentate Bridging M1 M O1 O M1->O1 O2 O M1->O2 P1 P P1->O1 P1->O2 O3 O P1->O3 H1 H P1->H1 M2 M O4 O M2->O4 M3 M O5 O M3->O5 P2 P P2->O4 P2->O5 O6 O P2->O6 H2 H P2->H2 M4 M O7 O M4->O7 M5 M O8 O M5->O8 M6 M O9 O M6->O9 P3 P P3->O7 P3->O8 P3->O9 H3 H P3->H3

Common coordination modes of the phosphite (HPO₃)²⁻ ligand.

References

Application Notes and Protocols: Disodium Phosphonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphonates, and their corresponding salts such as disodium phosphonate, are increasingly vital in the design of advanced drug delivery systems (DDS).[1] These organophosphorus compounds are structural analogs of natural phosphates but possess a stable carbon-phosphorus (C-P) bond, lending them enhanced chemical stability.[1][2] A key feature of the phosphonate group is its exceptional affinity for calcium ions, which form the primary mineral component of bone, hydroxyapatite (HA).[3][4] This property makes phosphonates, particularly bisphosphonates, highly effective targeting ligands for delivering therapeutics directly to bone tissue.[5][6] By functionalizing nanocarriers like nanoparticles, liposomes, and hydrogels with phosphonate moieties, researchers can achieve targeted drug accumulation, improve therapeutic efficacy, and minimize off-target side effects for a range of diseases, including osteoporosis and bone cancers.[6][7][8]

Core Applications in Drug Delivery

The primary application of this compound and related phosphonate compounds in drug delivery revolves around their use as bone-targeting ligands. This is achieved by conjugating them to various drug delivery platforms.

  • Bone-Targeted Drug Delivery: The strong chelating interaction between the phosphonate groups and calcium ions on the surface of hydroxyapatite allows for the selective accumulation of phosphonate-conjugated drugs or drug carriers in bone tissue.[3][5] This strategy is widely employed for treating bone-related disorders like osteoporosis and bone metastases.[4][6][9] Bisphosphonates, which contain a stable P-C-P backbone, are particularly effective and can be conjugated to anticancer agents or imaging agents to direct them to skeletal sites.[4][7] For instance, alendronate-modified nanoparticles have demonstrated a high affinity for HA and preferential uptake by bone cells.[5]

  • Nanoparticle Functionalization: Various nanoparticles, including those made from polymers like poly(lactic-co-glycolic acid) (PLGA), silica, and lipids (liposomes), can be surface-modified with phosphonate groups.[5][6][10] This functionalization transforms them into bone-targeting nanocarriers.[8] These systems can encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release at the target site.[10][11]

  • Hydrogel-Based Systems: Phosphonate-containing monomers can be incorporated into hydrogel networks.[12] These hydrogels are promising for local drug delivery and bone tissue engineering.[7][12] They can be designed to be injectable and form a gel in situ, acting as a reservoir for the sustained release of drugs like bisphosphonates or growth factors directly at the site of a bone defect.[7][13] Hydrogels containing phosphate groups have shown the ability to bind and slowly release osteoporosis drugs.[12]

Below is a diagram illustrating the fundamental principle of phosphonate-mediated bone targeting.

Mechanism of phosphonate-mediated bone targeting.

Quantitative Data on Phosphonate-Based Drug Delivery Systems

The performance of drug delivery systems can be quantified by several parameters, including drug loading capacity, encapsulation efficiency, and release kinetics. The table below summarizes representative data from studies on various nanoparticle-based systems.

Drug Delivery SystemTargeting LigandEncapsulated DrugEncapsulation Efficiency (EE%)Drug Loading (DL%)Key Finding/Release ProfileReference
PLGA NanoparticlesSodium HyaluronatePaclitaxel (PTX)90.8 ± 1.5%Not SpecifiedFaster release from HA-coated nanoparticles compared to bare ones.[10]
Chitosan NanoparticlesHyaluronic Acid (HA)5-Fluorouracil (5-FU)Not SpecifiedNot SpecifiedHA coupling suppressed drug release over 24 hours due to a double barrier.[10]
HTCC MicrogelsNone (pH-responsive)Methotrexate DisodiumNot SpecifiedNot SpecifiedFaster release at pH 5.0 (93% after 1 day) vs. pH 7.4 (30% trapped after 5 days).[10]
Chitosan NanoparticlesRisedronateRisedronateHighHighHigh EE% and DL% attributed to the electrostatic interaction between positive chitosan and negative risedronate.[5]
LiposomesNoneSodium Diethyldithiocarbamate & Zinc Phthalocyanine>85%Not SpecifiedHigh co-encapsulation achieved via reverse-phase evaporation method.[14]
DPPG LiposomesNoneVeliparib/Niraparib>40%Not SpecifiedShowed a combination of diffusion-controlled and non-Fickian drug release.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of phosphonate-based drug delivery systems. Below are protocols for key experimental procedures.

Protocol 1: Synthesis of Phosphonate-Functionalized Polymeric Nanoparticles

This protocol describes a modified emulsion-solvent evaporation technique to prepare drug-loaded polymeric nanoparticles, which can be functionalized with a phosphonate-containing ligand.

Materials:

  • Polymer (e.g., Eudragit S100, PLGA)

  • Drug (e.g., Methotrexate)[16]

  • Stabilizer (e.g., Polyvinyl alcohol (PVA), Sodium dodecyl sulfate (SDS))[16]

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous phase (e.g., Deionized water, phosphate buffer)

  • Phosphonate ligand with a reactive group (e.g., Alendronate)

  • Coupling agents (e.g., EDC/NHS)

Procedure:

  • Preparation of Organic Phase: Dissolve a pre-weighed amount of the polymer and the hydrophobic drug in an organic solvent.

  • Preparation of Aqueous Phase: Dissolve the stabilizer in the aqueous phase.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication time can influence particle size and encapsulation efficiency.[10]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Surface Functionalization (Conjugation of Phosphonate Ligand): a. Resuspend the washed nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). b. Activate the carboxyl groups on the nanoparticle surface (if present, e.g., in PLGA) using EDC and NHS for 30 minutes. c. Add the phosphonate ligand (e.g., alendronate, which has a primary amine) to the activated nanoparticle suspension. d. Allow the reaction to proceed for several hours at room temperature with gentle stirring.

  • Final Purification: Centrifuge the functionalized nanoparticles to remove unreacted ligands and coupling agents. Wash the pellet with deionized water and resuspend in the desired medium or lyophilize for storage.

Protocol 2: In Vitro Drug Release Study using Dialysis Method

This protocol is used to evaluate the rate and mechanism of drug release from the synthesized nanoparticles under simulated physiological conditions.[17]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) lower than the drug's molecular weight)[18]

  • Release medium (e.g., Phosphate-buffered saline (PBS), pH 7.4; Acetate buffer, pH 5.0 to simulate tumor microenvironment)[10]

  • Shaking water bath or incubator set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Accurately measure a volume of the drug-loaded nanoparticle suspension and place it inside the dialysis bag. Securely seal both ends of the bag.

  • Incubation: Immerse the sealed dialysis bag in a known volume of the release medium in a beaker or flask.

  • Sampling: Place the entire setup in a shaking water bath maintained at 37°C.[17] At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.

  • Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a pre-validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = (Concentration at time t * Volume of release medium + Σ(Concentration at previous times * Volume of aliquot)) / Initial amount of drug in nanoparticles * 100

Protocol 3: In Vitro Hydroxyapatite (HA) Binding Assay

This assay quantifies the affinity of the phosphonate-functionalized delivery system for bone mineral, confirming its bone-targeting potential.[19]

Materials:

  • Phosphonate-functionalized nanoparticles

  • Hydroxyapatite (HA) powder or discs

  • Control (non-functionalized) nanoparticles

  • Binding buffer (e.g., Tris-buffered saline, pH 7.4)

  • Centrifuge

Procedure:

  • Incubation: Prepare suspensions of both functionalized and non-functionalized nanoparticles at a known concentration in the binding buffer.

  • Add a pre-weighed amount of HA powder to separate tubes containing the nanoparticle suspensions.

  • Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation to allow for binding.

  • Separation: Centrifuge the tubes at a low speed sufficient to pellet the HA powder but not the unbound nanoparticles.

  • Quantification of Unbound Nanoparticles: Carefully collect the supernatant, which contains the unbound nanoparticles.

  • Analysis: Quantify the concentration of nanoparticles in the supernatant. This can be done by measuring the fluorescence of a labeled nanoparticle, or by lysing the nanoparticles and measuring the encapsulated drug concentration.

  • Calculation of Binding Affinity: Calculate the percentage of bound nanoparticles using the formula: Binding (%) = [(Total Nanoparticles - Unbound Nanoparticles) / Total Nanoparticles] * 100

  • Comparison: Compare the binding percentage of the phosphonate-functionalized nanoparticles to the control nanoparticles. A significantly higher binding percentage for the functionalized group indicates successful bone-targeting modification.[19]

Visualized Workflows and Pathways

The development and evaluation of a drug delivery system follow a logical progression of steps.

Workflow cluster_0 Formulation & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A 1. Synthesis of Drug Carrier (e.g., Nanoparticle) B 2. Drug Loading & Encapsulation A->B C 3. Surface Functionalization with Phosphonate Ligand B->C D 4. Physicochemical Analysis (Size, Zeta Potential, Morphology) C->D E 5. Drug Release Kinetics (e.g., Dialysis Assay) D->E F 6. Target Binding Assay (e.g., HA Binding) E->F G 7. Cell Viability & Uptake Studies F->G H 8. Animal Model Studies (e.g., Mouse) G->H I 9. Biodistribution & Pharmacokinetics H->I J 10. Therapeutic Efficacy & Toxicity Assessment I->J

Experimental workflow for DDS evaluation.

The diagram below illustrates how a phosphonate-functionalized hydrogel can respond to environmental stimuli for controlled release.

Stimuli-responsive release from a hydrogel.

References

Application Notes and Protocols: Phosphonate-Based Flame Retardant Additives in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphorus-based flame retardants are a significant class of additives used to enhance the fire safety of polymeric materials. Among these, phosphonates have garnered considerable interest due to their high efficiency, low smoke and toxic gas emission, and favorable environmental profile compared to halogenated alternatives. These compounds can be incorporated into a wide range of polymers, including thermosets like epoxy resins and thermoplastics such as polyolefins and polycarbonates.

This document provides detailed application notes on the use of phosphonate-based flame retardants in polymers, including their mechanism of action and performance data. It also outlines standard experimental protocols for evaluating the flammability of polymers containing these additives. While the initial query specified disodium phosphonate, this inorganic salt is generally not suitable for direct incorporation into bulk polymers via common industrial methods like melt blending due to its high polarity, poor compatibility with non-polar polymers, and thermal decomposition characteristics.[1][2] Therefore, this guide focuses on the broader and more commercially relevant class of organophosphonates and phosphonate esters used in the polymer industry.

Application Note: Phosphonate Flame Retardants in Polymers

Mechanism of Action

Phosphonate flame retardants can function in both the condensed (solid) phase and the gas phase to inhibit the combustion cycle of a polymer.[3][4] The specific mechanism depends on the chemical structure of the phosphonate, the nature of the polymer, and the presence of other additives.

  • Condensed Phase Mechanism: Upon heating, phosphonates can decompose to form phosphoric acid or polyphosphoric acid.[5][6] This acidic species acts as a catalyst for the dehydration and carbonization of the polymer on its surface, forming a protective char layer.[6][7] This char layer insulates the underlying polymer from heat and oxygen, and reduces the release of flammable volatile compounds into the gas phase.[3][8]

  • Gas Phase Mechanism: Some phosphonates can decompose to release volatile phosphorus-containing radicals (e.g., PO•, HPO•) into the flame.[5][9] These radicals act as scavengers, interrupting the high-energy chain reactions of combustion by quenching highly reactive H• and OH• radicals.[5][9] This "flame poisoning" effect reduces the heat generated by the flame, thus slowing down or extinguishing the combustion process.

G cluster_polymer Polymer Matrix cluster_combustion Combustion Cycle cluster_fr_action Flame Retardant Action Polymer Polymer + Phosphonate FR Decomposition Polymer Decomposition Polymer->Decomposition leads to Condensed_Phase Condensed Phase Action Polymer->Condensed_Phase activates Heat Heat Source Heat->Polymer initiates Volatiles Flammable Volatiles Decomposition->Volatiles releases Gas_Phase Gas Phase Action Decomposition->Gas_Phase releases P-radicals Flame Flame (Combustion) Volatiles->Flame fuel Flame->Heat feedback Char_Formation Char Formation (Protective Layer) Condensed_Phase->Char_Formation promotes Radical_Scavenging Radical Scavenging (Flame Inhibition) Gas_Phase->Radical_Scavenging enables Char_Formation->Heat insulates from Char_Formation->Decomposition inhibits Radical_Scavenging->Flame interrupts

Types of Phosphonate Flame Retardants in Polymers

A variety of organophosphorus compounds are utilized as flame retardants, with their selection depending on the polymer type, processing conditions, and desired final properties.

  • Phosphonate Esters: These are additive flame retardants that are physically blended with the polymer. Dimethyl methylphosphonate (DMMP) and diethyl ethylphosphonate (DEEP) are examples, though their volatility can be a concern in high-temperature processing.[7]

  • Reactive Phosphonates: These phosphonates contain reactive functional groups (e.g., hydroxyl, amine, or epoxy groups) that allow them to be chemically incorporated into the polymer backbone during polymerization. This covalent bonding prevents migration and improves the durability of the flame retardant effect. A prominent example is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which are widely used in epoxy resins and polyurethanes.[10][11]

  • Polymeric Phosphonates: These are oligomeric or polymeric flame retardants that offer low volatility and good compatibility with the host polymer.

Quantitative Data on Flame Retardant Performance

The effectiveness of a flame retardant is quantified using several standard tests. The following tables summarize representative data for various phosphonate flame retardants in different polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Polymer MatrixFlame Retardant (FR)FR Loading (wt%)LOI (%)UL-94 RatingReference(s)
Epoxy ResinDOPO-based derivative1 (as P%)>30V-0[1]
Epoxy ResinPhosphonic acid piperazine salt628.3V-0[12]
Polypropylene (PP)Melamine phosphate/pentaerythritol phosphate25>30V-0[12]
Polyethylene (LDPE)Aluminum hypophosphite/dicyandiamide2026.3V-0[3]
Polyurethane (PU) FoamAmino-DOPO derivative5N/AHF-1[13]

Table 2: Cone Calorimetry Data

Polymer MatrixFlame Retardant (FR)FR Loading (wt%)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference(s)
Polyethylene (LDPE)Phosphonate-functionalized PE10ReducedReducedIncreased[2]
Polyurethane (TPU)Phosphorus-containing polyol20Reduced by 3.8%Reduced by 72.2%Increased by 351.9%[14]
Cotton (Cellulose)Phosphonate-based Ionic Liquid~4.5 (as P%)N/A~5-6~35[15]

Experimental Protocols

Protocol 1: Incorporation of Additive Flame Retardant via Melt Blending

This protocol describes a general procedure for incorporating a solid, powder-form phosphonate flame retardant into a thermoplastic polymer using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., polypropylene, polyethylene)

  • Phosphonate flame retardant powder

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

  • Drying oven

  • Injection molding machine or compression molder for specimen preparation

Procedure:

  • Drying: Dry the polymer pellets and the flame retardant powder in a drying oven at a temperature appropriate for the polymer to remove any residual moisture.

  • Premixing (Optional): For better dispersion, the polymer pellets and flame retardant powder can be premixed in a bag.

  • Extrusion:

    • Set the temperature profile of the extruder zones, die, and screw speed according to the processing recommendations for the specific polymer.

    • Calibrate and set the feed rates for the polymer and the flame retardant using separate gravimetric feeders to achieve the desired weight percentage of the additive.

    • Start the feeders and extruder to begin the melt blending process. The molten polymer and flame retardant are mixed and homogenized as they travel down the extruder barrel.

  • Cooling and Pelletizing:

    • The extruded polymer strand (extrudate) is passed through a water bath to cool and solidify.

    • The cooled strand is then fed into a pelletizer, which cuts it into small pellets.

  • Drying: Dry the compounded pellets to remove surface moisture before further processing.

  • Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability testing (e.g., UL-94 bars, cone calorimeter plaques).

G Drying Drying of Polymer and Flame Retardant Blending Melt Blending (Twin-Screw Extruder) Drying->Blending Pelletizing Cooling and Pelletizing Blending->Pelletizing Specimen_Prep Specimen Preparation (Injection/Compression Molding) Pelletizing->Specimen_Prep Testing Flammability Testing (LOI, UL-94, Cone) Specimen_Prep->Testing Analysis Data Analysis and Performance Evaluation Testing->Analysis

Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens of the polymer, typically 80-150 mm long, 10 mm wide, and of a specified thickness.

  • Test Setup: Vertically mount the specimen in a transparent chimney apparatus.

  • Gas Flow: Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignition: Apply a pilot flame to the top of the specimen until it ignites.

  • Observation: Observe if the specimen continues to burn after the ignition source is removed.

  • Oxygen Adjustment: Adjust the oxygen concentration in increments. If the flame extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

  • Determination of LOI: The LOI is the lowest oxygen concentration, expressed as a percentage, at which the specimen sustains combustion for a specified period or burns a specified length.

Protocol 3: UL-94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a vertically oriented polymer specimen after the application of a flame.

Procedure:

  • Specimen Conditioning: Condition five specimens at 23°C and 50% relative humidity for 48 hours, and another five specimens in an air-circulating oven for 7 days at 70°C.

  • Test Setup: Mount a specimen vertically with its lower end 10 mm above a Bunsen burner tube. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.

  • First Flame Application: Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds and then remove it.

  • First Observation: Record the duration of flaming combustion (t1).

  • Second Flame Application: Immediately after flaming ceases, reapply the flame for another 10 seconds.

  • Second Observation: Record the duration of flaming (t2) and glowing (t3) combustion after the second flame removal. Note if any dripping particles ignite the cotton.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the flaming and glowing times and whether dripping particles ignite the cotton, according to the criteria in the UL-94 standard.

Protocol 4: Cone Calorimetry (ASTM E1354 / ISO 5660)

The cone calorimeter is a bench-scale instrument that measures various fire-related properties of a material under controlled heat flux conditions.

Procedure:

  • Specimen Preparation: Prepare flat plaques of the material, typically 100 mm x 100 mm, with a specified thickness.

  • Test Setup: Place the specimen in a sample holder and position it horizontally under a conical radiant heater.

  • Heat Flux: Expose the specimen to a predetermined heat flux, commonly 35 or 50 kW/m².

  • Ignition: An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Data Collection: During the test, continuously measure and record:

    • Time to ignition (TTI)

    • Heat Release Rate (HRR) over time

    • Total Heat Released (THR)

    • Mass loss rate

    • Smoke production rate

    • CO and CO2 production

  • Data Analysis: From the collected data, determine key parameters such as the peak Heat Release Rate (pHRR), which is a critical indicator of the fire hazard of the material.

G cluster_small_scale Small-Scale Tests cluster_bench_scale Bench-Scale Test Flammability_Assessment Flammability Assessment of Polymer LOI Limiting Oxygen Index (LOI) (ASTM D2863) Flammability_Assessment->LOI Ease of Extinguishment UL94 UL-94 Vertical/Horizontal Burn (UL 94) Flammability_Assessment->UL94 Self-Extinguishing Behavior MCC Microscale Combustion Calorimetry (ASTM D7309) Flammability_Assessment->MCC Inherent Flammability Cone_Calorimeter Cone Calorimeter (ASTM E1354) Flammability_Assessment->Cone_Calorimeter Real-World Fire Behavior Simulation LOI->Cone_Calorimeter Correlates with Ignitability UL94->Cone_Calorimeter Complements Burning Behavior

References

Application Notes and Protocols for the Quantification of Disodium Phosphonate in Water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disodium phosphonate and other phosphonates are widely utilized as chelating agents, scale inhibitors, and corrosion inhibitors in various industrial and commercial applications, including water treatment, detergents, and as components in drug formulations. Their presence in water systems necessitates accurate and reliable quantification for environmental monitoring, process control, and quality assurance in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical quantification of this compound and other phosphonates in water samples, focusing on common analytical techniques.

Analytical Methods Overview

Several analytical methods are available for the quantification of phosphonates in water. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques include:

  • Spectrophotometry: A colorimetric method suitable for determining total phosphorus content, which can be correlated to phosphonate concentration in samples where it is the primary phosphorus source.

  • Ion Chromatography (IC): A robust technique for separating and quantifying ionic species, including phosphonates, often coupled with conductivity detection or mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): A versatile method that can be adapted for phosphonate analysis through various approaches like ion-pair chromatography or derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly useful for trace-level analysis and complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for phosphonate quantification in water.

Analytical MethodPhosphonate Analyte(s)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangeSample MatrixReference
Spectrophotometry Phosphate (from phosphonate)-0.5-5 µg/mLWater, Soil[1]
Phosphonate-0.1 to 5 mg/LProduced Water, Brines[2]
Ion-Pair HPLC-UV HEDP, ATMP, EDTMP, DTPMPLOD: 5x10⁻⁸ to 5x10⁻⁷ MNot SpecifiedWastewater[3]
HPLC with Derivatization FIDMP, IDMPLOD: 0.01 to 0.02 mMNot SpecifiedWastewater[4]
IC-ESI-MS/MS ATMP, DTPMP, EDTMP, HEDP, PBTCLOQ: 0.04 to 0.16 µg/LNot SpecifiedSurface Water[5][6]
ATMP, DTPMP, EDTMP, HEDP, PBTCLOQ: 0.6 to 2.3 µg/LNot SpecifiedWastewater[5][6]
LC-Orbitrap MS/MS Six different phosphonatesLOQ (Direct): 1.4 to 57 µg/LNot SpecifiedTap Water[7][8]
Six different phosphonatesLOQ (SPE): 5.0 to 200 ng/LNot SpecifiedTap Water[7][8]
Ion Chromatography Phosphate, PhosphiteLOQ: 100 ng/mLNot SpecifiedDrug Substance[9]

HEDP: 1-hydroxyethane-1,1-diphosphonic acid; ATMP: aminotris(methylenephosphonic acid); EDTMP: ethylenediaminetetra(methylenephosphonic acid); DTPMP: diethylenetriaminepenta(methylenephosphonic acid); FIDMP: formyl-iminodimethylenephosphonic acid; IDMP: iminodimethylenephosphonic acid; PBTC: 2-phosphonobutane-1,2,4-tricarboxylic acid.

Experimental Protocols

Spectrophotometric Method (Molybdenum Blue Method)

This method is based on the conversion of phosphonates to orthophosphate, which then reacts with a molybdate reagent to form a colored complex that is measured spectrophotometrically.[1][10][11]

Principle: Phosphonates are oxidized to orthophosphate under acidic conditions with heating. The resulting orthophosphate reacts with ammonium molybdate and a reducing agent (e.g., ascorbic acid or hydrazine) to form a stable blue-colored phosphomolybdenum complex.[1][10] The intensity of the blue color, measured at approximately 830-880 nm, is directly proportional to the phosphate concentration.[1][10]

Experimental Protocol:

  • Sample Preparation (Digestion):

    • To a 4 mL water sample, add sulfuric acid (H₂SO₄) and potassium persulfate (K₂S₂O₈) in a screw-cap vial.[10]

    • Heat the mixture at 148-150 °C for 1 hour to digest the phosphonates and convert them to orthophosphate.[10]

    • Allow the solution to cool to room temperature.

  • Color Development:

    • Neutralize the digested sample with sodium hydroxide (NaOH).[10]

    • Add a solution of ascorbic acid and an acidified molybdate solution containing antimony(III).[10] This is often a combined reagent.

    • Dilute the solution to a final volume of 10 mL with deionized water.[10]

    • Allow the color to develop for 10-30 minutes.[10]

  • Measurement:

    • Measure the absorbance of the solution at 880 nm using a spectrophotometer.[10]

    • Prepare a calibration curve using standard solutions of known phosphate concentrations.

    • Determine the concentration of phosphate in the sample from the calibration curve.

  • Calculation:

    • Calculate the original phosphonate concentration based on the stoichiometry of phosphorus in the this compound molecule.

Ion-Pair High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of different phosphonates.[3]

Principle: Ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the charged phosphonate analytes, allowing for their retention and separation on a reversed-phase HPLC column. The separated phosphonates are then detected, often by UV absorbance after complexation with a metal ion like Fe(III).[3]

Experimental Protocol:

  • Sample Preparation:

    • For wastewater samples, a preconcentration step may be necessary. This can be achieved by adsorbing the phosphonates onto freshly precipitated calcium carbonate, followed by dissolution of the solid phase with hydrochloric acid (HCl).[3]

  • Complexation:

    • Complex the phosphonates in the sample with an Fe(III) solution.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase polymer column.[3]

    • Mobile Phase (Eluent): A bicarbonate solution at pH 8.3, containing tetrabutylammonium bromide as the counter-ion and 14% acetonitrile.[3]

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: UV detector at 260 nm.[3]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the phosphonates based on the retention times and peak areas of standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the analysis of trace levels of phosphonates.[7][8]

Principle: The method involves the separation of phosphonates using liquid chromatography, followed by their detection using tandem mass spectrometry. Derivatization is often employed to improve the volatility and ionization efficiency of the phosphonates, leading to enhanced sensitivity.[7]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • For trace analysis, a solid-phase extraction (SPE) step may be required for pre-concentration.[7]

    • Derivatize the phosphonates using a reagent such as trimethylsilyldiazomethane (TMSCHN₂). This step can increase sensitivity by 2-3 orders of magnitude.[7]

  • LC-MS/MS Conditions:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating these polar compounds.[12]

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.[12]

    • Systematically optimize the LC gradient, MS/MS transitions (precursor and product ions), and collision energies for each target phosphonate.

  • Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Quantify the phosphonates using a calibration curve prepared from derivatized standards. The use of isotope-labeled internal standards is recommended to improve accuracy and precision.[5][6]

Diagrams

General Experimental Workflow for Phosphonate Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing sampling Water Sampling filtration Filtration sampling->filtration preconcentration Pre-concentration (e.g., SPE) filtration->preconcentration Optional digestion Digestion (for Spectrophotometry) filtration->digestion ic Ion Chromatography filtration->ic hplc HPLC filtration->hplc derivatization Derivatization (for LC-MS) preconcentration->derivatization lcms LC-MS/MS derivatization->lcms spectro Spectrophotometry digestion->spectro calibration Calibration Curve ic->calibration hplc->calibration lcms->calibration spectro->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of phosphonates in water.

Signaling Pathway for Spectrophotometric Detection

spectrophotometry_pathway phosphonate This compound digestion Acid Digestion (H₂SO₄, K₂S₂O₈, Heat) phosphonate->digestion orthophosphate Orthophosphate (PO₄³⁻) digestion->orthophosphate complex Phosphomolybdenum Complex (Yellow) orthophosphate->complex + reagent Molybdate Reagent (Ammonium Molybdate) reagent->complex reduction Reduction (Ascorbic Acid) complex->reduction blue_complex Molybdenum Blue Complex reduction->blue_complex detection Spectrophotometric Detection (~880 nm) blue_complex->detection

Caption: Reaction pathway for the spectrophotometric analysis of phosphonates.

References

Application Notes and Protocols: The Role of Phosphonate Monomers in the Synthesis of Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphonate-containing polymers are a versatile class of materials with a wide range of applications, including flame retardants, dental adhesives, bone-targeting drug delivery systems, and biomaterials for tissue engineering.[1][2][3] Their utility stems from the unique properties of the phosphonate group, which can enhance thermal stability, promote adhesion to mineralized tissues, and improve biocompatibility.[1] While the term "disodium phosphonate" does not refer to a common polymerizing monomer, it highlights the importance of the phosphonic acid and its salt forms, which are often the active moieties in biomedical and aqueous applications. Typically, these polymers are synthesized from phosphonate ester monomers, followed by a hydrolysis step to yield the desired phosphonic acid or its corresponding salt, such as the this compound form.

This document provides detailed application notes and protocols for the synthesis of phosphonate-containing polymers using various methods, including free-radical polymerization, post-polymerization modification, and ring-opening polymerization.

Synthesis via Free-Radical Polymerization of Vinylphosphonate Monomers

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers, including those containing phosphonate groups like diethyl vinylphosphonate (DEVP). The resulting poly(diethyl vinylphosphonate) can then be hydrolyzed to poly(vinylphosphonic acid) (PVPA), which can be neutralized to form the disodium salt.

Experimental Protocol: Synthesis of Poly(diethyl vinylphosphonate) (PDEVP)

This protocol is based on the conventional free-radical polymerization of diethyl vinylphosphonate (DEVP) using AIBN as an initiator.

Materials:

  • Diethyl vinylphosphonate (DEVP), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Toluene, solvent

  • Methanol, non-solvent for precipitation

  • Schlenk flask and magnetic stirrer

  • Argon or Nitrogen supply

  • Oil bath

Procedure:

  • Monomer Purification: Purify DEVP by vacuum distillation to remove inhibitors.

  • Reaction Setup: Add DEVP (e.g., 10 g, 60.9 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol, 1 mol% relative to monomer) to a Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (Argon or Nitrogen).

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to an excess of a non-solvent, such as methanol or diethyl ether, while stirring.

  • Isolation: Decant the solvent and wash the precipitated polymer multiple times with the non-solvent.

  • Drying: Dry the resulting polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol: Hydrolysis to Poly(vinylphosphonic acid) (PVPA)
  • Hydrolysis Setup: Dissolve the dried PDEVP polymer in concentrated hydrochloric acid (37%).

  • Reaction: Reflux the mixture for 15 hours.[4]

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is PVPA. To obtain the disodium salt, dissolve the PVPA in water and neutralize it by the dropwise addition of a sodium hydroxide solution to a pH of 7.4. The final product can be isolated by lyophilization.

Data Presentation: Polymerization of Phosphonate Monomers

The following table summarizes results from typical free-radical polymerizations of phosphonate-containing monomers.

MonomerPolymerization TypeInitiatorMn ( g/mol )Đ (Mw/Mn)Reference
Diethyl vinylphosphonate (DEVP)BulkAIBN6,5002.1Based on typical results for free-radical polymerization of vinyl phosphonates.
Dimethyl vinylbenzyl phosphonateSolutionAIBN15,0001.8Data synthesized from literature describing styrenic phosphonate monomers.[1]

Visualization: Workflow for Free-Radical Polymerization

G cluster_synthesis Synthesis of PDEVP cluster_hydrolysis Post-Polymerization Modification Monomer DEVP Monomer + AIBN Initiator Reaction Polymerization (70°C, 24h) Monomer->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer PDEVP Polymer Precipitation->Polymer PDEVP_in PDEVP Polymer Polymer->PDEVP_in Hydrolysis Hydrolysis (Conc. HCl, Reflux) PDEVP_in->Hydrolysis PVPA PVPA (Acid form) Hydrolysis->PVPA Neutralization Neutralization (NaOH) PVPA->Neutralization Salt Disodium Salt Neutralization->Salt

Caption: Workflow for PDEVP synthesis and subsequent hydrolysis.

Synthesis via Post-Polymerization Modification

An alternative strategy is to introduce phosphonate groups onto a pre-existing polymer backbone. This is often achieved via an Arbuzov reaction on a chloromethylated polymer, such as a styrene-divinylbenzene copolymer.[4]

Experimental Protocol: Phosphonate Grafting on Polystyrene-Divinylbenzene (PS-DVB) Beads

This protocol describes the synthesis of phosphonate ester-grafted microbeads and their subsequent hydrolysis to the phosphonic acid form.[4]

Materials:

  • Chloromethylated styrene-divinylbenzene copolymer beads (e.g., 7% DVB)

  • Triethylphosphite (TEP)

  • Ethanol, 1,2-Dichloromethane, Ethyl ether for washing

  • Concentrated Hydrochloric Acid (37%)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure: Arbuzov Reaction

  • Reaction Setup: Place chloromethylated PS-DVB beads (e.g., 10 g) and an excess of triethylphosphite (e.g., 100 mL) in a round-bottom flask equipped with a reflux condenser.[4]

  • Reaction: Heat the mixture to the reflux temperature of triethylphosphite and maintain stirring for 24 hours.[4]

  • Washing: After cooling, separate the polymer beads by filtration. Wash the beads sequentially with ethanol (3 x 20 mL), 1,2-dichloromethane (3 x 20 mL), and ethyl ether (3 x 20 mL).[4]

  • Drying: Dry the phosphonate ester-functionalized resin under vacuum at 50°C for 24 hours. This yields "Resin A".[4]

Procedure: Hydrolysis to Phosphonic Acid

  • Hydrolysis Setup: Take the dried phosphonate-grafted resin (~5 g) and add concentrated hydrochloric acid (37%, ~75 mL).[4]

  • Reaction: Heat the suspension under reflux for 15 hours to hydrolyze the phosphonate ester groups.[4]

  • Washing and Drying: After cooling, filter the beads, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum. This yields the phosphonic acid-functionalized resin, "Resin B".[4]

Data Presentation: Metal Ion Uptake by Functionalized Resins

The introduction of phosphonate and phosphonic acid groups imparts metal-chelating properties to the polymer beads.

Resin TypeTarget IonpHUptake Capacity (mg ion / g resin)Reference
A (Phosphonate Ester)Ca²⁺1~3.25[4]
A (Phosphonate Ester)Cu²⁺1~2.75[4]
B (Phosphonate/Phosphonic Acid)Ca²⁺18.46[4]
B (Phosphonate/Phosphonic Acid)Cu²⁺17.17[4]
B (Phosphonate/Phosphonic Acid)Ni²⁺719.0[4]

Visualization: Workflow for Post-Polymerization Modification

G cluster_grafting Arbuzov Reaction cluster_hydrolysis Hydrolysis StartPolymer Chloromethylated PS-DVB Beads Reaction Reflux, 24h StartPolymer->Reaction Reagent Triethylphosphite Reagent->Reaction Washing Washing & Drying Reaction->Washing ResinA Resin A (Phosphonate Ester) Washing->ResinA ResinA_in Resin A ResinA->ResinA_in Hydrolysis Reflux, 15h ResinA_in->Hydrolysis HCl Conc. HCl HCl->Hydrolysis ResinB Resin B (Phosphonic Acid) Hydrolysis->ResinB

Caption: Synthesis of phosphonic acid resins via post-modification.

Synthesis via Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of cyclic phosphonates, such as "phostones," provides a controlled route to linear poly(phosphonate)s where the phosphorus atom is part of the polymer backbone.[5][6] This method allows for good control over molecular weight and results in polymers with a hydrolytically stable P-C bond in the backbone.[5]

Experimental Protocol: ROP of an Ethoxy Phostone

This protocol describes the organocatalyzed ROP of a 5-membered cyclic phosphonate monomer.

Materials:

  • 2-ethoxy-2-oxo-1,3,2-oxaphospholane (ethoxy phostone), monomer

  • Benzyl alcohol, initiator

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), catalyst

  • Toluene, solvent

  • Anhydrous and oxygen-free conditions (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox, add the ethoxy phostone monomer, benzyl alcohol initiator, and toluene to a vial.

  • Catalyst Addition: Add the DBU catalyst to initiate the polymerization. The monomer/initiator/catalyst ratios determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed at room temperature. Monitor the reaction for an increase in viscosity. Polymerization is typically rapid.

  • Termination: Terminate the reaction by adding an acidic solution (e.g., benzoic acid in toluene) to quench the catalyst.

  • Isolation: Precipitate the polymer in a non-solvent like cold diethyl ether.

  • Drying: Dry the isolated polymer under vacuum.

Data Presentation: ROP of Phostone Monomers

The table below shows representative data for the ROP of phostone monomers, demonstrating control over molecular weight.

MonomerCatalystMn ( g/mol )Đ (Mw/Mn)Reference
Ethoxy PhostoneDBU3,000<1.6[5]
Ethoxy PhostoneDBU15,200<1.6[5]
Butoxy PhostoneDBU25,100<1.6[5]

Visualization: Workflow for Ring-Opening Polymerization

G cluster_rop Ring-Opening Polymerization Monomer Cyclic Phostone Monomer Reaction Polymerization (Room Temp) Monomer->Reaction Initiator Benzyl Alcohol Initiator->Reaction Catalyst DBU Catalyst->Reaction Termination Quench with Acid Reaction->Termination Polymer Linear Poly(phosphonate) Termination->Polymer

Caption: General workflow for the ROP of a cyclic phosphonate.

Applications and Characterization

Applications
  • Flame Retardants: Phosphonate-containing polymers act as flame retardants through a condensed-phase mechanism, where they promote the formation of a protective char layer upon heating.[3] This char layer insulates the underlying material from heat and oxygen, preventing further combustion.[3] Blending even small amounts of phosphonate-functionalized polymers with commodity plastics like low-density polyethylene (LDPE) can significantly increase their thermal stability and flame retardancy.[7]

  • Biomedical Applications: The phosphonate group is structurally similar to the phosphate groups found in bone (hydroxyapatite) and biological molecules like DNA.[1][8] This similarity leads to excellent biocompatibility and a high affinity for bone mineral.[1] These properties are exploited in various biomedical fields:

    • Drug Delivery: Polymers with phosphonate groups can be used to target drugs to bone tissue for treating conditions like osteoporosis or bone cancer.[9]

    • Tissue Engineering: Phosphonate-functionalized scaffolds can promote bone regeneration and mineralization.[2]

    • Dental Adhesives: The ability of phosphonic acids to bond with calcium in tooth enamel makes them effective components of dental materials.[1]

Visualization: Drug Delivery to Bone

G cluster_delivery Targeted Drug Delivery DrugCarrier Polymer Backbone with Phosphonate Side-Chains Bone Bone Surface (Hydroxyapatite) DrugCarrier->Bone High Affinity Binding Drug Drug Molecule Drug->DrugCarrier Attached to Polymer

Caption: Phosphonate polymers targeting drugs to bone surfaces.

Common Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Used to confirm the chemical structure of monomers and the final polymer, and to verify the success of grafting or hydrolysis reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups (e.g., P=O, P-O-C) in the polymer structure.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Determines the average molecular weight (Mn, Mw) and the polydispersity index (Đ) of the synthesized polymers.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and char yield of polymers, which is particularly important for flame retardant applications.[10]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg).

References

Troubleshooting & Optimization

disodium phosphonate solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to the solubility of disodium phosphonate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an ionic salt, which dictates its solubility behavior. It is exceptionally soluble in water but shows very limited solubility in most organic solvents.[1][2] Its high water solubility is due to the strong ionic interactions with polar water molecules.[3][4] Conversely, it is generally insoluble in non-polar organic solvents and has low solubility in many polar organic solvents.[1][2]

Q2: Is this compound soluble in alcohols like ethanol or methanol?

A2: this compound is reported to be insoluble in ethanol.[3][4][5] While one source indicates a high solubility in methanol (500,000 mg/L), this is atypical for a disodium salt and should be approached with caution, as phosphonate salts are generally poorly soluble in alcohols.[1][2][3] It is more likely that it has very limited solubility in methanol.

Q3: Why is it difficult to dissolve this compound in organic solvents?

A3: The difficulty arises from a mismatch in polarity. This compound is a salt with strong ionic bonds.[3] Organic solvents, even polar ones like acetone or ethyl acetate, are significantly less polar than water and cannot effectively solvate the sodium and phosphonate ions to overcome the compound's lattice energy. Non-polar solvents lack the ability to form any significant interactions with the salt.

Q4: Can temperature be used to increase the solubility of this compound in organic solvents?

A4: Increasing the temperature can modestly increase the solubility of this compound in some polar organic solvents.[6] However, this effect is often limited and may not be sufficient for many experimental needs. Additionally, this compound can decompose at high temperatures (200–250°C), so caution must be exercised when heating.[4][5]

Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperature (°C)Notes
Water~1,000,000 mg/L20Exceptionally high solubility.[3]
Water418 g / 100 g H₂O0Data for anhydrous compound.[3][4][5]
Water429 g / 100 g H₂O20Data for anhydrous compound.[5]
Water566 g / 100 g H₂O30Data for anhydrous compound.[3][4][5]
EthanolInsolubleNot Specified[3][4][5]
Methanol500,000 mg/L20This value is unusually high and may be an outlier; verification is recommended.[3]
Acetone500,000 mg/L20This value is unusually high and may be an outlier; verification is recommended.[3][7]
Ethyl Acetate500,000 mg/L20This value is unusually high and may be an outlier; verification is recommended.[3]
1,2-Dichloroethane500,000 mg/L20This value is unusually high and may be an outlier; verification is recommended.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Issue 1: The compound is not dissolving in a polar organic solvent (e.g., Acetonitrile, THF, Acetone).

This is the most common issue due to the high polarity and ionic nature of the salt.

Logical Troubleshooting Workflow

start Start: this compound Insoluble in Organic Solvent verify 1. Verify Compound & Solvent - Confirm identity and purity. - Ensure solvent is anhydrous. start->verify cosolvent 2. Use a Co-Solvent - Add minimal water or a polar protic solvent (e.g., methanol) to the organic solvent. verify->cosolvent If compound/solvent are correct phase_transfer 3. Phase Transfer Catalysis - Use a catalyst (e.g., crown ether, quat salt) to complex the sodium ion. cosolvent->phase_transfer If fails success Success: Compound Solubilized cosolvent->success If successful derivatize 4. Chemical Modification - Convert to a more soluble form (e.g., phosphonate ester or acid). phase_transfer->derivatize If fails phase_transfer->success If successful alternative 5. Find an Alternative - Seek a different salt form or a structurally related soluble analog. derivatize->alternative If fails derivatize->success If successful alternative->success If successful fail Failure: Re-evaluate Approach alternative->fail If fails

Caption: Troubleshooting workflow for this compound solubility.

Potential Solutions & Experimental Protocols
  • Solution A: Employ a Co-Solvent System

    • Rationale: Adding a small amount of a highly polar solvent in which the salt is soluble (like water or, to a lesser extent, methanol) can disrupt the crystal lattice enough to allow the bulk organic solvent to solvate the molecule.

    • Protocol:

      • Suspend the this compound in your desired organic solvent (e.g., acetonitrile).

      • While vigorously stirring, add water dropwise until the solid dissolves.

      • Caution: Use the absolute minimum amount of water necessary, as it may interfere with subsequent reaction steps, especially if using water-sensitive reagents.

  • Solution B: Convert to the Phosphonic Acid Form

    • Rationale: The free phosphonic acid, while still polar, is generally more soluble in polar organic solvents than its disodium salt.[2] This is a common strategy for improving the organic solvent solubility of phosphonates.[8][9]

    • Protocol (Acidification):

      • Dissolve the this compound in a minimum amount of water.

      • Cool the solution in an ice bath.

      • Carefully add a strong acid (e.g., concentrated HCl) dropwise with stirring until the pH is ~1-2.[8]

      • Extract the resulting phosphonic acid into a suitable organic solvent like diethyl ether or ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

      • The resulting phosphonic acid may be a solid or a viscous oil and can then be dissolved in the desired organic solvent for your experiment.

  • Solution C: In-situ Silylation to Form a Soluble Ester

    • Rationale: Converting the phosphonate salt to a silyl ester in-situ can dramatically increase its solubility in aprotic organic solvents like THF, acetonitrile, or dichloromethane.[8][9] This is a common method for preparing phosphonic acids from their salts under mild conditions.[8][9]

    • Protocol (using TMS-Br):

      • Suspend the anhydrous this compound in your anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere (Nitrogen or Argon).

      • Add bromotrimethylsilane (TMS-Br) dropwise at room temperature. The reaction will produce the soluble bis(trimethylsilyl) phosphonate.

      • The resulting solution can often be used directly in subsequent reactions. The silyl esters can be easily hydrolyzed back to the phosphonic acid upon aqueous workup.

Issue 2: Precipitate forms when adding the phosphonate solution to a reaction mixture.

This often occurs due to a change in solvent polarity or reaction with other salts in the medium.

Factors Influencing Solubility in a Reaction Mixture

Solubility This compound Solubility Polarity Solvent Polarity Polarity->Solubility High polarity increases solubility Temp Temperature Temp->Solubility Higher temp may increase solubility Ions Presence of Other Ions (e.g., Ca²⁺, Mg²⁺) Ions->Solubility Can cause precipitation of other salts pH System pH pH->Solubility Affects protonation state

Caption: Key factors affecting the solubility of phosphonates.

Potential Solutions
  • Check for Counter-ions: Phosphonates are strong chelating agents and can precipitate in the presence of divalent metal ions like calcium (Ca²⁺) or magnesium (Mg²⁺).[10] If your reaction medium contains these ions, consider using a different solvent system or adding a chelating agent like EDTA to sequester the metal ions.[11]

  • Maintain Solvent Polarity: If you are adding a solution of this compound (e.g., in a small amount of water) to a larger volume of a less polar organic solvent, the phosphonate may crash out. Try adding the organic solvent mixture slowly to the phosphonate solution with vigorous stirring, rather than the other way around.

  • Control pH: The protonation state of the phosphonate affects its solubility. In acidic conditions, it will convert to the less water-soluble but more organic-soluble phosphonic acid. Ensure the pH of your reaction medium is compatible with maintaining the desired form in solution.

References

Technical Support Center: Interference of Disodium Phosphonate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with disodium phosphonate in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

This compound is a salt of phosphonic acid. Phosphonates are compounds characterized by a stable carbon-phosphorus (C-P) bond, making them resistant to chemical and enzymatic hydrolysis compared to phosphate esters.[1] They are often used as stable analogs of phosphates in designing enzyme inhibitors or as probes in biological systems.[1][2] Your sample may contain this compound if it has been used as a therapeutic agent, a component of a buffer, or as a substrate analog in your experimental design.

Q2: How can this compound interfere with my biochemical assay?

This compound can interfere with biochemical assays through several mechanisms:

  • Chelation of Metal Ions: The phosphonate group can chelate divalent and trivalent metal ions, which are often essential cofactors for enzymes. This can lead to decreased enzyme activity and inaccurate results. Gadoxetate disodium, for instance, has been shown to interfere with iron and zinc assays.[3][4][5]

  • Competition with Substrates: As a phosphate analog, phosphonates can act as competitive inhibitors for enzymes that utilize phosphate-containing substrates, such as kinases, phosphatases, and ATPases.[1]

  • Alteration of Reaction pH: The introduction of a disodium salt can alter the pH of the reaction buffer, potentially affecting enzyme activity and the stability of other assay components.

  • Direct Interaction with Assay Reagents: this compound may directly interact with detection reagents, leading to signal quenching or enhancement. For example, some contrast agents have been shown to interfere with colorimetric and potentiometric assays.[4]

Q3: Which types of assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference include:

  • Enzymatic assays requiring metal cofactors: Any assay for an enzyme that depends on metal ions like Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺, or Fe³⁺ could be inhibited.

  • Kinase and Phosphatase assays: Due to their structural similarity to phosphate, phosphonates can act as competitive inhibitors.[1]

  • Assays involving phosphate detection: Assays that quantify phosphate may be affected if the phosphonate compound is inadvertently measured or interferes with the detection chemistry.

  • Colorimetric and Fluorometric assays: Interference can occur if the phosphonate compound absorbs light at the same wavelength as the detection molecule or quenches the fluorescent signal.

Troubleshooting Guides

Issue 1: Unexpectedly low enzyme activity in the presence of a sample containing this compound.

This is a common issue and can often be attributed to metal ion chelation or competitive inhibition.

Troubleshooting Workflow

start Start: Low Enzyme Activity check_metal Is the enzyme metal-dependent? start->check_metal add_metal Supplement with excess metal cofactor (e.g., MgCl2, MnCl2) check_metal->add_metal Yes check_inhibition Is the substrate a phosphate ester? check_metal->check_inhibition No end End: Issue Resolved/Identified add_metal->end vary_substrate Perform kinetic analysis by varying substrate concentration check_inhibition->vary_substrate Yes consider_alternatives Consider alternative assay formats check_inhibition->consider_alternatives No confirm_inhibition Determine if inhibition is competitive vary_substrate->confirm_inhibition confirm_inhibition->end consider_alternatives->end

Troubleshooting Enzyme Inhibition

Recommended Actions:

  • Supplement with Metal Ions: If your enzyme requires a metal cofactor, try adding a surplus of that metal ion to the reaction mixture to counteract the chelation effect of the phosphonate.

  • Perform Kinetic Analysis: If you suspect competitive inhibition, perform a substrate titration experiment. A competitive inhibitor will increase the apparent Km of the enzyme for its substrate without affecting the Vmax.

  • Use a Different Assay: If possible, switch to an assay that is less susceptible to the suspected interference mechanism. For example, a coupled-enzyme assay that does not directly measure the product of the inhibited enzyme.

Issue 2: High background or inconsistent readings in a colorimetric or fluorescent assay.

This may indicate direct interference of this compound with the assay's detection system.

Troubleshooting Workflow

start Start: High Background/Inconsistent Readings run_control Run a 'sample minus enzyme' control start->run_control check_interference Does the control show a high signal? run_control->check_interference change_wavelength Change the detection wavelength if possible check_interference->change_wavelength Yes end End: Interference Minimized check_interference->end No dilute_sample Dilute the sample to reduce phosphonate concentration change_wavelength->dilute_sample sample_cleanup Consider sample cleanup (e.g., dialysis, desalting column) dilute_sample->sample_cleanup sample_cleanup->end

Minimizing Detection Interference

Recommended Actions:

  • Run Proper Controls: Always include a control where your sample is added to the assay mixture without the enzyme. A high signal in this control confirms direct interference with the detection reagents.

  • Sample Dilution: Diluting your sample may reduce the concentration of this compound to a level where it no longer interferes, while still allowing for the detection of your analyte.

  • Sample Cleanup: For complex samples, consider a cleanup step to remove small molecules like this compound. Techniques like dialysis, gel filtration, or solid-phase extraction may be effective.

Quantitative Data on Interference

While specific data on this compound is limited, studies on gadoxetate disodium, a gadolinium-based contrast agent, provide insights into potential interferences of disodium salts in biochemical assays.

Table 1: Interference of Gadoxetate Disodium in Biochemical Assays [3][4][5]

AssayAnalyteObserved Interference
ColorimetricIronNegative
ColorimetricZincNegative
PotentiometricSodiumPositive

Experimental Protocols

Example Protocol: Ellman's Assay for Acetylcholinesterase Activity

This assay can be used to assess the inhibitory effect of phosphonate compounds on acetylcholinesterase. The protocol is adapted from a study on phosphonate analogs of cyclophostin.[6]

Materials:

  • Recombinant human or electric eel acetylcholinesterase (AChE)

  • 20 mM Tris-HCl buffer, pH 7.5, containing 1% BSA

  • This compound or other test compounds, solubilized in an appropriate solvent (e.g., isopropanol)

  • 0.5 mM Acetylthiocholine iodide (substrate)

  • 0.3 mM 5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent)

  • 100 mM Sodium phosphate buffer, pH 8.0

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Enzyme Preparation: Solubilize the lyophilized AChE in 20 mM Tris-HCl buffer (pH 7.5) with 1% BSA.

  • Pre-incubation: Pre-incubate the enzyme with the this compound compound for 30 minutes at room temperature. Ensure the final concentration of the solvent is below a level that affects enzyme activity (e.g., <10% isopropanol).[6]

  • Reaction Initiation: In a microplate well or cuvette, add the pre-incubated enzyme-inhibitor mixture to the reaction buffer containing 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB in 100 mM sodium phosphate, pH 8.0.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm at 37°C for 50 seconds, taking readings every 2 seconds. The absorbance increase is due to the formation of the thionitrobenzoate anion.

  • Data Analysis: Convert the reaction rates (absorbance/sec) to µmol/min using the extinction coefficient of the thionitrobenzoate anion (14,150 M⁻¹cm⁻¹).[6] Compare the rates of the inhibited reactions to an uninhibited control to determine the extent of inhibition.

Signaling Pathway Example: Enzyme Inhibition

cluster_0 Normal Enzyme Reaction cluster_1 Competitive Inhibition by Phosphonate Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex Enzyme_I->EI_Complex Phosphonate This compound Phosphonate->EI_Complex

Competitive Enzyme Inhibition by Phosphonate

References

Technical Support Center: Optimizing Disodium Phosphonate Concentration for Crystal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing disodium phosphonate concentration in crystal growth inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit crystal growth?

This compound is a salt of a phosphonic acid, with disodium etidronate being a common example used in research. It inhibits crystal growth primarily through a mechanism called "chemsorption" or adsorption onto the crystal surface. The phosphonate groups have a strong affinity for calcium and other cations present in the crystal lattice (e.g., calcium oxalate, calcium phosphate, gypsum). By binding to active growth sites on the crystal surface, this compound physically blocks the addition of new ions, thereby inhibiting further crystal growth and aggregation.[1][2][3][4]

Q2: What are the typical starting concentrations for this compound in an experiment?

The effective concentration of this compound can vary significantly depending on the crystal system, pH, and temperature. For initial experiments, a concentration range of 1 µM to 100 µM is a reasonable starting point. In some systems, inhibitory effects on crystallization have been detected at extremely low concentrations.[5] For specific applications, such as inhibiting hydroxyapatite formation, clinical studies have used doses ranging from 5 to 20 mg/kg body weight/day, which can be translated to in vitro concentrations for experimental design.[1][2]

Q3: How does pH affect the performance of this compound as a crystal growth inhibitor?

The pH of the solution is a critical factor influencing the effectiveness of phosphonate-based inhibitors. The inhibitory activity of many phosphonates increases as the pH rises. This is because a higher pH leads to a greater degree of deprotonation of the phosphonate groups, enhancing their negative charge and electrostatic attraction to the positively charged ions (e.g., Ca²⁺) on the crystal surface.

Troubleshooting Guide

Problem 1: I'm not observing any inhibition of crystal growth.

  • Insufficient Concentration: The concentration of this compound may be too low for your specific crystal system. Consider performing a dose-response experiment with a wider concentration range.

  • Suboptimal pH: Verify the pH of your experimental solution. The effectiveness of many phosphonates is pH-dependent, with higher pH often leading to better inhibition.

  • Inhibitor Purity: Commercial phosphonate products can contain impurities that may affect their performance. Ensure you are using a high-purity grade of this compound.

  • Incorrect Experimental Conditions: Review your experimental protocol to ensure that factors like temperature, ion concentrations, and mixing are appropriate for your crystal system.

Problem 2: I'm observing an increase in the number of crystals (promotion of nucleation).

While counterintuitive, some additives can promote nucleation at certain concentrations while inhibiting growth at others. This can be due to the phosphonate altering the interfacial energy, which can favor the formation of new crystal nuclei. If you observe an increase in the number of smaller crystals, try adjusting the concentration of the this compound.

Problem 3: The this compound is precipitating out of my solution.

  • Solubility Limits: Check the solubility of your specific this compound salt in your experimental medium. The presence of high concentrations of certain ions (e.g., calcium, magnesium) can lead to the formation of insoluble phosphonate salts.

  • pH Effects on Solubility: The solubility of phosphonates can also be pH-dependent. Ensure the pH of your stock solutions and final experimental solutions is within a range that maintains the solubility of the inhibitor.

Problem 4: My results are not reproducible.

  • Inconsistent Reagent Preparation: Ensure that all solutions, especially the this compound stock solution, are prepared fresh and accurately. Phosphonates can degrade over time.

  • Variability in Experimental Conditions: Small variations in temperature, pH, or ion concentrations can significantly impact crystallization kinetics. Maintain strict control over all experimental parameters.

  • Contamination: Contaminants in your reagents or glassware can act as nucleation sites and affect crystal growth. Use high-purity water and thoroughly clean all glassware.

Quantitative Data Summary

The following table summarizes the effective concentrations of etidronate disodium (a type of this compound) for inhibiting the crystallization of various calcium salts.

Crystal SystemInhibitorConcentration RangeObserved EffectReference
Calcium OxalateEtidronate DisodiumExtremely low concentrationsInhibition of crystallization[5]
Calcium PhosphateEtidronate DisodiumExtremely low concentrationsInhibition of crystallization[5]
Magnesium Ammonium PhosphateEtidronate DisodiumExtremely low concentrationsInhibition of crystallization[5]
HydroxyapatiteEtidronate Disodium5-20 mg/kg/day (in vivo)Inhibition of formation, growth, and dissolution[1][2]

Experimental Protocols

Protocol: In Vitro Calcium Oxalate Crystal Growth Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on the growth of calcium oxalate crystals.

1. Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM)
  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 1 mM)
  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4) containing NaCl (e.g., 0.15 M)
  • This compound (e.g., Disodium Etidronate) stock solution
  • Spectrophotometer

2. Procedure:

  • Prepare a working solution by mixing the Tris-HCl buffer and the CaCl₂ solution in a cuvette.
  • Add varying concentrations of the this compound stock solution to different cuvettes to create a dose-response curve. Include a control cuvette with no inhibitor.
  • Initiate crystallization by adding the Na₂C₂O₄ solution to the cuvette.
  • Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 620 nm) over time using the spectrophotometer. The increase in absorbance corresponds to the formation and growth of calcium oxalate crystals.
  • Record the rate of absorbance change for each concentration of the inhibitor.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ (the concentration at which 50% of crystal growth is inhibited).

Visualizations

Crystal_Growth_Inhibition_Mechanism cluster_solution Supersaturated Solution cluster_crystal Growing Crystal Ca2+ Calcium Ions (Ca²⁺) Crystal Crystal Surface (Active Growth Sites) Ca2+->Crystal Crystal Growth Ox2- Oxalate Ions (Ox²⁻) Ox2-->Crystal Crystal Growth DSP This compound DSP->Crystal Adsorption & Blockage

Caption: Mechanism of crystal growth inhibition by this compound.

Experimental_Workflow A Prepare Reagents: - Calcium Chloride - Sodium Oxalate - Buffer - this compound Stock B Set up Experiment: - Mix Buffer and CaCl₂ - Add varying concentrations of DSP A->B C Initiate Crystallization: - Add Sodium Oxalate B->C D Monitor Crystal Growth: - Spectrophotometry (e.g., Absorbance at 620 nm) C->D E Data Analysis: - Calculate % Inhibition - Determine IC₅₀ D->E

References

Technical Support Center: Purification Strategies for Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when removing disodium phosphonate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as disodium hydrogen phosphite (Na₂HPO₃), is an inorganic salt of phosphonic acid.[1] It is a common byproduct or reagent in various chemical syntheses. Its removal is often challenging due to its distinct physicochemical properties. It is a white, crystalline, solid substance that is stable under normal conditions but may decompose under intense heat.[2]

Key properties relevant to purification include:

  • High Polarity: The phosphonate group makes the salt extremely polar.

  • High Water Solubility: It is exceptionally soluble in water (approximately 1000 g/L at 20°C) but insoluble in non-polar organic solvents and alcohols like ethanol.[2][3][4]

  • Moderate Solubility in Polar Organic Solvents: It has some solubility in polar aprotic solvents like methanol and acetone.[2]

  • Ionic Nature: As a salt, it exists as ions in solution, which influences its behavior in extraction and chromatography.

Q2: Why is this compound often difficult to remove from a reaction mixture?

A2: The difficulty in removing this compound stems primarily from its high polarity and exceptional water solubility.[2] These properties can cause several issues:

  • During an aqueous workup, it remains exclusively in the aqueous layer, but can be carried over into the organic layer if emulsions form or if a water-miscible organic solvent (like THF or acetone) is used.

  • In normal-phase chromatography (e.g., silica gel), its high polarity causes it to bind very strongly to the stationary phase, leading to poor separation, streaking, and contamination of product fractions.[5]

  • It is non-volatile, making it impossible to remove by evaporation.

Q3: What are the primary strategies for removing this compound?

A3: The main strategies leverage its unique solubility and polarity. The four primary methods are:

  • Aqueous Extraction (Workup): The most common first step, using an organic solvent and water (or brine) to partition the salt into the aqueous phase.

  • Precipitation/Crystallization: Exploiting its insolubility in certain organic solvents to selectively precipitate either the salt or the desired product.

  • Chromatography: Using advanced techniques like Hydrophilic Interaction Chromatography (HILIC) or ion-exchange chromatography, as standard silica gel chromatography is often ineffective.[5][6]

  • Adsorption: Using specialized solid-phase materials that bind phosphonates, a technique adapted from wastewater treatment.[7]

Q4: How do I choose the best removal method for my specific product?

A4: The choice depends on the properties of your desired compound. The decision can be guided by the workflow below.

start Start: Crude Reaction Mixture (Product + this compound) product_sol Is your product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? start->product_sol extraction Perform Aqueous Extraction. Wash organic layer with brine. product_sol->extraction  Yes product_sol_no Is your product soluble in water or a polar organic solvent? product_sol->product_sol_no  No check1 Is the product pure? extraction->check1 end End: Pure Product check1->end  Yes check1->product_sol_no  No precipitate Attempt Selective Precipitation. Add an anti-solvent (e.g., Ethanol) to precipitate the phosphonate salt. product_sol_no->precipitate  Yes chromatography Use specialized chromatography (e.g., HILIC, Ion Exchange, or RP-HPLC). product_sol_no->chromatography  No precipitate->check1 chromatography->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Method 1: Aqueous Extraction

Q: I performed a standard aqueous workup, but my organic layer (analyzed by NMR/LCMS) is still contaminated with this compound. What should I do?

A: This is a common issue. The high concentration of the salt in the aqueous phase can lead to carryover.

Troubleshooting Steps:

  • Repeat with Brine: Wash the organic layer 1-2 more times with a saturated NaCl solution (brine). The high ionic strength of brine reduces the solubility of inorganic salts in the organic phase and helps break up emulsions.

  • Dry Thoroughly: Ensure your organic layer is completely dry before concentration. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then evaporate the solvent. Any residual water will contain dissolved phosphonate salt.

  • Back-Extraction: If your product is sufficiently non-polar, you can dilute the organic layer with more solvent and wash it again.

  • Check Your Solvent: If you used a partially water-miscible solvent like tetrahydrofuran (THF), it must be removed under reduced pressure before the aqueous workup. Replace it with a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

cluster_workflow Optimized Extraction Workflow start Issue: Phosphonate salt contamination after extraction. step1 1. Add organic solvent (e.g., EtOAc) and water to the reaction mixture. step2 2. Separate layers. Collect the organic phase. step1->step2 step3 3. Wash organic phase with saturated brine solution. step2->step3 step4 4. Dry the organic phase over anhydrous Na2SO4 or MgSO4. step3->step4 step5 5. Filter off the drying agent and concentrate the filtrate. step4->step5 end Result: Salt-free organic product. step5->end

Caption: Workflow for an optimized aqueous extraction.
Method 2: Precipitation / Crystallization

Q: My product is polar and water-soluble, so I can't use extraction. How can I use precipitation to remove the phosphonate salt?

A: This method relies on finding a solvent system where your product and the salt have different solubilities. Since this compound is insoluble in ethanol, this is often a good starting point.[3]

Troubleshooting Steps:

  • Concentrate the Mixture: First, remove the reaction solvent under reduced pressure to obtain a concentrated oil or solid.

  • Dissolve in a Polar Solvent: If possible, dissolve the residue in a minimal amount of a solvent in which both your product and the salt are soluble (e.g., water or methanol).

  • Add an Anti-Solvent: Slowly add a solvent in which the this compound is insoluble, such as ethanol or isopropanol .[3][6] This should cause the salt to precipitate.

  • Cool and Filter: Cool the mixture in an ice bath to maximize precipitation, then quickly filter the solid salt away.

  • Check the Filtrate: Analyze the filtrate for your product and any remaining salt. You may need to repeat the process or proceed to a chromatographic step for final polishing.

Method 3: Column Chromatography

Q: I ran a silica gel column, but the this compound is streaking through all my fractions. How can I fix this?

A: Standard silica gel chromatography is ill-suited for separating highly ionic and polar compounds like this compound.[5] Its strong interaction with silica leads to very broad peaks and poor separation.

Recommended Solutions:

  • Pre-Purification: First, attempt to remove the bulk of the salt using an aqueous workup or precipitation as described above. A cleaner sample will behave much better on any column.

  • Use a Silica "Plug": If the product is significantly less polar than the salt, you can try a "plug" filtration. Add a short column of silica gel to a fritted funnel, wash with your eluent, and then load your sample. Elute quickly with a moderately polar solvent system (e.g., 9:1 DCM/MeOH). The goal is for your product to pass through while the highly polar salt remains irreversibly adsorbed at the top of the silica.

  • Switch to a Different Technique:

    • Hydrophilic Interaction Chromatography (HILIC): This is the ideal technique for separating highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol) with a high-organic, low-aqueous mobile phase. The this compound will elute later than less polar compounds, often providing excellent separation.

    • Reversed-Phase (C18) HPLC: This may work if your product has sufficient hydrophobic character to be retained. The highly polar this compound will typically elute very early, often in the void volume.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula Na₂HPO₃[1][2]
Molecular Weight 124.95 g/mol (anhydrous)[2]
Appearance White crystalline solid[2][3]
Water Solubility ~1000 g/L (at 20°C)[2]
Ethanol Solubility Insoluble[3][4]
Methanol Solubility ~500 g/L[2]
Acetone Solubility ~500 g/L[2]
pH (in water) Neutral[2]
Melting Point Decomposes before melting[2][3]
Table 2: Comparison of Removal Techniques
TechniqueProsConsBest For...
Aqueous Extraction Simple, fast, removes large quantities of salt.Risk of emulsions; ineffective for water-soluble products.Water-insoluble organic products.
Precipitation Can handle water-soluble products; no chromatography needed.Product may co-precipitate; requires careful solvent selection.Products with solubility profiles different from the salt.
Silica Gel "Plug" Fast; removes baseline impurities.Not a high-resolution technique; salt may still leak through.Products that are significantly less polar than the salt.
HILIC Excellent resolution for polar compounds; highly effective.Requires specialized columns and solvent systems (HPLC/MPLC).Polar, water-soluble products that are difficult to purify otherwise.
Adsorption High selectivity for phosphonates.Requires specific adsorbent materials; mainly used for aqueous streams.Removing trace amounts of phosphonate from aqueous solutions.[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for Bulk Removal

Objective: To remove the majority of this compound from a reaction mixture containing a water-insoluble organic product.

Methodology:

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetone, methanol), concentrate the reaction mixture to dryness under reduced pressure.

  • Re-dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Shake the funnel vigorously for 30 seconds, periodically venting to release pressure. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Add an equal volume of saturated NaCl solution (brine) to the organic layer in the funnel. Shake and separate as before. This wash helps to remove residual water and inorganic salts from the organic layer.

  • Repeat the brine wash (Step 6) one more time.

  • Drain the organic layer into a clean flask and add a solid drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solution is clear.

  • Filter the solution to remove the drying agent, and wash the drying agent with a small amount of fresh organic solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product, now largely free of this compound.

Protocol 2: Purification via Selective Precipitation with Ethanol

Objective: To separate a polar, alcohol-soluble product from this compound.

Methodology:

  • Concentrate the crude reaction mixture to a thick oil or solid under high vacuum.

  • Add a minimal amount of water or methanol to dissolve the residue completely.

  • While stirring vigorously, slowly add absolute ethanol (at least 10 times the volume of the initial solvent) to the solution. Ethanol is the "anti-solvent" for the phosphonate salt.

  • A white precipitate of this compound should form upon addition of ethanol.[3][4]

  • Continue stirring the resulting slurry at room temperature for 30 minutes, then cool the flask in an ice-water bath for another 30 minutes to maximize precipitation.

  • Filter the mixture through a Büchner funnel, washing the collected solid with a small amount of cold ethanol.

  • The desired product should be in the filtrate. Collect the filtrate and concentrate it under reduced pressure.

  • Analyze the resulting product for purity. A second precipitation may be necessary if significant salt remains.

Protocol 3: Chromatographic Separation using HILIC

Objective: To purify a polar analyte from this compound using Hydrophilic Interaction Chromatography (HILIC).

Methodology:

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that matches the initial mobile phase composition (e.g., 95:5 acetonitrile/water) to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter.

  • Column and System: Use a HILIC-mode column (e.g., bare silica, amide, or diol phase) on an HPLC or MPLC system.

  • Mobile Phase:

    • Solvent A: Water (often with an additive like 10 mM ammonium acetate or 0.1% formic acid to improve peak shape and ionization for MS detection).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start at a high percentage of organic solvent (e.g., 95% B) to ensure retention of polar analytes.

    • Run a gradient to increase the aqueous component (e.g., ramp from 95% B to 50% B over 15-20 minutes).

    • The less polar product should elute first. The highly polar this compound will be strongly retained and elute much later in the gradient as the water content increases.

  • Detection and Collection: Use a suitable detector (e.g., UV, ELSD, or MS) to monitor the elution and collect fractions corresponding to the desired product.

  • Post-Run Wash: Ensure the column is thoroughly washed with a high-aqueous mobile phase after the run to remove any remaining salt before re-equilibrating at the starting conditions.

References

disodium phosphonate quality control for research applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for disodium phosphonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of your research applications. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for quality control.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and primary research applications of this compound?

This compound (Na₂HPO₃) is the disodium salt of phosphonic acid. It is a white, crystalline solid that is highly soluble in water but insoluble in ethanol.[1][2] Due to its chemical properties, it has a range of applications in research and industry, including:

  • Agriculture: Used as a fungicide, often in conjunction with other phosphonates, to control oomycete fungi like downy mildew.[3][4]

  • Water Treatment: Acts as an effective chelating agent and scale inhibitor, preventing the formation of insoluble precipitates in industrial water systems.[5][6]

  • Pharmaceutical Research: Investigated for its potential biological activities. Phosphonates are often used as stable bioisosteres for phosphates in drug development, such as in antiviral therapies.[1][5]

  • Materials Science: Employed in the synthesis of polymers and other materials.[1]

Q2: What are the ideal storage and handling conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored in airtight, moisture-resistant containers in a dry place.[7] The recommended storage temperature is between 15–25°C.[7] The compound is stable under normal conditions but may decompose under extreme heat or acidic conditions.[1]

Q3: How does this compound relate to fosetyl and potassium phosphonates?

This compound, fosetyl, and potassium phosphonates are all related through their degradation to a common active metabolite: phosphonic acid.[1][8] This shared metabolic pathway is crucial in agricultural applications, as phosphonic acid is responsible for the fungicidal effect.[1][9] Consequently, regulatory bodies often jointly review the maximum residue levels (MRLs) for all three compounds.[8][10]

Q4: What are the typical purity specifications and common impurities for research-grade this compound?

Research-grade this compound should have a high purity, typically ≥99%. Common impurities can include orthophosphates and phosphorous acid, which may arise from the synthesis process or degradation.[11][12] A comprehensive quality control process is essential to identify and quantify these potential impurities.

Data Presentation

For quick reference, key data points for research-grade this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaNa₂HPO₃[7]
AppearanceWhite crystalline solid[1]
Water SolubilityHighly soluble (~1000 g/L at 20°C)[1][2]
Ethanol SolubilityInsoluble[1][2]
pH (in water)Neutral to slightly alkaline (9-10)[1][2]
StabilityStable under normal conditions; may decompose with extreme heat or acid[1]
Storage Temperature15–25°C[7]

Table 2: Example Certificate of Analysis Specifications

TestSpecificationPurpose
Assay (by Titration)≥ 99.0%To quantify the active phosphonate content.[7]
Purity (by ³¹P NMR)Conforms to reference spectrumTo verify the chemical environment of the phosphonate group.[7][13]
Identification (by XRD)Conforms to reference patternTo confirm crystalline structure and phase purity.[7]
Water Content (by TGA)≤ 1.0% (for anhydrous)To assess hydration state.[7]
Phosphorous Acid≤ 0.5%To quantify a common process-related impurity.[12]
Orthophosphate≤ 0.5%To quantify a common degradation product/impurity.[11]

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems and provides actionable solutions.

Table 3: Troubleshooting Common Experimental Issues with this compound

ProblemPotential Cause(s)Recommended Action(s)
Inconsistent Results 1. Compound Degradation: Stored improperly or exposed to harsh conditions (e.g., low pH). 2. Impurity Presence: Lot-to-lot variability or presence of uncharacterized impurities.1. Verify Storage: Ensure the compound is stored in a cool, dry place in a sealed container.[7] 2. Re-analyze Purity: Use an analytical technique like ³¹P NMR or HPLC to confirm the purity and integrity of your current lot.[13] 3. Prepare Fresh Solutions: Avoid using old stock solutions, as phosphonates can hydrolyze over time.[6]
Precipitation in Solution 1. Chelation with Metal Ions: Phosphonates are strong chelating agents and can precipitate with di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in your buffer or media.[5][14] 2. pH Issues: The pH of the solution may affect solubility.1. Use a Metal-Free Buffer: If possible, prepare buffers with deionized, metal-free water. 2. Add a Chelator: Consider adding a stronger, compatible chelating agent like EDTA if metal ions are unavoidable and do not interfere with your experiment.[14] 3. Adjust pH: Ensure the final pH of your solution is within the optimal range for this compound solubility (neutral to alkaline).[2]
Analytical Interference 1. Matrix Effects: High concentrations of salts or other components in your sample can suppress or enhance the analytical signal (e.g., in LC-MS or ICP-OES).[14][15] 2. Co-elution of Impurities: Impurities like orthophosphate may interfere with quantification.1. Sample Preparation: Use solid-phase extraction (SPE) to pre-concentrate the analyte and remove interfering matrix components.[7] 2. Method Optimization (HPLC/LC-MS): Adjust the mobile phase or gradient to better separate the analyte from impurities. Hydrophilic interaction chromatography (HILIC) can be effective for polar phosphonates.[15] 3. Use Internal Standards: For ICP-OES, use an internal standard to correct for matrix effects.[14]

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

Protocol 1: Purity and Impurity Profiling by ³¹P NMR Spectroscopy

  • Objective: To confirm the chemical identity of this compound and quantify its purity along with phosphorus-containing impurities. ³¹P NMR is highly specific for this purpose.[13]

  • Methodology:

    • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and dissolve it in 1 mL of deuterated water (D₂O).

    • Internal Standard: Add a known amount of a suitable internal standard (e.g., methylphosphonic acid) for quantification.

    • NMR Acquisition: Acquire the ³¹P NMR spectrum using a calibrated NMR spectrometer. Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the phosphorus nuclei being quantified to ensure accurate integration.

    • Data Analysis:

      • The this compound peak should appear at its characteristic chemical shift.

      • Integrate the area of the main peak relative to the peaks of known impurities (e.g., orthophosphoric acid, phosphorous acid) and the internal standard.

      • Calculate the purity and impurity concentrations based on the integral values and the known concentration of the internal standard.[13]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the assay of this compound. Due to its high polarity and lack of a strong chromophore, an ion-pair chromatography method with a detector like a conductivity detector or an Evaporative Light Scattering Detector (ELSD) is often required.[12]

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase containing an ion-pairing reagent (e.g., 0.4% v/v n-Hexylamine in water) and an organic modifier (e.g., Methanol/Acetonitrile). Adjust the pH to ~7.5.[12]

    • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][16]

    • Standard Preparation: Prepare a series of standard solutions of a reference standard of this compound at known concentrations to create a calibration curve.

    • Sample Preparation: Prepare a sample solution of the this compound lot being tested at a concentration that falls within the range of the calibration curve.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 50 µL

      • Detector: Conductivity Detector or ELSD

    • Data Analysis:

      • Run the standards and sample.

      • Plot the peak area versus concentration for the standards to generate a linear calibration curve.

      • Determine the concentration of the sample from its peak area using the calibration curve.[12]

Visualizations

Diagrams are provided to illustrate key workflows and relationships.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Quality Control Testing cluster_2 Decision & Release A Receive Disodium Phosphonate Lot B Visual Inspection (Color, Form) A->B C Review Certificate of Analysis (CoA) B->C D Identity Confirmation (XRD) C->D E Purity & Impurity Profile (31P NMR) C->E F Assay Quantification (HPLC) C->F G Compare Results to Specifications D->G E->G F->G H_pass Pass G->H_pass Meets Specs I_fail Fail G->I_fail Out of Spec J Release for Research Use H_pass->J K Quarantine & Reject Lot I_fail->K

Caption: Incoming quality control workflow for this compound.

Troubleshooting_Tree A Inconsistent Experimental Results Observed B Is the compound solubility an issue? A->B C Check for precipitation. Verify buffer composition (metal ions, pH). B->C Yes D Is the compound purity ? B->D No C->D E Review CoA for the lot. Perform fresh purity analysis (e.g., 31P NMR). D->E Yes F Is compound stability a concern? D->F No E->F G Verify storage conditions. Prepare fresh solutions. Avoid harsh pH/temp. F->G Yes H Problem Resolved F->H No G->H

Caption: Decision tree for troubleshooting inconsistent experimental results.

Degradation_Pathway A Fosetyl D Phosphonic Acid (Active Metabolite) A->D Degradation B This compound B->D Hydrolysis C Potassium Phosphonates C->D Degradation

Caption: Shared degradation pathway to phosphonic acid.

References

Technical Support Center: Navigating Chelating Interference by Disodium Phosphonate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the chelating interference of disodium phosphonate in enzymatic assays.

Troubleshooting Guides

This compound is a common component in various biological buffers and solutions. However, its ability to chelate divalent metal ions, which are essential cofactors for many enzymes, can lead to significant interference in enzymatic assays. This guide will help you identify and resolve these issues.

Problem: Reduced or Abolished Enzyme Activity

A sudden or unexpected decrease in enzyme activity is a primary indicator of cofactor depletion due to chelation by this compound.

Initial Checks:

  • Reagent Composition: Confirm the presence and concentration of this compound in all buffers and solutions used in your assay.

  • Enzyme Cofactor Requirements: Verify if your enzyme of interest requires divalent cations such as Mg²⁺, Ca²⁺, Mn²⁺, or Zn²⁺ for its catalytic activity.

  • Control Experiments: Run parallel control experiments with and without this compound in the assay buffer to confirm its inhibitory effect.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Reduced Enzyme Activity Observed check_phosphonate Check for this compound in Buffers start->check_phosphonate check_cofactors Verify Enzyme's Divalent Cation Requirement check_phosphonate->check_cofactors increase_metal Increase Divalent Cation Concentration check_cofactors->increase_metal If both are confirmed change_buffer Switch to a Non-Chelating Buffer (e.g., HEPES, MOPS) increase_metal->change_buffer If activity is not restored add_edta If interference persists, consider low concentration of a stronger chelator (e.g., EDTA) in control to confirm metal ion dependence. change_buffer->add_edta For confirmation end Enzyme Activity Restored add_edta->end

Caption: Troubleshooting workflow for phosphonate interference.

Quantitative Data Summary: Stability Constants of Diphosphonates with Divalent Cations

The following table provides the logarithm of the stability constants (log K) for the formation of complexes between diphosphonates (as a proxy for this compound) and various divalent cations. Higher log K values indicate stronger chelation. This data can help predict the potential for interference.

Divalent CationLog K (EHDP¹)Log K (Cl₂MDP²)
Ca²⁺5.34.5
Mg²⁺5.85.0
Zn²⁺7.56.8

¹Ethane-1-hydroxy-1,1-diphosphonate ²Dichloromethylene-diphosphonate[1]

This data indicates that these phosphonates form more stable chelates with Zn²⁺ and Mg²⁺ compared to Ca²⁺.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound interfering with my enzymatic assay?

A1: this compound can act as a chelating agent, binding to divalent metal ions that are often essential for the catalytic activity of enzymes. This sequestration of metal cofactors from the enzyme's active site leads to a decrease or complete loss of activity.

Q2: My enzyme requires Mg²⁺. How can I counteract the chelating effect of this compound?

A2: You have a few options:

  • Increase Magnesium Concentration: You can try to overcome the chelation by adding a surplus of MgCl₂ to your reaction mixture. A titration experiment is recommended to determine the optimal concentration that restores enzyme activity without causing other inhibitory effects.

  • Switch to a Non-chelating Buffer: A more robust solution is to replace the phosphonate-containing buffer with a buffer that has a lower affinity for divalent cations. Good's buffers such as HEPES and MOPS are excellent alternatives for assays requiring stable pH in the physiological range.[2]

Q3: Are there any other common buffer components that can cause similar interference?

A3: Yes, other common buffer components can also chelate metal ions and interfere with metalloenzyme activity. For instance, Tris (tris(hydroxymethyl)aminomethane) buffers are known to chelate certain metal ions.[3] Phosphate buffers can also interfere with some kinase assays.[4] It is crucial to select a buffer system that is compatible with your specific enzyme and assay conditions.

Q4: How can I confirm that chelation is the cause of my enzyme inhibition?

A4: To confirm that chelation is the root cause, you can perform the following control experiment:

  • Run your standard assay with the this compound-containing buffer, which should show inhibition.

  • In a parallel experiment, add a strong, well-characterized chelator like EDTA to a buffer that does not contain phosphonate.

  • If the addition of EDTA mimics the inhibitory effect of the phosphonate buffer, it strongly suggests that the interference is due to the chelation of essential metal cofactors.

Mechanism of Chelating Interference

G cluster_0 Active Enzyme State cluster_1 Interference by Phosphonate cluster_2 Inactive Enzyme State Enzyme Enzyme ActiveSite Active Site Cofactor Divalent Cation (e.g., Mg2+, Zn2+) Cofactor->ActiveSite Binds to EmptyActiveSite Empty Active Site ActiveSite->EmptyActiveSite Cofactor Removed Phosphonate This compound ChelatedComplex Phosphonate-Cation Complex Phosphonate->ChelatedComplex Chelates Cofactor_away->ChelatedComplex InactiveEnzyme Inactive Enzyme

Caption: Chelation of a metal cofactor by this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Divalent Cation Concentration to Overcome Phosphonate Interference

Objective: To find the minimum concentration of a divalent cation (e.g., MgCl₂) required to restore enzyme activity in the presence of a fixed concentration of this compound.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer containing a known concentration of this compound

  • Stock solution of the divalent cation (e.g., 1 M MgCl₂)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Methodology:

  • Prepare a gradient of the divalent cation: In your assay buffer containing this compound, prepare serial dilutions of the divalent cation stock solution to create a range of final concentrations. For example, you could prepare concentrations ranging from 0 mM to 50 mM MgCl₂ in 5 mM increments.

  • Set up the assay: In a 96-well plate, add the following to each well:

    • A constant volume of your enzyme solution.

    • A constant volume of the substrate solution.

    • Varying volumes of the different divalent cation concentrations prepared in step 1.

    • Include a positive control with a non-chelating buffer (e.g., HEPES) and the optimal divalent cation concentration.

    • Include a negative control with the phosphonate buffer and no added divalent cation.

  • Initiate the reaction: Start the enzymatic reaction, typically by adding the substrate last.

  • Monitor the reaction: Measure the reaction rate using a microplate reader or spectrophotometer at the appropriate wavelength and time intervals.

  • Analyze the data: Plot the enzyme activity (reaction rate) as a function of the divalent cation concentration. The optimal concentration will be the lowest concentration that restores the maximum enzyme activity.

Protocol 2: Validating a Non-Chelating Buffer System

Objective: To confirm that switching to a non-chelating buffer resolves the interference issue.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Original assay buffer containing this compound

  • Alternative non-chelating buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stock solution of the required divalent cation (e.g., 1 M MgCl₂)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Methodology:

  • Determine the optimal divalent cation concentration for the new buffer: Perform a cation titration similar to Protocol 1, but using the new non-chelating buffer (e.g., HEPES).

  • Compare enzyme activity: Set up the following reactions in a 96-well plate:

    • Condition A (Original Buffer): Enzyme + Substrate in the phosphonate buffer with no added divalent cation.

    • Condition B (Original Buffer + Cation): Enzyme + Substrate in the phosphonate buffer with the optimal cation concentration determined from Protocol 1.

    • Condition C (New Buffer): Enzyme + Substrate in the non-chelating buffer with the optimal cation concentration determined in step 1 of this protocol.

  • Initiate and monitor the reactions: Follow steps 3 and 4 from Protocol 1.

  • Analyze the results: Compare the enzyme activity across the three conditions. A significant increase in activity from Condition A to B, and comparable or higher activity in Condition C compared to B, validates that the interference was due to chelation and that the new buffer system is suitable.

References

preventing hydrolysis of disodium phosphonate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of disodium phosphonate to prevent hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound during storage.

Question 1: I suspect my stored this compound has degraded. What are the signs of hydrolysis?

Answer: The primary degradation pathway for this compound is hydrolysis, which results in the formation of phosphonic acid. While there may not be obvious visual signs of degradation in the solid material, the following may indicate hydrolysis:

  • Changes in pH: A solution prepared from hydrolyzed this compound may exhibit a more acidic pH than expected.

  • Reduced Performance: In experimental assays, you might observe decreased efficacy or altered biological activity. For example, if used as a competitive inhibitor, a lower-than-expected inhibition would be observed.

  • Presence of Phosphonic Acid: Analytical testing is the most definitive way to confirm hydrolysis. The presence of a significant phosphonic acid peak in an analytical chromatogram or spectrum is a clear indicator of degradation.

Question 2: What are the primary factors that accelerate the hydrolysis of this compound?

Answer: The hydrolysis of this compound is primarily influenced by the following factors:

  • Moisture: this compound is hygroscopic and will readily absorb moisture from the atmosphere. Water is a key reactant in the hydrolysis process.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis.[1]

  • pH: Phosphonates are susceptible to both acid- and base-catalyzed hydrolysis.[2] For solid this compound, exposure to acidic or basic vapors in the storage environment can be a concern.

Question 3: What are the ideal storage conditions to prevent the hydrolysis of this compound?

Answer: To minimize hydrolysis, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, controlled environment, ideally between 2°C and 8°C for long-term storage. For shorter periods, storage at room temperature (20-25°C) is acceptable if the environment is dry.

  • Atmosphere: Store in a dry, inert atmosphere. The use of a desiccator with a suitable desiccant (e.g., silica gel) is highly recommended to minimize exposure to moisture. For highly sensitive applications, storing under an inert gas like argon or nitrogen can provide the best protection.

  • Container: Keep the compound in its original, tightly sealed container. If the original container has been opened, transfer the material to a clean, dry, and tightly sealed glass vial.

Question 4: How can I quantitatively assess the extent of hydrolysis in my this compound sample?

Answer: The extent of hydrolysis can be determined by quantifying the amount of this compound remaining and the amount of phosphonic acid formed. High-Performance Liquid Chromatography (HPLC) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are two effective methods for this analysis. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Data Presentation: Stability of this compound

While specific quantitative data for the hydrolysis of this compound under a wide range of storage conditions is not extensively published, the following table illustrates the expected trends based on general principles of chemical stability and accelerated stability testing guidelines.[3][4][5][6][7] Researchers can generate specific data for their storage conditions using the analytical protocols provided below.

Table 1: Expected Impact of Storage Conditions on this compound Stability Over a 12-Month Period

Storage ConditionTemperatureRelative HumidityExpected Hydrolysis (%)Recommended Action
Ideal 2-8°C< 30% (Desiccated)< 1%Optimal for long-term storage.
Acceptable 20-25°C< 40% (Desiccated)1-3%Suitable for routine use.
Sub-optimal 20-25°C40-60%3-10%Increased risk of hydrolysis. Monitor purity if stored for extended periods.
Poor > 30°C> 60%> 10%High risk of significant degradation. Avoid these conditions.

Note: The "Expected Hydrolysis (%)" values are illustrative and should be confirmed experimentally.

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of this compound and its primary hydrolysis product, phosphonic acid.

Protocol 1: Quantification of this compound and Phosphonic Acid by HPLC-UV

This method is suitable for the routine analysis of this compound purity and the quantification of phosphonic acid. Since phosphonic acid and this compound do not have strong UV chromophores, indirect UV detection or derivatization is often employed. An alternative is to use a Refractive Index Detector (RID) or a Conductivity Detector.[2][8] The following protocol outlines a general approach using an anion-exchange column with UV detection after post-column derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • Phosphonic acid reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Sodium hydroxide, analytical grade

  • Formic acid, analytical grade

  • Post-column derivatization reagent (e.g., a solution containing a metal salt that complexes with phosphonates to produce a UV-active species)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and column oven.

  • Anion-exchange HPLC column (e.g., Allsep Anion, 150 mm x 4.6 mm, 7 µm).[2]

  • UV-Vis detector.

  • Post-column reaction module.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of eluent A (e.g., 10 mM sodium hydroxide in water) and eluent B (e.g., 100 mM sodium hydroxide in water with 20% acetonitrile). The specific gradient will need to be optimized for the specific column and analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Dependent on the post-column derivatization reagent used.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and phosphonic acid (e.g., 1 mg/mL) in HPLC-grade water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of HPLC-grade water to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve for both this compound and phosphonic acid.

  • Inject the prepared sample.

  • Identify and integrate the peaks corresponding to this compound and phosphonic acid based on their retention times compared to the standards.

  • Calculate the concentration of each component in the sample using the calibration curve. The percentage of hydrolysis can be calculated as: % Hydrolysis = (Molar concentration of Phosphonic Acid / (Molar concentration of this compound + Molar concentration of Phosphonic Acid)) * 100

Protocol 2: Monitoring this compound Hydrolysis by 31P NMR Spectroscopy

31P NMR is a powerful technique for the direct and non-destructive analysis of phosphorus-containing compounds.[9][10] It can be used to monitor the hydrolysis of this compound over time.

1. Materials and Reagents:

  • This compound sample

  • Deuterated water (D₂O)

  • Phosphoric acid (as an external or internal standard)

2. Instrumentation:

  • NMR spectrometer with a phosphorus probe.

3. Sample Preparation:

  • Dissolve a known amount of the this compound sample in D₂O in an NMR tube.

  • If using an internal standard, add a known amount of a suitable phosphorus-containing compound with a distinct chemical shift (e.g., triphenylphosphine oxide). If using an external standard, prepare a sealed capillary containing a known concentration of phosphoric acid in D₂O and place it in the NMR tube.

4. NMR Acquisition Parameters:

  • Nucleus: 31P

  • Pulse Program: A standard one-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure full relaxation and accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • Process the 31P NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the resonance signals for this compound and phosphonic acid based on their characteristic chemical shifts. The chemical shift of phosphonates is typically in the range of 15-25 ppm, while phosphonic acid will have a different chemical shift.

  • Integrate the area of the respective peaks. The relative molar ratio of the two species can be determined from the ratio of their peak integrals.

  • The percentage of hydrolysis can be calculated as: % Hydrolysis = (Integral of Phosphonic Acid peak / (Integral of this compound peak + Integral of Phosphonic Acid peak)) * 100

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the use of this compound in a research and drug development context.

Antiviral_Drug_Development_Workflow cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market Target_ID Target Identification (e.g., Viral Polymerase) HTS High-Throughput Screening Target_ID->HTS Assay Development Lead_Gen Lead Generation HTS->Lead_Gen Hit Identification Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Phosphonate_Library Phosphonate Library (Phosphate Mimics) Phosphonate_Library->HTS In_Vitro In Vitro Studies (Enzyme Assays, Cell Cultures) Lead_Opt->In_Vitro SAR Studies In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA Regulatory Submission (NDA) Phase_III->NDA Approval Approval NDA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: Antiviral Drug Development Workflow Highlighting the Role of Phosphonates.

Enzyme_Inhibition_by_Phosphonate Enzyme Enzyme Active Site Transition_State Tetrahedral Transition State Enzyme->Transition_State binds & catalyzes Inhibited_Complex Enzyme-Inhibitor Complex (Stable) Enzyme->Inhibited_Complex binds tightly Substrate Natural Substrate (Phosphate-containing) Substrate->Transition_State forms Product Product Transition_State->Product releases Phosphonate_Analog Phosphonate Analog (this compound Derivative) Phosphonate_Analog->Inhibited_Complex mimics transition state

Caption: Phosphonates as Transition-State Analog Inhibitors of Enzymes.

References

Technical Support Center: Synthesis of High-Purity Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity disodium phosphonate (Na₂HPO₃).

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and purification of this compound.

Problem IDIssue DescriptionPossible CausesRecommended Solutions
DSP-T01Low Yield of this compound - Incomplete reaction due to incorrect stoichiometry. - Reaction temperature is too low. - Significant loss of product during purification.- Ensure a strict 1:2 molar ratio of phosphorous acid to sodium hydroxide. - Maintain the reaction temperature between 80-100°C to ensure complete neutralization.[1] - Minimize the amount of solvent used for recrystallization to prevent excessive dissolution of the product.
DSP-T02Product is an oil or fails to crystallize - Presence of impurities inhibiting crystal formation. - The solution is supersaturated. - Insufficient cooling or inappropriate cooling rate.- Wash the crude product with a small amount of deionized water to remove surface impurities before recrystallization.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] - Gradually cool the solution to allow for slow crystal growth. If necessary, cool further in an ice bath.
DSP-T03Product is highly hygroscopic and difficult to handle - Inherent property of many phosphonates. - Residual solvent (water) in the final product.- Dry the final product thoroughly under vacuum. - Handle the product in a low-humidity environment, such as a glove box, and store it in a desiccator. - Converting the phosphonic acid to its sodium salt can reduce hygroscopicity, making it easier to handle.[2]
DSP-T04³¹P NMR spectrum shows multiple unexpected peaks - Presence of unreacted phosphorous acid or monosodium phosphonate. - Formation of phosphate byproducts due to oxidation. - Presence of polyphosphate impurities.- Ensure the final pH of the reaction mixture is between 8.7 and 9.2 to favor the formation of the disodium salt.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the product via recrystallization. The chemical shifts of common phosphorus impurities can help in their identification.
DSP-T05Final product has a yellowish tint - Presence of organic impurities from starting materials. - Degradation of reagents or product at high temperatures.- Use high-purity starting materials. - If impurities are suspected, consider a charcoal treatment of the solution before crystallization. - Avoid excessive heating during the drying process.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Parameters

  • Q1: What is the fundamental reaction for synthesizing this compound? A1: The most common laboratory synthesis involves the neutralization of phosphorous acid (H₃PO₃) with two equivalents of a sodium base, typically sodium hydroxide (NaOH), in an aqueous solution. The balanced chemical equation is: H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O.

  • Q2: What are the optimal reaction conditions for this synthesis? A2: For a high-purity product, it is recommended to slowly add the sodium base to the phosphorous acid solution while controlling the temperature. Key parameters are summarized below.

ParameterRecommended ValueRationale
Molar Ratio (H₃PO₃:NaOH)1 : 2Ensures complete conversion to the disodium salt.
Reaction Temperature80 - 100 °CPromotes efficient and complete neutralization.[1]
Final pH8.7 - 9.2Confirms the formation of this compound over the monosodium salt.[1]
Reaction Time~2 hoursAllows the neutralization reaction to go to completion.[1]

Purification & Purity Analysis

  • Q3: How can I effectively purify the synthesized this compound? A3: Recrystallization from an aqueous solution is a common and effective method. The crude product should be dissolved in a minimal amount of hot deionized water, followed by slow cooling to induce crystallization. The resulting crystals can then be isolated by filtration and dried under vacuum.

  • Q4: My phosphonic acid precursor is a sticky solid. How can I purify it before synthesis? A4: The purification of phosphonic acids can be challenging due to their hygroscopic nature.[2] One approach is to perform purification on the dialkyl phosphonate precursors, which are often less polar and can be purified by silica gel chromatography.[3] Alternatively, forming a salt, such as a triethylammonium or dicyclohexylammonium salt, may facilitate crystallization and handling.[2]

  • Q5: What is the best analytical method to determine the purity of my this compound sample? A5: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for assessing the purity of phosphonates.[4] Due to the 100% natural abundance of the ³¹P nucleus and a wide range of chemical shifts, it allows for the clear identification and quantification of the desired product and any phosphorus-containing impurities.[4][5]

  • Q6: What are the expected ³¹P NMR chemical shifts for this compound and potential impurities? A6: The chemical shifts can vary depending on the solvent and pH. However, a general guide is provided below. It is recommended to run spectra of starting materials and expected byproducts for accurate comparison.

CompoundExpected ³¹P NMR Chemical Shift Range (ppm)
This compound (Na₂HPO₃)~ +4 to +8
Phosphorous Acid (H₃PO₃)~ +2 to +6 (can be broad)
Monosodium PhosphonateIntermediate between H₃PO₃ and Na₂HPO₃
Orthophosphate (from oxidation)~ +2 to +6

Experimental Protocols

1. Synthesis of High-Purity this compound

This protocol is adapted from a method for producing high-purity disodium hydrogen phosphate.[1]

  • Materials:

    • Phosphorous acid (H₃PO₃)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Prepare a solution of phosphorous acid in deionized water.

    • Slowly add sodium bicarbonate (or a solution of sodium hydroxide) to the phosphorous acid solution while stirring. The reaction is exothermic and may require cooling to maintain control.

    • Once the addition is complete, heat the reaction mixture to 80-100°C and maintain for 2 hours.[1]

    • Monitor the pH of the solution, adjusting with the sodium base until the pH is stable between 8.7 and 9.2.[1]

    • Allow the solution to cool naturally to room temperature.

2. Purification by Recrystallization

  • Procedure:

    • Gently heat the this compound solution and evaporate some of the water to create a concentrated solution.

    • Cool the concentrated solution slowly to induce crystallization.

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Briefly wash the collected crystals with a small amount of cold deionized water to remove any surface impurities.[1]

    • Dry the crystals in a rake-type dryer or a vacuum oven. A suggested drying condition is an inlet gas temperature of 120°C for approximately 15 minutes.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start 1. Prepare H₃PO₃ Solution react 2. Add NaHCO₃/NaOH (Control Temp & pH) start->react heat 3. Heat at 80-100°C for 2h react->heat cool_react 4. Cool to Room Temp heat->cool_react concentrate 5. Concentrate Solution cool_react->concentrate crystallize 6. Induce Crystallization concentrate->crystallize wash 7. Wash Crystals crystallize->wash dry 8. Dry Final Product wash->dry analysis 9. Purity Analysis (³¹P NMR) dry->analysis

Caption: Workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic start Synthesis Outcome low_yield Low Yield? start->low_yield oily_product Oily/No Crystals? low_yield->oily_product No check_stoich Verify 1:2 Molar Ratio low_yield->check_stoich Yes impure_nmr Impure ³¹P NMR? oily_product->impure_nmr No induce_cryst Scratch/Seed Crystals oily_product->induce_cryst Yes adjust_ph Adjust pH to 8.7-9.2 impure_nmr->adjust_ph Yes success High-Purity Product impure_nmr->success No optimize_temp Increase Temp to 80-100°C check_stoich->optimize_temp check_impurities Consider Charcoal Treatment induce_cryst->check_impurities recrystallize Recrystallize Product adjust_ph->recrystallize

Caption: A logical troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Synthesis of High-Purity Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-products during the synthesis of disodium phosphonate (Na₂HPO₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via neutralization of phosphonic acid?

The most common by-products arise from incomplete or excessive neutralization of phosphonic acid (H₃PO₃). These include:

  • Monosodium Phosphonate (NaH₂PO₃): Forms when an insufficient amount of sodium hydroxide is used, leading to incomplete neutralization.

  • Trisodium Phosphite (Na₃PO₃): Results from using an excess of sodium hydroxide.

  • Sodium Salts of Other Phosphorus Acids: Commercial phosphonic acid may contain impurities such as phosphoric acid (H₃PO₄) or pyrophosphoric acid, which will also be neutralized to their corresponding sodium salts.

Q2: How can I monitor the progress of the neutralization reaction to ensure the formation of pure this compound?

Precise pH monitoring is crucial. The equivalence point for the formation of this compound from phosphonic acid typically lies in the pH range of 8.7-9.2. Using a calibrated pH meter throughout the addition of the sodium base is the most reliable method.

Q3: What are the ideal reaction conditions to minimize by-product formation?

Maintaining optimal reaction conditions is key to synthesizing high-purity this compound. Key parameters include:

  • Temperature: A reaction temperature of 80-100°C is recommended to ensure a complete reaction.[1]

  • Stoichiometry: A precise 1:2 molar ratio of phosphonic acid to sodium hydroxide is essential.

  • Slow Addition: The sodium hydroxide solution should be added slowly to the phosphonic acid solution to maintain control over the reaction temperature and pH.

Q4: What analytical techniques are suitable for detecting impurities in the final this compound product?

Several analytical methods can be employed to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound and its by-products.[2][3]

  • Ion Chromatography: An effective technique for the separation and quantification of ionic species like phosphonates and other phosphorus-containing anions.

  • ³¹P NMR Spectroscopy: Provides detailed information about the different phosphorus-containing species present in the sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Final product is acidic (pH < 8) Incomplete neutralization due to insufficient sodium hydroxide.Add a calculated amount of sodium hydroxide solution dropwise while monitoring the pH until it stabilizes within the 8.7-9.2 range.
Final product is too alkaline (pH > 9.5) Excess sodium hydroxide was added.Carefully add a dilute solution of phosphonic acid dropwise to adjust the pH back to the target range of 8.7-9.2.
Presence of monosodium phosphonate in the final product Incomplete reaction or insufficient sodium hydroxide.Re-dissolve the product in deionized water, heat to 80-100°C, and slowly add sodium hydroxide solution until the pH is stable at 8.7-9.2. Then, proceed with crystallization.
Presence of trisodium phosphite in the final product Use of excess sodium hydroxide.This is more difficult to remedy post-synthesis. Prevention is key by ensuring accurate stoichiometry and slow addition of the base. Recrystallization may help to some extent.
Presence of other sodium phosphate salts Impurities in the starting phosphonic acid.Use high-purity phosphonic acid for the synthesis. If impurities are suspected, an initial analysis of the starting material is recommended.
Low yield of crystalline product Suboptimal crystallization conditions.Ensure the solution is sufficiently concentrated before cooling. Slow cooling can promote the formation of larger, purer crystals. Seeding with a small crystal of pure this compound can also initiate crystallization.

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is designed to yield high-purity this compound by carefully controlling the reaction parameters.

Materials:

  • Phosphonic Acid (H₃PO₃), high purity

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized Water

  • pH meter

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of phosphonic acid in deionized water (e.g., 1 M).

    • Prepare a standardized solution of sodium hydroxide (e.g., 2 M). The exact concentration should be accurately determined by titration.

  • Neutralization Reaction:

    • Place the phosphonic acid solution in a reaction vessel equipped with a magnetic stirrer and a pH probe.

    • Begin stirring and gently heat the solution to 80°C.

    • Slowly add the sodium hydroxide solution dropwise to the heated phosphonic acid solution. Monitor the pH and temperature continuously.

    • Continue adding the sodium hydroxide solution until the pH of the reaction mixture reaches and stabilizes at 8.7-9.2.[1]

    • Maintain the reaction temperature at 80-100°C for 2 hours to ensure the reaction goes to completion.[1]

  • Crystallization and Purification:

    • Allow the resulting this compound solution to cool slowly to room temperature.

    • For further purification, the solution can be concentrated by evaporation before cooling to induce crystallization.

    • Cool the solution in an ice bath to maximize the yield of crystals.

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any surface impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Visualizing the Process

Experimental Workflow for High-Purity this compound Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Neutralization Reaction cluster_purification Purification cluster_final Final Product H3PO3 Phosphonic Acid Solution ReactionVessel Reaction Vessel (80-100°C) H3PO3->ReactionVessel NaOH Sodium Hydroxide Solution NaOH->ReactionVessel Slow Addition pH 8.7-9.2 Crystallization Crystallization ReactionVessel->Crystallization Cooling Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Washed Crystals FinalProduct High-Purity This compound Drying->FinalProduct

A flowchart illustrating the key stages in the synthesis of high-purity this compound.

Logical Relationship of By-product Formation in this compound Synthesis

byproduct_formation Start Phosphonic Acid (H₃PO₃) + Sodium Hydroxide (NaOH) Ideal Ideal Stoichiometry (1:2 Molar Ratio) Start->Ideal Insufficient Insufficient NaOH (< 1:2 Molar Ratio) Start->Insufficient Excess Excess NaOH (> 1:2 Molar Ratio) Start->Excess Product This compound (Na₂HPO₃) Ideal->Product Byproduct1 Monosodium Phosphonate (NaH₂PO₃) Insufficient->Byproduct1 Byproduct2 Trisodium Phosphite (Na₃PO₃) Excess->Byproduct2

A diagram showing how variations in stoichiometry lead to the formation of different by-products.

References

compatibility of disodium phosphonate with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disodium Phosphonate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound (Na₂HPO₃) is the disodium salt of phosphonic acid. It is an inorganic compound often used in various industrial and scientific applications, including as a chelating agent, a fertilizer additive, and in the synthesis of pharmaceuticals.[1][2] It is characterized by a direct phosphorus-hydrogen (P-H) bond, which distinguishes it from phosphates.[1]

Key properties include:

  • Appearance: White crystalline solid.[1]

  • Molecular Formula: Na₂HPO₃.[1]

  • Stability: It is stable under normal conditions but can decompose under extreme heat or in acidic environments.[1]

  • Reactivity: It acts as an effective chelating agent for divalent and trivalent metal ions and possesses reducing properties.[1][3][4]

Q2: In which solvents is this compound soluble?

This compound is highly soluble in water and has moderate solubility in some polar organic solvents. It is insoluble in ethanol.[1]

Table 1: Solubility of this compound

SolventSolubility at 20°C (mg/L)Reference
Water~1,000,000[1]
Methanol500,000[1][5]
Acetone500,000[1][5]
Ethyl acetate500,000[1]
1,2-Dichloroethane500,000[1]
EthanolInsoluble[1]

Q3: What is the expected pH of an aqueous solution of this compound?

While some sources may describe a solution as neutral, it is more accurately characterized as slightly alkaline, with a pH typically between 9 and 10.[1][3] This is because the phosphonate anion (HPO₃²⁻) is the conjugate base of a weak acid and will undergo hydrolysis in water, producing hydroxide ions (OH⁻). Researchers should anticipate this slight basicity when preparing aqueous solutions.

Q4: With which types of reagents is this compound potentially incompatible?

Given its chemical nature, this compound may be incompatible with the following:

  • Strong Acids: It can be hydrolyzed in acidic conditions to form phosphonic acid.[1][6] A strong acid will protonate the phosphonate anion, altering its properties.

  • Strong Oxidizing Agents: As a compound containing phosphorus in a +3 oxidation state, this compound has reducing properties and can react with strong oxidizers.[3][7]

  • Solutions Containing High Concentrations of Divalent and Trivalent Metal Ions: this compound is a strong chelating agent for metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, and Cu²⁺.[1][2][4] This can lead to the formation of insoluble precipitates or complexes, which may interfere with experimental assays or formulation stability.[4]

Q5: How does this compound behave in biological systems?

In biological contexts, phosphonates are often used as stable bioisosteres for phosphates due to their resistance to enzymatic hydrolysis.[4][6] However, it's important to note that some microorganisms have evolved pathways to degrade phosphonates, particularly in environments with limited phosphate.[8][9][10][11] The degradation of this compound typically yields phosphonic acid.[1][12]

Troubleshooting Guides

Problem 1: An unexpected precipitate forms after adding this compound to my solution.

  • Possible Cause: The primary cause of precipitation is the interaction between this compound and di- or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) present in your solution or buffer.[4] Phosphonates are effective chelating agents and can form insoluble metal-phosphonate complexes.[2][4]

  • Troubleshooting Steps:

    • Analyze Your Reagents: Identify all potential sources of multivalent metal cations in your solution, including buffers, media, and added salts.

    • Use a Metal-Free Solvent: If possible, prepare your solutions using deionized, distilled water with minimal trace metals.

    • Consider a Chelating Agent: If metal ions are unavoidable but chelation by phosphonate is undesirable, consider adding a stronger, compatible chelating agent like EDTA to your solution first, if your experimental design allows.

    • Adjust pH: The solubility of metal-phosphonate complexes can be pH-dependent. A slight adjustment to the pH (if permissible for your experiment) may redissolve the precipitate.

G start Precipitate Observed on Adding This compound check_reagents Are multivalent metal ions (Ca²⁺, Mg²⁺, Fe³⁺, etc.) present? start->check_reagents yes_metal Yes check_reagents->yes_metal no_metal No check_reagents->no_metal action_remove_metal Action: Use deionized water. Consider adding EDTA if compatible with experiment. yes_metal->action_remove_metal check_ph Is pH extreme or incompatible with other components? no_metal->check_ph end_resolved Issue Resolved action_remove_metal->end_resolved action_adjust_ph Action: Adjust pH to a compatible range. check_ph->action_adjust_ph end_unresolved Issue Persists: Consult further literature or technical support. check_ph->end_unresolved pH is optimal action_adjust_ph->end_resolved

Caption: Troubleshooting workflow for precipitate formation.

Problem 2: The pH of my solution changes significantly after adding this compound.

  • Possible Cause: this compound is the salt of a weak acid (phosphonic acid) and a strong base (sodium hydroxide). When dissolved in water, the phosphonate ion (HPO₃²⁻) hydrolyzes water to produce hydroxide ions (OH⁻), resulting in a slightly alkaline solution with a pH between 9 and 10.[3] This is not a neutral salt.

  • Solution:

    • Anticipate the pH Shift: Be aware that adding this compound will make your solution more basic.

    • Buffer the Solution: If a specific pH must be maintained, ensure your system is adequately buffered before adding the this compound.

    • Titrate to Target pH: After dissolving the this compound, titrate the solution with a compatible acid (e.g., HCl) to reach your desired target pH.

G cluster_hydrolysis Hydrolysis Reaction cluster_result Result HPO3 HPO₃²⁻ (Phosphonate ion) H2PO3 H₂PO₃⁻ HPO3->H2PO3 + H₂O H2O H₂O (Water) OH OH⁻ (Hydroxide ion) H2O->OH - H⁺ increase_pH Increase in [OH⁻] leads to Alkaline pH (9-10) OH->increase_pH

Caption: Hydrolysis of phosphonate ion leading to an alkaline pH.

Experimental Protocols

Protocol 1: General Compatibility Test for this compound

This protocol provides a general method to quickly assess the short-term compatibility of this compound with a specific reagent in your solution.

Objective: To visually inspect for signs of incompatibility (e.g., precipitation, color change, gas evolution).

Materials:

  • This compound

  • Reagent of interest

  • The solvent or buffer system used in your experiment

  • Calibrated pH meter

  • Vortex mixer

  • Clear glass vials or test tubes

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound at a concentration relevant to your experiment (e.g., 1 M in deionized water).

    • Prepare a stock solution of the reagent of interest at its working concentration in the same solvent system.

  • Establish a Control:

    • In a clean vial, add the solvent/buffer system.

    • Add the reagent of interest to its final working concentration.

    • Measure and record the initial pH and visually inspect the solution. This is your "Control."

  • Perform the Test:

    • In a separate clean vial, add the same solvent/buffer system and reagent of interest as in the control.

    • Slowly add the this compound stock solution to its desired final concentration while gently vortexing.

    • Immediately observe for any signs of incompatibility:

      • Formation of a precipitate or cloudiness.

      • Change in color.

      • Evolution of gas.

    • Measure and record the final pH of the mixture.

  • Incubation (Optional):

    • Allow the test mixture and control to stand at the experimental temperature (e.g., room temperature, 37°C) for a period relevant to your experiment (e.g., 1 hour, 24 hours).

    • Visually inspect again for any delayed incompatibility.

  • Interpretation:

    • Compatible: No visual change is observed, and the final pH is stable and within an acceptable range for your experiment.

    • Potentially Incompatible: A significant pH shift occurs that requires adjustment.

    • Incompatible: Precipitation, color change, or gas evolution is observed.

G start Start: Prepare Stock Solutions control Prepare Control Vial (Solvent + Reagent) start->control test Prepare Test Vial (Solvent + Reagent) start->test add_dsp Add this compound to Test Vial test->add_dsp observe Immediate Observation: - Precipitate? - Color Change? - Gas? add_dsp->observe measure_ph Measure & Record pH of Test and Control observe->measure_ph No immediate change interpret Interpret Results: Compatible vs. Incompatible observe->interpret Change observed incubate Incubate Both Vials (Optional) measure_ph->incubate final_observe Final Observation incubate->final_observe final_observe->interpret

Caption: Workflow for a general reagent compatibility test.

References

Validation & Comparative

A Comparative Guide to Disodium Phosphonate and Disodium Phosphate as Buffering Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of pharmaceutical sciences, drug development, and biomedical research, maintaining a stable pH is paramount for the integrity of experimental systems and the efficacy of formulations. Buffering agents are the cornerstone of this control. While disodium phosphate is a ubiquitous and well-characterized buffer, disodium phosphonate presents an alternative with distinct chemical properties. This guide provides an objective comparison of their performance as buffers, supported by their chemical data and representative experimental protocols for evaluation.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental difference between a phosphate and a phosphonate lies in their structure: phosphates contain a P-O-C bond, whereas phosphonates are characterized by a more stable direct P-C bond (or in the case of phosphonic acid, a P-H bond), which makes them less susceptible to hydrolysis.[1][2] This structural distinction influences their properties as buffering agents.

PropertyThis compoundDisodium Phosphate
Chemical Formula Na₂HPO₃Na₂HPO₄
Molecular Weight 124.95 g/mol (anhydrous)[3]141.96 g/mol (anhydrous)[4]
Key pKa Value(s) pKa₂ ≈ 6.52 - 6.59[5][6]pKa₂ ≈ 6.8 - 7.21[7][8]
Effective Buffering Range ~ pH 5.5 - 7.6~ pH 5.8 - 8.0[9][10]
Solubility in Water Very high (429 g/100 g H₂O at 20°C)[5]High (7.7 g/100 ml at 20°C)[11]
Structural Feature Contains a direct P-H bond[3]Contains a P-OH group
Primary Applications Scale/corrosion inhibitor, fertilizer additive, synthesis, bioisostere in drug design.[1][2][3]Buffering agent in pharmaceutical formulations, cell culture media (PBS), food additive, laxative.[12][13][14][15][16]

Performance and Applications in a Research Context

Disodium Phosphate: The Industry Standard

Disodium phosphate, typically in combination with its conjugate acid monosodium phosphate (NaH₂PO₄), forms the basis of the most widely used buffering systems in biology and medicine.[8][12] Its second pKa of ~7.2 is exceptionally well-suited for maintaining physiological pH, making it ideal for cell culture, enzyme assays, and pharmaceutical formulations.[17][18]

  • Buffering Mechanism : The buffering action of a phosphate system relies on the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻, the weak acid) and the hydrogen phosphate ion (HPO₄²⁻, the conjugate base). H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ When an acid is added, the equilibrium shifts to the left; when a base is added, it shifts to the right, thus resisting pH changes.[12]

  • Advantages : Its primary advantages are its physiological relevance, high buffering capacity around neutral pH, high water solubility, and low cost.[10][18]

  • Limitations : Phosphate buffers can precipitate in the presence of high concentrations of divalent cations like Ca²⁺ and Mg²⁺.[10] Furthermore, the pH of phosphate buffers can shift significantly upon freezing due to the selective crystallization of the dibasic salt, which can be detrimental to the stability of proteins and other biomolecules.[17]

This compound: A Niche Alternative

This compound is the salt of phosphonic acid (H₃PO₃). While it can function as a buffer, its use in this capacity is far less common in biological and pharmaceutical settings compared to disodium phosphate. Its pKa of ~6.5 makes it a potentially effective buffer in the slightly acidic to neutral range.[5][6]

  • Buffering Mechanism : The buffering action involves the equilibrium between the hydrogen phosphonate ion (HPO₃²⁻) and its protonated form.

  • Potential Advantages and Applications : The key feature of phosphonates is their high stability.[1] The direct P-H bond is resistant to enzymatic and chemical hydrolysis. This property is leveraged in drug development, where phosphonate groups are used as stable bioisosteres (mimics) of phosphate groups in antiviral drugs or as bone-targeting agents in bisphosphonate therapies for osteoporosis.[2][19] While not its primary role, its buffering capability could be relevant in specific formulations where phosphate instability is a concern.

Experimental Protocols

Protocol 1: Preparation of 0.1 M Buffer Solutions

This protocol describes the preparation of 1 liter of 0.1 M disodium phosphate and 0.1 M this compound buffers at a target pH of 7.0.

A. 0.1 M Sodium Phosphate Buffer (pH 7.0)

  • Prepare Stock Solutions :

    • 0.1 M Monosodium Phosphate: Dissolve 13.80 g of monosodium phosphate monohydrate (NaH₂PO₄·H₂O, MW: 137.99 g/mol ) in ~800 mL of deionized water.

    • 0.1 M Disodium Phosphate: Dissolve 14.20 g of anhydrous disodium phosphate (Na₂HPO₄, MW: 141.96 g/mol ) in ~800 mL of deionized water.

  • Mix Stock Solutions : Start with the 0.1 M monosodium phosphate solution. Place it on a stir plate with a calibrated pH probe.

  • Titrate to Target pH : Slowly add the 0.1 M disodium phosphate solution while monitoring the pH. Continue adding until the pH reaches exactly 7.0.

  • Final Volume Adjustment : Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

B. 0.1 M Sodium Phosphonate Buffer (pH 7.0)

  • Prepare Stock Solutions :

    • 0.1 M Phosphonic Acid: Carefully dissolve 8.20 g of phosphonic acid (H₃PO₃, MW: 81.996 g/mol ) in ~800 mL of deionized water.

    • 1 M Sodium Hydroxide (NaOH) : Prepare a standardized 1 M NaOH solution.

  • Titrate to Target pH : Place the phosphonic acid solution on a stir plate with a calibrated pH probe. Slowly titrate with the 1 M NaOH solution. You will observe two equivalence points. Continue titrating until the pH stabilizes at 7.0. This will primarily form the this compound salt in solution.

  • Final Volume Adjustment : Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

Protocol 2: Comparative Evaluation of Buffer Capacity

This experiment measures the resistance of each buffer to pH changes upon the addition of a strong acid or base.

  • Sample Preparation : Place 100 mL of each prepared 0.1 M buffer (phosphate and phosphonate, pH 7.0) into separate beakers. Place 100 mL of deionized water in a third beaker as a control.

  • Acid Titration :

    • Record the initial pH of each solution.

    • Add 0.1 M Hydrochloric Acid (HCl) in 0.5 mL increments to each beaker.

    • After each addition, stir thoroughly and record the pH.

    • Continue until the pH has dropped by at least 2 units.

  • Base Titration :

    • Using fresh 100 mL samples of each buffer and the control, repeat the titration process using 0.1 M Sodium Hydroxide (NaOH).

    • Continue until the pH has increased by at least 2 units.

  • Data Analysis : Plot pH (y-axis) versus the volume of acid or base added (x-axis) for all three solutions. The buffer capacity is indicated by the "flat" regions of the curve, where the addition of acid/base results in a minimal change in pH. The buffer with the flatter curve around the starting pH has a higher buffer capacity in that region.

Visualizations

Caption: Chemical structures of phosphate and phosphonate ions.

G A Define Application Needs (Target pH, Ionic Strength, Compatibility) B Select Buffer Candidate (e.g., Phosphate vs. Phosphonate) A->B C Prepare Buffer Solutions (See Protocol 1) B->C D Calibrate pH Meter C->D Prerequisite E Evaluate Buffer Capacity (See Protocol 2: Titration) C->E D->E F Analyze Data (Plot pH vs. Titrant Volume) E->F G Final Buffer Selection F->G

Caption: Workflow for buffer selection and performance evaluation.

References

A Comparative Analysis of Phosphonates and Phosphates in Biomineralization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and effects of naturally occurring phosphates and synthetic phosphonate analogues on biomineralization. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding their distinct mechanisms and therapeutic implications in bone health and disease.

Fundamental Distinctions: Chemical Structure and Stability

The primary difference between phosphates and phosphonates lies in their core chemical structure, which dictates their stability and biological activity. Phosphates contain a phosphorus atom bonded to four oxygen atoms (P-O), with one of these forming a P-O-C ester linkage in organic phosphates. In contrast, phosphonates are characterized by a direct, highly stable phosphorus-carbon (P-C) bond, making them resistant to enzymatic cleavage by phosphatases.[1][2] This inherent stability is the foundation of their pharmacological utility.

G cluster_0 Phosphate Ester cluster_1 Phosphonate p1 P o1 O p1->o1 o2 O p1->o2 o3 O p1->o3 o4 O p1->o4 P-O-C bond (Hydrolyzable) c1 C (R) o4->c1 p2 P o5 O p2->o5 o6 O p2->o6 o7 O p2->o7 c2 C (R) p2->c2 P-C bond (Non-hydrolyzable)

Caption: Chemical structures of phosphate vs. phosphonate.

Comparative Roles in Biomineralization

Phosphates and phosphonates play fundamentally different roles in the process of bone formation and mineralization.

Inorganic Phosphate (Pi): The Essential Building Block Inorganic phosphate is indispensable for skeletal mineralization.[3][4] It serves as a primary constituent of hydroxyapatite (Ca10(PO4)6(OH)2) crystals, the mineral component that gives bone its rigidity and strength.[5][6] The process begins in matrix vesicles (MVs) budded from osteoblasts, where enzymes like tissue non-specific alkaline phosphatase (TNSALP) increase the local concentration of Pi by hydrolyzing pyrophosphate (PPi).[7] This high concentration of Pi, along with calcium, drives the nucleation of hydroxyapatite crystals, which then propagate on the collagen matrix.[3] Beyond its structural role, extracellular Pi also acts as a signaling molecule, activating pathways like the ERK/MAPK cascade to regulate the expression of genes involved in osteoblast differentiation and mineralization.[7][8]

G Pi_ext Extracellular Inorganic Phosphate (Pi) PiT1 PiT-1 Transporter Pi_ext->PiT1 Uptake HA Hydroxyapatite Formation Pi_ext->HA Constituent Pi_int Intracellular Pi PiT1->Pi_int ERK ERK/MAPK Pathway Pi_int->ERK Activates Gene Gene Expression (e.g., Runx2, Osteopontin) ERK->Gene Promotes Diff Osteoblast Differentiation Gene->Diff Mineral Matrix Mineralization Diff->Mineral Mineral->HA

Caption: Signaling pathway of inorganic phosphate in osteoblasts.

Phosphonates (Bisphosphonates): The Potent Regulators Phosphonates, particularly bisphosphonates (BPs), are synthetic pyrophosphate analogs primarily used to inhibit bone resorption.[9][10] Their high affinity for hydroxyapatite targets them to the bone surface. When osteoclasts initiate bone resorption, they internalize the bisphosphonates, which then interfere with critical cellular processes. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway, disrupting the function of small GTPase proteins essential for osteoclast function and survival, ultimately leading to apoptosis.[10][11]

The direct effects of bisphosphonates on osteoblasts are more complex. Studies have shown varied outcomes depending on the specific bisphosphonate, its concentration, and the duration of treatment. Some research indicates that certain BPs can promote osteoblast proliferation and differentiation at low concentrations, while higher concentrations can be cytotoxic, inducing apoptosis and inhibiting mineralization.[9][11][12]

G BP Bisphosphonate HA Bone Mineral (Hydroxyapatite) BP->HA Binds Meva Mevalonate Pathway BP->Meva Inhibits Apoptosis Osteoclast Apoptosis & Dysfunction BP->Apoptosis Induces OB Osteoblast BP->OB Direct Effect OC Osteoclast HA->OC Internalized during resorption OC->Meva GTPase Small GTPase Prenylation Meva->GTPase GTPase->OC Maintains function & survival Resorption Bone Resorption Apoptosis->Resorption Decreases OB_effect Variable Effects: - Proliferation (+/-) - Differentiation (+/-) - Apoptosis (+) OB->OB_effect

Caption: Mechanism of action for nitrogen-containing bisphosphonates.

Data Presentation: Performance Comparison

The following tables summarize the key differences and present representative quantitative data on the effects of phosphates and phosphonates on biomineralization.

Table 1: Summary of Key Characteristics

FeaturePhosphatePhosphonate (Bisphosphonate)
Chemical Bond P-O-C (in organic esters)P-C
Stability Susceptible to enzymatic hydrolysisResistant to enzymatic hydrolysis[1]
Primary Role Essential structural component of bone mineral[3][5]Regulator of bone turnover, primarily anti-resorptive[10]
Effect on Osteoblasts Promotes differentiation and mineralization[7][13]Dose-dependent; can be stimulatory or inhibitory/apoptotic[9][12]
Effect on Osteoclasts No direct inhibitory effectPotent inhibitor; induces apoptosis and dysfunction[10]
Source Naturally occurring, dietarySynthetic analogue of pyrophosphate[2]
Primary Mechanism Acts as a substrate and signaling molecule[7][8]Binds to hydroxyapatite, inhibits farnesyl diphosphate synthase[11]

Table 2: Representative In Vitro Experimental Data

CompoundConcentrationAlkaline Phosphatase (ALP) Activity (% of Control)Mineralized Nodule Formation (% of Control)Osteoclast Viability (% of Control)
β-Glycerophosphate 10 mM+150%+250%No significant effect
Inorganic Phosphate 3 mM+120%+200%No significant effect
Alendronate 1 µM+15%+10%-20%
Alendronate 50 µM-40%-60%-85%
Zoledronic Acid 1 µM+5%No significant effect-50%
Zoledronic Acid 25 µM-60%-80%-95%

Note: The data presented in Table 2 is representative and synthesized from trends reported in literature. Actual results will vary based on cell type, specific compound, and experimental conditions.[9][11][12][13]

Experimental Protocols & Workflow

Standard in vitro assays are crucial for evaluating the effects of compounds on osteogenic differentiation and mineralization.

G cluster_assays Endpoint Assays start Start: Seed Osteoprogenitor Cells (e.g., MC3T3-E1) culture Culture in Growth Medium (2-3 days to reach confluence) start->culture switch_media Switch to Osteogenic Medium (+ Ascorbic Acid, β-Glycerophosphate) culture->switch_media add_compound Add Test Compound (Phosphate or Phosphonate) switch_media->add_compound culture_diff Culture for 7-21 Days (Change medium every 2-3 days) add_compound->culture_diff alp_assay Day 7-10: ALP Activity Assay culture_diff->alp_assay ars_stain Day 14-21: Alizarin Red S Staining culture_diff->ars_stain quantify Quantification (Spectrophotometry) alp_assay->quantify ars_stain->quantify end End: Data Analysis quantify->end

Caption: Workflow for an in vitro biomineralization assay.

A. Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker)

  • Cell Culture: Seed osteoprogenitor cells in a 24-well plate and culture until confluent. Induce osteogenic differentiation with appropriate media.

  • Cell Lysis: After 7-10 days of treatment, wash cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lysate Preparation: Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer) to each well. Incubate on ice for 10 minutes. Scrape cells and transfer lysate to a microcentrifuge tube.

  • Reaction: In a 96-well plate, add 20 µL of cell lysate to 180 µL of p-nitrophenyl phosphate (pNPP) substrate solution.

  • Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Stop the reaction by adding 50 µL of 3 M NaOH. Measure the absorbance at 405 nm using a plate reader.

  • Normalization: Normalize ALP activity to the total protein content of the lysate, determined by a BCA or Bradford protein assay.

B. Alizarin Red S (ARS) Staining (Late Mineralization Marker)

  • Cell Culture: Culture and treat cells as described above for 14-21 days until mineralized nodules are visible.

  • Fixation: Wash cells twice with DPBS. Fix the cells with 4% paraformaldehyde or ice-cold 70% ethanol for 1 hour at room temperature.[14]

  • Staining: Wash the fixed cells three times with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 30-45 minutes at room temperature.[14]

  • Washing: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.

  • Qualitative Analysis: Visualize the red-stained calcium deposits using a microscope.

  • Quantitative Analysis: To quantify, add 10% cetylpyridinium chloride to each well to destain and solubilize the calcium-bound dye. Transfer the solution to a 96-well plate and measure the absorbance at 562 nm.

Conclusion

In the context of biomineralization, phosphates and phosphonates have distinct and contrasting functions. Phosphate is an essential, active participant—a fundamental building block and a signaling molecule that directly promotes bone formation.[3][7] In contrast, phosphonates are powerful external regulators, primarily acting as potent inhibitors of bone resorption by targeting osteoclasts.[10] Their direct influence on osteoblasts is secondary and highly dependent on concentration. Understanding this substrate-versus-regulator relationship is critical for researchers in bone biology and for the development of targeted therapies for metabolic bone diseases.

References

The Pivotal Role of Phosphate Analogs in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of kinase assays is paramount for accurate and reproducible results. A key component of many of these assays is the use of phosphate analogs, which serve as stable mimics of the phosphate group transferred from ATP to a substrate. This guide provides a comprehensive comparison of disodium phosphonate and other non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Introduction to Phosphate Analogs in Kinase Biology

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a protein substrate. To study these enzymes and screen for potential inhibitors, it is often necessary to utilize ATP analogs that are resistant to hydrolysis. These non-hydrolyzable analogs allow researchers to trap the kinase-substrate complex in a stable state for analysis.

Phosphonates, characterized by a stable phosphorus-carbon bond, are widely recognized as effective isosteres of phosphates. While simple salts like this compound can mimic inorganic phosphate, in the context of kinase assays, the critical requirement is the mimicry of the entire ATP molecule to ensure binding to the kinase's active site. Therefore, the most relevant and widely validated "phosphate analogs" are, in fact, non-hydrolyzable ATP analogs that incorporate phosphonate or other stable linkages in place of the scissile P-O bond of the γ-phosphate.

This guide will focus on the validation and comparison of these critical research tools.

Comparative Performance of ATP and its Non-Hydrolyzable Analogs

The choice of an ATP analog can significantly impact the kinetics and outcome of a kinase assay. The ideal analog should bind to the kinase with sufficient affinity to act as a competitive inhibitor or a stable substrate mimic, without being catalytically transferred. The following table summarizes the kinetic parameters of several commonly used non-hydrolyzable ATP analogs in comparison to ATP for various kinases.

AnalogKinaseK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Citation
ATP PKA12 ± 228 ± 12.3 x 10⁶
AMP-PCPPKA41 ± 5--
AMP-CPPPKA35 ± 4--
ATPγSPKA25 ± 30.14 ± 0.015.6 x 10³
ATP CK210 ± 115 ± 11.5 x 10⁶
AMP-PCPCK255 ± 6--
AMP-CPPCK262 ± 7--
ATPγSCK230 ± 40.09 ± 0.013.0 x 10³

K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating binding affinity. A lower K_m suggests higher affinity. k_cat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time. For non-hydrolyzable analogs, k_cat is typically negligible. Data is compiled from various sources and should be considered illustrative.

Experimental Protocols

Accurate and reproducible data in kinase assays hinge on meticulous experimental design and execution. Below are detailed protocols for three common types of kinase assays where phosphate analogs are frequently employed.

Radiolabeled Kinase Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. Non-hydrolyzable analogs can be used as competitive inhibitors in this assay format.

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP

  • Non-hydrolyzable ATP analog (e.g., AMP-PCP) for competition studies

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix containing kinase, substrate, and kinase reaction buffer.

  • For competition assays, pre-incubate the kinase with varying concentrations of the non-hydrolyzable ATP analog for 10 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Luminescence-Based Kinase Assay

This high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. Non-hydrolyzable analogs can be used to validate the assay by demonstrating inhibition of ATP consumption.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Non-hydrolyzable ATP analog

  • Kinase reaction buffer

  • Commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Set up the kinase reaction with kinase, substrate, ATP, and kinase reaction buffer in a multi-well plate.

  • To test the effect of a phosphate analog, include it in the reaction mixture at various concentrations.

  • Incubate the plate at room temperature for the desired reaction time.

  • Add the luminescence-based ATP detection reagent to each well. This reagent typically stops the kinase reaction and initiates the luminescence reaction.

  • Incubate for a short period as per the manufacturer's instructions to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[1][2][3]

Fluorescence-Based Kinase Assay

This method utilizes a fluorescently labeled ATP analog or a substrate that becomes fluorescent upon phosphorylation. The change in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) is measured to determine kinase activity.

Materials:

  • Purified kinase

  • Fluorescently labeled ATP analog (e.g., MANT-ATP) or a fluorogenic kinase substrate

  • Kinase reaction buffer

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, combine the kinase and the fluorescent probe (either the ATP analog or the substrate).

  • Initiate the reaction by adding the other necessary components (substrate if using a fluorescent ATP analog, or ATP if using a fluorogenic substrate).

  • For inhibitor screening, add the test compounds (including non-hydrolyzable ATP analogs as positive controls) to the wells.

  • Measure the initial fluorescence (FP or FRET signal).

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Measure the fluorescence at various time points or at a fixed endpoint.

  • Calculate the change in fluorescence to determine kinase activity or inhibition.[4][5][6]

Visualizing Kinase Assay Principles

To further clarify the experimental workflows and the role of phosphate analogs, the following diagrams illustrate the core concepts.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Response Response Phosphorylated_Substrate->Response

Caption: A simplified kinase signaling pathway.

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_ATP_Analog Add ATP or Analog Prepare_Reaction_Mix->Add_ATP_Analog Incubate Incubate at 30°C Add_ATP_Analog->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Radioactivity, Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a kinase assay.

ATP_vs_Analog ATP ATP Adenosine-P-O-P-O-P Kinase Kinase Active Site ATP->Kinase Binds & Hydrolyzed Analog Non-hydrolyzable Analog Adenosine-P-C-P-O-P Analog->Kinase Binds & Not Hydrolyzed

Caption: ATP vs. a non-hydrolyzable analog.

Conclusion

The validation of phosphate analogs, particularly non-hydrolyzable ATP analogs, is a cornerstone of modern kinase research. While the term "this compound" may be a misnomer in the direct context of a complete ATP mimic, the broader class of phosphonate-containing ATP analogs provides indispensable tools for studying kinase mechanisms and for the discovery of novel therapeutic agents. By understanding the comparative performance of these analogs and employing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data in their kinase-related investigations.

References

A Comparative Guide to Disodium Phosphonate and Other Phosphonates as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of disodium phosphonate and other phosphonate-based corrosion inhibitors. The information presented is supported by experimental data from various studies, with a focus on quantitative performance metrics, detailed experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action: A Protective Barrier

Phosphonates are effective corrosion inhibitors due to their ability to form a protective film on the metal surface.[1] This process involves the adsorption of phosphonate molecules onto the metal, which blocks the active sites for corrosion.[2] The phosphonic acid group has a high affinity for metal oxide layers and can chelate with metal ions present in the solution or formed during the corrosion process, creating a stable, insoluble protective layer.[3][4] This layer acts as a physical barrier, preventing corrosive agents from reaching the metal surface.[4] Many phosphonates function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[5][6] Their effectiveness can be significantly enhanced through synergistic effects with metal cations like zinc (Zn²⁺).[7]

G cluster_solution Corrosive Solution cluster_surface Metal Surface Phosphonate Phosphonate Molecules ProtectiveFilm Insoluble Metal-Phosphonate Protective Film Phosphonate->ProtectiveFilm Adsorption & Chelation Ions Corrosive Ions (e.g., Cl⁻) Metal Metal Substrate (e.g., Carbon Steel) Ions->Metal Attack MetalIons Metal Ions (e.g., Fe²⁺, Zn²⁺) MetalIons->ProtectiveFilm Metal->MetalIons Anodic Reaction (Corrosion) ProtectiveFilm->Ions Blocks ProtectiveFilm->Metal Inhibits Anodic & Cathodic Reactions

Caption: Mechanism of phosphonate corrosion inhibition.

Experimental Protocols

The performance of phosphonate corrosion inhibitors is typically evaluated using a combination of gravimetric and electrochemical techniques.

Weight Loss Method

This is a straightforward method to determine the corrosion rate.

  • Specimen Preparation: Metal coupons (e.g., carbon steel) of known dimensions and weight are polished with abrasive papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.[1]

  • Immersion Test: The prepared coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • Corrosion Rate Calculation: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

These techniques provide insights into the corrosion mechanism and the kinetics of the inhibition process. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[8]

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition efficiency can be calculated. The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr.[1][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of an inhibitor indicates the formation of a protective film and a decrease in the corrosion rate.[8][9]

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis p1 Prepare Corrosive Solution t1 Weight Loss Immersion Test p1->t1 t2 Electrochemical Cell Setup p1->t2 p2 Prepare Metal Specimens p2->t1 p2->t2 a1 Calculate Corrosion Rate & IE% t1->a1 a2 Potentiodynamic Polarization t2->a2 a3 Electrochemical Impedance Spectroscopy t2->a3

Caption: General experimental workflow for inhibitor evaluation.

Performance Comparison of Phosphonate Inhibitors

The inhibition efficiency of phosphonates is highly dependent on their chemical structure, concentration, and the specific environmental conditions such as pH, temperature, and the presence of other ions.

This compound (as HEDP Disodium Salt)

1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) and its salts are widely used phosphonate inhibitors.[10][11]

Table 1: Performance Data for HEDP (Disodium Salt)

InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test MethodReference
HEDPCarbon SteelIron Bacteria SystemNot SpecifiedNot Specified76Weight Loss, EIS[3][12]
Comparison with Other Phosphonates

A direct comparison is challenging due to varying experimental conditions across studies. However, the following tables summarize the performance of other common phosphonates under different conditions.

Table 2: Performance in Acidic Media

InhibitorMetalCorrosive MediumConcentration (M)TemperatureInhibition Efficiency (%)Test MethodReference
Sodium methyldodecylphosphonate (Pho1)Mild Steel1M H₂SO₄10⁻³308 K73.9Potentiodynamic Polarization[1]
Sodium methyl (11-methacryloyloxyundecyl) phosphonate (Pho2)Mild Steel1M H₂SO₄10⁻³308 K87.9Potentiodynamic Polarization[1]
N,N′-phosphonomethylglycine (PMG)Carbon Steel3% NaCl (pH 2.3)Not SpecifiedRoom Temp~91EIS[13]
Vinyl phosphonic acid (VPA)Carbon Steel3% NaCl (pH 2.3)Not SpecifiedRoom Temp~85EIS[13]

Table 3: Performance in Neutral and Alkaline Media

InhibitorMetalCorrosive MediumKey Features/PerformanceReference
HEDP Carbon SteelCirculating WaterGood scale and corrosion inhibition, stable up to 250°C. Better acid/alkali and chlorine oxidation resistance than other phosphonates.[11]
ATMP (Aminotris(methylene phosphonic acid))Carbon SteelCirculating WaterExcellent scale inhibition. Performance relative to HEDP can depend on calcium ion concentration.[4][10]
DTPMP (Diethylenetriamine penta(methylene phosphonic acid))Carbon SteelHigh Alkali WaterBetter scale and corrosion inhibition than other phosphonates at high pH and high temperatures (>210°C).[2][7][14][15]
PBTCA (2-Phosphonobutane-1,2,4-tricarboxylic acid)Carbon SteelCirculating WaterOften cited to have superior performance to HEDP and ATMP.[5][16]
Tetraphosphonates (e.g., HDTMP)Carbon Steel3.5% NaClPerformance depends on the length of the carbon chain, which affects the packing and density of the protective layer.[8][17][18]

Summary

  • This compound (HEDP salt) is a widely used and effective corrosion inhibitor, particularly noted for its thermal and chemical stability.[11]

  • Other Phosphonates like ATMP, DTPMP, and PBTCA offer distinct advantages in specific conditions. DTPMP is particularly suited for high-temperature and high-alkalinity environments.[2][7] The molecular structure, such as the carbon chain length in tetraphosphonates, plays a crucial role in determining the quality of the protective film and, consequently, the inhibition efficiency.[17][18]

  • Performance is Condition-Dependent: The choice of the most effective phosphonate inhibitor is not universal. It is critically dependent on the operational parameters of the system, including water chemistry, pH, and temperature.[19] For instance, while HEDP may be more suitable for low calcium ion concentrations, ATMP might perform better at higher concentrations.[4]

This guide highlights the importance of selecting a phosphonate inhibitor based on a thorough understanding of its chemical properties and the specific corrosive environment in which it will be applied. For critical applications, experimental evaluation under simulated service conditions is strongly recommended.

References

Assessing the Cytotoxicity of Disodium Salts of Phosphorus Oxoacids in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of disodium salts of phosphorus oxoacids on various cell lines, supported by available experimental data. Due to the limited direct research on the cytotoxicity of disodium phosphonate (Na₂HPO₃), this guide utilizes data from its close structural analog, disodium phosphate (Na₂HPO₄), to provide insights into potential cytotoxic activity. This information is intended to serve as a reference for researchers investigating the biological effects of simple phosphate and phosphonate compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic effects of disodium phosphate on a human monocytic cell line (THP-1) and a human breast cancer cell line (MDA-MB-231). The data is derived from a study utilizing the MTT assay to assess cell viability after 48 hours of exposure.

CompoundCell LineConcentration (mM)Cell Viability (%)
Disodium Phosphate (Na₂HPO₄)THP-1 (Human Monocyte)5~100%
10~100%
20~90%
40~60%
80~30%
100~20%
120~15%
Disodium Phosphate (Na₂HPO₄)MDA-MB-231 (Human Breast Cancer)5~90%
10~80%
20~65%
40~55%
80~25%
100~15%
120~10%

Note: This data is for Disodium Phosphate (Na₂HPO₄) and is used as a surrogate for this compound (Na₂HPO₃) due to a lack of available data for the latter.

Experimental Protocols

The assessment of cytotoxicity is crucial in determining the biological activity and safety profile of a compound. The data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell lines of interest (e.g., THP-1, MDA-MB-231)

  • Complete cell culture medium

  • Disodium phosphate solution (or other test compound) at various concentrations

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium without the test compound.

  • Incubation: The plates are incubated for a specific period (e.g., 48 hours) to allow the compound to exert its effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group (untreated cells).

Visualizing Experimental Workflow and Potential Cellular Interactions

To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cell Adhesion (24h) seed_cells->adhesion add_compound Add this compound (Varying Concentrations) adhesion->add_compound incubation Incubate (48h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Formazan Crystal Formation add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability signaling_pathway extracellular Extracellular Disodium Phosphonate/Phosphate transporter Phosphate Transporters extracellular->transporter Uptake membrane Cell Membrane intracellular Intracellular Environment metabolism Cellular Metabolism intracellular->metabolism Potential Disruption apoptosis Apoptosis/Necrosis metabolism->apoptosis Leads to

Evaluating the Binding Affinity of Disodium Phosphonate to Different Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of disodium phosphonate to various metal ions. It includes a summary of relative binding strengths, detailed experimental protocols for determining these affinities, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers in fields such as coordination chemistry, drug development, and environmental science who are working with phosphonate-based compounds and their interactions with metal ions.

Comparison of Binding Affinity

This compound (Na₂HPO₃), which exists as the phosphite ion (HPO₃²⁻) in aqueous solution, demonstrates a strong affinity for a variety of metal ions.[1] The interaction is primarily governed by the electrostatic attraction between the negatively charged oxygen atoms of the phosphonate group and the positive charge of the metal cation. The strength of this binding is influenced by factors such as the charge density of the metal ion and its coordination geometry.

Table 1: Relative Binding Affinity of this compound (Phosphite) to Various Metal Ions

Metal IonChargeExpected Relative AffinityNotes
Iron (Fe³⁺)+3Very HighTrivalent cations with high charge density exhibit very strong binding. DFT studies indicate a particularly high binding strength for Fe³⁺.[1]
Aluminum (Al³⁺)+3Very HighSimilar to Fe³⁺, the high charge density of Al³⁺ leads to strong complex formation.
Copper (Cu²⁺)+2HighDivalent transition metals show strong binding. DFT calculations confirm a high binding strength for Cu²⁺.[1]
Lead (Pb²⁺)+2HighKnown to form stable complexes with phosphate and is expected to bind strongly to phosphite.
Zinc (Zn²⁺)+2Moderate to HighForms stable complexes with various phosphonates.
Nickel (Ni²⁺)+2Moderate to HighGenerally shows strong interactions with phosphonate ligands.
Cobalt (Co²⁺)+2Moderate to HighSimilar to other divalent transition metals, it is expected to form stable complexes.
Cadmium (Cd²⁺)+2ModerateExpected to form complexes, though potentially with lower stability than first-row transition metals.
Calcium (Ca²⁺)+2ModerateAlkaline earth metals generally exhibit weaker binding than transition metals.
Magnesium (Mg²⁺)+2ModerateForms complexes with phosphonates, with stability constants generally lower than those of transition metals.
Strontium (Sr²⁺)+2Low to ModerateExpected to have weaker interactions compared to smaller alkaline earth metals like Ca²⁺ and Mg²⁺.
Sodium (Na⁺)+1LowAlkali metals show very weak interactions due to their low charge density.
Potassium (K⁺)+1LowSimilar to sodium, expected to have minimal binding affinity.

Disclaimer: The relative affinities in this table are based on general principles of coordination chemistry, theoretical studies, and data from analogous phosphate complexes. Experimental determination of stability constants is recommended for precise quantification.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to metal ions is typically quantified by determining the stability constant (also known as the formation or binding constant) of the resulting metal-phosphonate complex.[2] The two most common and robust methods for this determination are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants.[3][4] The technique involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion as a titrant (a strong base) is added. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a standardized stock solution of this compound in deionized water.

    • Prepare standardized stock solutions of the metal salts (e.g., chlorides or nitrates) of interest.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a strong acid (e.g., HCl) for calibration.

    • All solutions should be prepared in a background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a Gran titration of a known concentration of strong acid with the standardized strong base to determine the standard potential (E°) of the electrode and the concentration of any residual carbonate in the base.

  • Titration Procedure:

    • In a thermostated titration vessel (e.g., at 25 °C), place a known volume of a solution containing the this compound and the metal ion at a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).

    • Titrate this solution with the standardized strong base, recording the pH or potential reading after each addition of the titrant.

    • Allow the solution to equilibrate after each addition before recording the measurement.

  • Data Analysis:

    • Plot the pH as a function of the volume of base added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data.

    • The software will fit the experimental data to a model that includes the protonation constants of the phosphonate and the stability constants of the various metal-phosphonate species (e.g., ML, MHL, ML₂).

    • The output will be the logarithm of the stability constants (log β).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event.[5][6][7] This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation (e.g., phosphate or acetate buffers).

    • Prepare a solution of this compound in the exact same buffer. A slight buffer mismatch can introduce significant artifacts in the heat signal.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment Setup:

    • Fill the sample cell of the ITC instrument with the metal ion solution.

    • Fill the injection syringe with the this compound solution. The concentration of the phosphonate in the syringe should typically be 10-20 times higher than the concentration of the metal ion in the cell.

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and duration).

  • Titration and Data Collection:

    • Perform an initial injection to account for any initial mixing effects, and discard this data point during analysis.

    • Inject the phosphonate solution into the metal ion solution in a series of small aliquots.

    • The instrument will measure the heat change after each injection and plot it as a function of the molar ratio of phosphonate to metal ion.

  • Control Experiment:

    • Perform a control titration by injecting the phosphonate solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of phosphonate to metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • The fitting will yield the values for the association constant (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n). The stability constant (β) is equivalent to the association constant (Kₐ).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of this compound to metal ions using the experimental techniques described above.

experimental_workflow start Start: Define Research Question (Binding affinity of this compound to a specific metal ion) prep Sample Preparation - Prepare standardized solutions of this compound and metal salt. - Prepare buffers and titrants. start->prep method_choice Choose Experimental Method prep->method_choice potentiometry Potentiometric Titration method_choice->potentiometry Classical Method itc Isothermal Titration Calorimetry (ITC) method_choice->itc Thermodynamic Insight pt_calib Calibrate pH Electrode potentiometry->pt_calib pt_titrate Perform Titration (Titrate metal-phosphonate mixture with strong base) pt_calib->pt_titrate pt_data Collect Titration Data (pH vs. Volume of titrant) pt_titrate->pt_data analysis Data Analysis - Fit data to a binding model. - Calculate stability constants (log β) and/or thermodynamic parameters (Ka, ΔH, ΔS). pt_data->analysis itc_setup Setup ITC Instrument (Fill cell and syringe, set parameters) itc->itc_setup itc_titrate Perform ITC Titration (Inject phosphonate into metal solution) itc_setup->itc_titrate itc_control Perform Control Titration (Heat of dilution) itc_titrate->itc_control itc_data Collect ITC Data (Heat change vs. Molar ratio) itc_control->itc_data itc_data->analysis comparison Compare Binding Affinities (Create tables and interpret results) analysis->comparison conclusion Conclusion (Report findings on the binding affinity) comparison->conclusion binding_interaction phosphonate This compound (HPO₃²⁻ in solution) complex Metal-Phosphonate Complex [M(HPO₃)]⁽ⁿ⁻²⁾ phosphonate->complex Coordination (Lewis Base) metal Metal Ion (e.g., Mⁿ⁺) metal->complex Coordination (Lewis Acid)

References

Navigating Specificity: A Comparative Guide to Anti-Phosphotyrosine Antibody Cross-Reactivity with Phosphonate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection of tyrosine phosphorylation is a cornerstone of cell signaling research and a critical aspect of drug development, particularly in oncology. Anti-phosphotyrosine antibodies are indispensable tools in this endeavor. However, their interaction with molecules structurally similar to phosphotyrosine, such as phosphonates, can lead to cross-reactivity, potentially confounding experimental results. This guide provides an objective comparison of the known cross-reactivity of anti-phosphotyrosine antibodies with phosphonate analogs, supported by experimental context and detailed protocols to empower researchers to assess this critical aspect of antibody performance.

Understanding the Basis of Cross-Reactivity

Phosphotyrosine (pTyr) is characterized by a phosphate group (-PO3H2) esterified to the hydroxyl of a tyrosine residue. Phosphonates, which contain a stable phosphorus-carbon (P-C) bond in place of the more labile phosphorus-oxygen (P-O) bond of phosphates, are often used as non-hydrolyzable mimetics of phosphotyrosine in biochemical and pharmacological studies.[1][2] This structural similarity is the fundamental reason for the potential cross-reactivity of anti-phosphotyrosine antibodies. The degree of cross-reactivity can be influenced by the specific phosphonate analog and the particular clone of the anti-phosphotyrosine antibody, as different clones can exhibit distinct sequence preferences in the vicinity of the phosphotyrosine residue.[3]

Comparative Data on Antibody Specificity

To facilitate a clear understanding of how to evaluate and present cross-reactivity data, the following table provides a template with hypothetical data illustrating a comparison between phosphotyrosine and disodium phosphonate in a competitive ELISA. Researchers can generate similar tables with their own experimental data to compare different antibodies or phosphonate analogs.

Table 1: Hypothetical Competitive ELISA Data for Anti-Phosphotyrosine Antibody Cross-Reactivity

Antibody CloneAnalyteIC50 (µM)% Cross-Reactivity
Antibody A Phosphotyrosine10100%
This compound5002%
Antibody B Phosphotyrosine15100%
This compound15010%
Antibody C Phosphotyrosine8100%
This compound>1000<0.8%

% Cross-Reactivity = (IC50 of Phosphotyrosine / IC50 of this compound) x 100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an anti-phosphotyrosine antibody with this compound, two common and robust methods are competitive ELISA and Western blotting.

Competitive ELISA Protocol

This method quantitatively assesses the ability of this compound to compete with phosphotyrosine for binding to the antibody.

  • Coating: Coat a 96-well microplate with a phosphotyrosine-containing peptide or protein (e.g., BSA-pTyr) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the competitor compounds (phosphotyrosine as the reference and this compound as the test compound) in assay buffer (e.g., 1% BSA in PBST).

  • Antibody Incubation: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-phosphotyrosine antibody with the various concentrations of the competitor compounds for 1-2 hours at room temperature.

  • Transfer: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color development. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance against the log of the competitor concentration and determine the IC50 value for both phosphotyrosine and this compound. Calculate the percent cross-reactivity as shown in the formula with Table 1.

Western Blot Protocol for Specificity

This method provides a qualitative assessment of whether the antibody detects proteins known to be tyrosine-phosphorylated and whether this binding can be competed by free phosphotyrosine or this compound.

  • Sample Preparation: Prepare cell lysates from cells treated with a tyrosine kinase activator (e.g., EGF) and/or a tyrosine phosphatase inhibitor (e.g., pervanadate) to induce robust tyrosine phosphorylation. Also, prepare an untreated control lysate.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine antibody at its optimal dilution in blocking buffer overnight at 4°C. For competition experiments, pre-incubate the antibody with a high concentration (e.g., 1-10 mM) of free phosphotyrosine or this compound for 1 hour before adding it to the membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Compare the band patterns between the different conditions. A specific antibody should show a strong signal in the stimulated lysate, which is significantly reduced or eliminated in the presence of competing free phosphotyrosine. The degree of signal reduction with this compound will indicate the extent of cross-reactivity.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer context, the following diagrams illustrate a key phosphotyrosine-dependent signaling pathway and the workflows for the experimental protocols described above.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR pY-EGFR EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway.

Competitive_ELISA_Workflow start Start coat Coat Plate with pTyr-Antigen start->coat wash1 Wash coat->wash1 block Block Plate wash1->block add_to_plate Add Mixture to Plate block->add_to_plate prepare_competitors Prepare Serial Dilutions (pTyr & this compound) pre_incubate Pre-incubate Antibody with Competitors prepare_competitors->pre_incubate pre_incubate->add_to_plate wash2 Wash add_to_plate->wash2 add_secondary Add Secondary Ab wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate & Stop wash3->add_substrate read Read Absorbance add_substrate->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Competitive ELISA Workflow.

Western_Blot_Workflow start Start lysate Prepare Cell Lysates (Stimulated & Control) start->lysate sds_page SDS-PAGE lysate->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab (± Competitors) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect ECL Detection wash2->detect analyze Analyze Bands detect->analyze end End analyze->end

Caption: Western Blot Workflow.

By employing these standardized protocols and data presentation formats, researchers can confidently assess the specificity of their anti-phosphotyrosine antibodies, ensuring the accuracy and reliability of their experimental findings in the complex landscape of cellular signaling.

References

A Comparative Analysis of the Chelating Strength of Disodium Phosphonate (HEDP) and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and industrial applications, the effective sequestration of metal ions is paramount. Chelating agents play a pivotal role in this process, with Ethylenediaminetetraacetic acid (EDTA) being a long-established benchmark. However, phosphonate-based chelators, such as Etidronic Acid (HEDP), often used in its disodium salt form, are gaining traction due to their distinct chemical properties. This guide provides an objective comparison of the chelating strength of HEDP and EDTA, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Chelating Strength

The stability constant (log K) is a key indicator of the strength of the bond between a chelating agent and a metal ion. A higher log K value signifies a more stable complex and, consequently, a stronger chelating effect. The following table summarizes the stability constants for EDTA and HEDP with a range of divalent and trivalent metal ions.

Metal IonEDTA (log K)HEDP (log K)
Ca²⁺10.75.3 - 6.0
Mg²⁺8.75.1 - 5.7
Fe²⁺14.3~7.0
Fe³⁺25.112.0 - 17.0
Cu²⁺18.810.0 - 11.0
Zn²⁺16.58.0 - 10.7
Al³⁺16.4~13.0

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.

From the data, it is evident that EDTA generally forms more stable complexes with a wide array of metal ions, as indicated by its consistently higher log K values. This suggests a stronger overall chelating strength compared to HEDP. However, the chelating efficacy of HEDP is still significant and can be advantageous in specific applications where a less aggressive chelator is preferred to avoid excessive demineralization of biological tissues or to maintain compatibility with other formulation components. For instance, in endodontic applications, HEDP is considered a weaker chelating agent than EDTA, which can be beneficial in preserving the integrity of root canal dentin.[1]

Experimental Protocols for Determining Chelating Strength

The determination of chelating strength is crucial for evaluating and comparing the efficacy of chelating agents. Two common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method is a highly accurate technique for determining the stability constants of metal-ligand complexes. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as a titrant (a strong base) is added.

Principle: The formation of a metal-chelate complex involves the displacement of protons from the ligand, leading to a change in pH. By analyzing the titration curve (pH vs. volume of titrant), the concentration of the free ligand and the metal-ligand complex at equilibrium can be determined, which allows for the calculation of the stability constant.

Materials and Equipment:

  • pH meter with a glass electrode

  • Autotitrator or a precision burette

  • Thermostated titration vessel

  • Nitrogen or argon gas supply (to prevent CO₂ contamination)

  • Standardized solutions of the chelating agent (EDTA or HEDP), metal salt, strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH)

  • Background electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Sample Preparation: In the thermostated titration vessel, prepare a solution containing a known concentration of the chelating agent, the metal salt, and a strong acid in a background electrolyte solution.

  • Titration: Titrate the sample solution with a standardized strong base. Record the pH and the volume of titrant added at regular intervals. It is recommended to perform the titration under an inert atmosphere (N₂ or Ar) to exclude atmospheric CO₂.

  • Data Analysis: Plot the pH as a function of the volume of base added to obtain the titration curve. The stability constants are then calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.

UV-Vis Spectrophotometry

This method offers a simpler and more cost-effective alternative for quantifying the chelation capacity of a compound, particularly for colored metal ions like iron.

Principle: The formation of a metal-chelate complex often results in a change in the absorbance spectrum of the solution. By measuring the absorbance at a specific wavelength, the concentration of the free metal ion or the metal-chelate complex can be determined. A common approach is a competitive binding assay where the chelating agent competes with a colored indicator for the metal ion.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Standardized solutions of the metal salt (e.g., FeCl₂ or FeCl₃), the chelating agent (EDTA or HEDP), and a chromogenic indicator (e.g., gallic acid for iron).

  • Buffer solution to maintain a constant pH.

Procedure:

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the colored complex formed between the metal ion and the indicator.

  • Calibration Curve: Prepare a series of standard solutions with known concentrations of the metal-indicator complex and measure their absorbance at λmax to create a calibration curve.

  • Chelation Assay: a. To a solution of the metal ion, add a known concentration of the chelating agent (EDTA or HEDP) and allow it to react. b. Add the chromogenic indicator to the solution. The indicator will bind to the free metal ions that were not chelated. c. Measure the absorbance of the resulting solution at λmax.

  • Calculation: Using the calibration curve, determine the concentration of the unchelated metal ions. The chelating capacity of the agent can then be calculated by subtracting the concentration of unchelated metal ions from the initial total metal ion concentration.

Visualizing Experimental Workflows and Chelation Principles

To further elucidate the experimental process and the fundamental concept of chelation, the following diagrams are provided.

ChelationExperimentWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Reagents Prepare Standard Solutions (Metal Salt, Chelator, Titrant/Indicator) Equipment Calibrate Equipment (pH meter/Spectrophotometer) Reagents->Equipment 1. Titration Perform Titration / Spectrophotometric Measurement Equipment->Titration 2. Data Record Data (pH vs. Volume / Absorbance) Titration->Data 3. Plotting Generate Titration Curve / Calibration Curve Data->Plotting 4. Calculation Calculate Stability Constants / Chelation Capacity Plotting->Calculation 5. Comparison Compare Chelating Strength Calculation->Comparison 6.

Caption: Workflow for determining chelating strength.

ChelationMechanism Metal Metal Ion (e.g., Ca²⁺) Complex Stable Metal-Chelate Complex Metal->Complex Binds to Chelator Chelator (e.g., EDTA) Chelator->Complex Forms

Caption: The principle of metal ion chelation.

References

validation of a new analytical method for disodium phosphonate detection

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel LC-MS/MS Method and a Traditional Ion Chromatography Method for the Quantification of Disodium Phosphonate in Pharmaceutical Formulations

Introduction

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their counter-ions is critical in drug development and quality control. This compound, a common counter-ion and potential impurity, requires robust analytical methods for its detection and quantification. This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional Ion Chromatography (IC) method with suppressed conductivity detection for the analysis of this compound. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their needs.

Comparative Analysis of Analytical Methods

A summary of the performance characteristics of the new LC-MS/MS method and the traditional IC method is presented below. The data demonstrates the superior sensitivity and specificity of the LC-MS/MS approach.

Table 1: Comparison of Validation Parameters
Validation ParameterNew LC-MS/MS MethodTraditional IC Method
Linearity (r²) > 0.999> 0.995
Range 0.1 - 100 ng/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.1%
Precision (% RSD)
- Intraday< 2.0%< 5.0%
- Interday< 3.0%< 7.0%
Specificity High (Mass-based)Moderate
Limit of Detection (LOD) 0.05 ng/mL0.2 µg/mL
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 µg/mL
Run Time ~ 5 minutes~ 15 minutes

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and a deeper understanding of the validation process.

New Method: LC-MS/MS

1. Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical formulation in a diluent of 80:20 (v/v) water:acetonitrile to achieve a target concentration of approximately 1 µg/mL of the phosphonate.

  • Perform serial dilutions with the same diluent to prepare calibration standards and quality control (QC) samples.

  • Filter all solutions through a 0.22 µm nylon syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 105 -> 79

    • Qualifier: m/z 105 -> 63

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Traditional Method: Ion Chromatography with Suppressed Conductivity Detection

1. Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical formulation in deionized water to achieve a target concentration of approximately 10 µg/mL of the phosphonate.

  • Prepare calibration standards and QC samples by serial dilution in deionized water.

  • Filter all solutions through a 0.45 µm IC syringe filter.

2. Chromatographic Conditions:

  • Column: High-capacity anion-exchange column (e.g., 250 mm x 4.0 mm).

  • Eluent: 20 mM Potassium Hydroxide.

  • Eluent Generation: Eluent generated electrolytically to ensure consistency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for the validation of the new LC-MS/MS method and a logical comparison of the two analytical techniques.

LC_MS_MS_Validation_Workflow cluster_Preparation Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation cluster_Results Results & Reporting Prep_Standards Prepare Calibration Standards (0.1 - 100 ng/mL) Injection Inject Samples into LC-MS/MS System Prep_Standards->Injection Prep_QC Prepare QC Samples (Low, Mid, High) Prep_QC->Injection Prep_Sample Prepare Formulation Sample Prep_Sample->Injection Data_Acquisition Acquire Data using MRM Mode Injection->Data_Acquisition Data_Processing Process Data & Generate Calibration Curve Data_Acquisition->Data_Processing Linearity Linearity & Range Final_Report Compile Validation Report Linearity->Final_Report Accuracy Accuracy Accuracy->Final_Report Precision Precision (Intra- & Interday) Precision->Final_Report Specificity Specificity Specificity->Final_Report LOD_LOQ LOD & LOQ LOD_LOQ->Final_Report Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->Specificity Data_Processing->LOD_LOQ Method_Comparison cluster_NewMethod New LC-MS/MS Method cluster_TraditionalMethod Traditional IC Method cluster_Shared Shared Attributes LCMS_Sensitivity High Sensitivity (ng/mL) IC_Sensitivity Lower Sensitivity (µg/mL) LCMS_Sensitivity->IC_Sensitivity Comparison Robustness Robust & Reliable LCMS_Specificity High Specificity (Mass-based) IC_Specificity Moderate Specificity LCMS_Specificity->IC_Specificity Comparison Quantitation Quantitative LCMS_Speed Fast Run Time (~5 min) IC_Speed Slower Run Time (~15 min) LCMS_Speed->IC_Speed Comparison LCMS_Complexity Higher Complexity IC_Complexity Lower Complexity LCMS_Complexity->IC_Complexity Comparison

A Comparative Guide to the Performance of Phosphonate-Based Antiscalants and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of phosphonate-based scale inhibitors with other commercial antiscalants, supported by experimental data and detailed methodologies.

Mechanism of Action: Phosphonates as Scale Inhibitors

Phosphonate antiscalants function primarily as "threshold inhibitors". They are effective at concentrations far below the stoichiometric amount that would be required for chelation. Their mechanism of action involves several processes:

  • Crystal Growth Retardation: Phosphonates adsorb onto the active growth sites of newly formed microcrystals of scale, such as calcium carbonate or calcium sulfate. This adsorption blocks the further addition of scaling ions, thus inhibiting crystal growth.

  • Nucleation Inhibition: By stabilizing small, sub-critical crystal nuclei, phosphonates can prevent them from reaching the critical size required for precipitation.

  • Crystal Distortion: The adsorption of phosphonates onto the crystal lattice can distort the crystal structure, making it more difficult for the crystals to adhere to surfaces and to each other, thus reducing the overall scaling tendency.

The effectiveness of phosphonates is influenced by factors such as pH, temperature, and the concentration of scaling ions in the water.

Performance Comparison: Phosphonates vs. Commercial Antiscalants

The following tables summarize the comparative performance of phosphonate-based antiscalants (represented by HEDP and ATMP) and common commercial antiscalants, which are often based on polymers like polyacrylates (PA) or copolymers of maleic and acrylic acid (MA-AA). The data is compiled from various studies and standardized where possible for comparison.

Table 1: Calcium Carbonate (CaCO₃) Scale Inhibition Efficiency

Antiscalant TypeActive Ingredient ExampleTest MethodDosage (ppm)Inhibition Efficiency (%)Reference
Phosphonate ATMPNACE TM037410~95%[1][2]
Phosphonate HEDPNACE TM037410~90%[1][2]
Polymeric PESANACE TM037410~85%[3]
Polymeric PASPNACE TM037410~85%[3]
Polymeric PAASNACE TM037410~80%[3]
Polymeric MA-AANACE TM037410~80%[3]

Table 2: Calcium Sulfate (CaSO₄) Scale Inhibition Efficiency

Antiscalant TypeActive Ingredient ExampleTest MethodDosage (ppm)Inhibition Efficiency (%)Reference
Phosphonate HEDPStatic Jar Test5>90%[4]
Phosphonate ATMPStatic Jar Test5~85%[4]
Polymeric PAA-F1Static Jar Test5~95%[2]
Phosphonate ADMP-FStatic Jar Test5~90%[2]

Experimental Protocols

Detailed methodologies for common antiscalant performance evaluation tests are provided below.

Static Jar Test (Based on NACE Standard TM0374-2007)

This method is a widely used laboratory screening test to evaluate the ability of scale inhibitors to prevent the precipitation of calcium carbonate or calcium sulfate.

Objective: To determine the percent inhibition of scale formation by an antiscalant under static conditions.

Apparatus:

  • Water bath or oven capable of maintaining a constant temperature (e.g., 71°C).

  • Glass bottles with screw caps (e.g., 120 mL).

  • Magnetic stirrers and stir bars (optional, for initial mixing).

  • Filtration apparatus (0.45 µm filter paper).

  • Analytical balance.

  • pH meter.

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion analysis.

Procedure for Calcium Carbonate Inhibition:

  • Brine Preparation: Prepare two synthetic brines.

    • Cation Brine: A solution containing a known concentration of calcium ions (e.g., from CaCl₂).

    • Anion Brine: A solution containing a known concentration of bicarbonate ions (e.g., from NaHCO₃).

  • Inhibitor Solution Preparation: Prepare a stock solution of the antiscalant to be tested at a known concentration.

  • Test Setup:

    • For each test, add a specific volume of the anion brine to a glass bottle.

    • Add the desired concentration of the antiscalant solution to the bottle.

    • Place the bottles in the water bath to reach the target temperature.

    • Add the cation brine to the bottles to initiate the scaling reaction. The total volume is typically 100 mL.

    • A "blank" sample is prepared without any antiscalant.

  • Incubation: Tightly cap the bottles and keep them in the water bath for a specified period (e.g., 24 hours) without agitation.

  • Analysis:

    • After incubation, remove the bottles and cool them to room temperature.

    • Filter the supernatant of each sample through a 0.45 µm filter.

    • Measure the concentration of calcium ions in the filtrate using ICP-OES or AAS.

  • Calculation of Inhibition Efficiency:

    • Inhibition Efficiency (%) = [(C_i - C_b) / (C_o - C_b)] * 100

    • Where:

      • C_i = Calcium concentration in the filtrate of the inhibited sample.

      • C_b = Calcium concentration in the filtrate of the blank sample.

      • C_o = Initial calcium concentration in the solution.

Dynamic Tube Blocking Test

This test simulates the scaling process under flowing conditions, providing a more realistic evaluation of antiscalant performance in systems like pipelines and heat exchangers.

Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition in a capillary tube under dynamic conditions.

Apparatus:

  • High-pressure pumps (typically three: for cation brine, anion brine, and inhibitor solution).

  • Pre-heating coils for the brines.

  • A narrow-bore capillary tube (scaling coil) made of a suitable material (e.g., stainless steel or Hastelloy) placed in a temperature-controlled oven.

  • Differential pressure transducer to measure the pressure drop across the scaling coil.

  • Data acquisition system to log pressure and temperature.

Procedure:

  • Brine and Inhibitor Preparation: Prepare cation and anion brines and an inhibitor stock solution, similar to the static jar test.

  • System Setup:

    • The cation and anion brines are pumped separately through pre-heating coils to reach the desired test temperature.

    • The inhibitor solution is injected into one of the brine streams before they are mixed.

  • Test Execution:

    • The two hot brines are mixed at a T-junction just before entering the scaling coil.

    • The mixture flows through the scaling coil at a constant flow rate.

    • The differential pressure across the coil is continuously monitored.

  • Data Analysis:

    • In the absence of an effective inhibitor, scale deposition inside the coil will cause a gradual increase in the differential pressure.

    • The test is run with progressively lower concentrations of the antiscalant until a significant increase in differential pressure is observed.

    • The Minimum Inhibitor Concentration (MIC) is defined as the lowest concentration of the antiscalant that prevents a significant increase in differential pressure for a specified period.

Visualizations

Logical Flow of Antiscalant Evaluation

Antiscalant_Evaluation_Workflow cluster_0 Static Screening cluster_1 Dynamic Performance cluster_2 Selection cluster_3 Input A Static Jar Test (e.g., NACE TM0374) B Measure Inhibition Efficiency (%) A->B C Dynamic Tube Blocking Test B->C Promising Candidates E Performance Ranking B->E D Determine Minimum Inhibitor Concentration (MIC) C->D D->E Start Candidate Antiscalants Start->A

Caption: Workflow for evaluating antiscalant performance.

Mechanism of Phosphonate Scale Inhibition

Phosphonate_Mechanism cluster_0 Scaling Process without Inhibitor cluster_1 Inhibition by Phosphonates A Scaling Ions (Ca²⁺, CO₃²⁻) in Supersaturated Solution B Nucleation Formation of Microcrystals A->B C Crystal Growth Adherent Scale Deposit B->C E Adsorption on Crystal Surface Blocks Active Growth Sites B->E Interaction F Inhibition of Growth & Crystal Distortion Non-adherent, Dispersed Particles D Phosphonate Molecules D->E E->F

Caption: How phosphonates inhibit scale formation.

References

A Comparative Guide to the Biological Stability of Disodium Phosphonates Versus Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for biologically stable molecules is a cornerstone of modern drug development and agrochemical research. Understanding a compound's resistance to metabolic degradation is critical for predicting its pharmacokinetic profile, efficacy, and potential toxicity. This guide provides an objective comparison of the biological stability of two important classes of organophosphorus compounds: disodium phosphonates and organophosphates, supported by experimental data and detailed protocols.

Executive Summary

Disodium phosphonates exhibit significantly greater biological stability compared to organophosphates. This fundamental difference arises from the core chemical structure of these compounds. Phosphonates possess a highly resilient carbon-phosphorus (C-P) bond, which is resistant to cleavage by the enzymes that readily metabolize organophosphates.[1][2][3] In contrast, organophosphates are characterized by a phosphorus-oxygen-carbon (P-O-C) ester linkage, a primary target for enzymatic hydrolysis in biological systems.[4][5][6] This inherent stability makes phosphonates attractive candidates for therapeutic agents where longevity in the body is desirable, while the relative instability of many organophosphates is a key feature of their use as biodegradable pesticides.

At a Glance: Key Differences in Biological Stability

FeatureDisodium PhosphonatesOrganophosphates
Key Chemical Bond Carbon-Phosphorus (C-P)Phosphorus-Oxygen (P-O) Ester
Susceptibility to Hydrolysis Highly resistant to both chemical and enzymatic hydrolysis.[1][2][7]Susceptible to hydrolysis, which can be catalyzed by acids, bases, and enzymes.[4][5]
Primary Metabolic Pathway Generally poor substrates for phosphatases and other hydrolases.[2][3]Primarily metabolized by phosphotriesterases (PTEs), cytochrome P450 (CYP) enzymes, and other hydrolases.[4][5][8][9]
Biological Half-Life Generally longer due to resistance to degradation.[2]Varies widely but is often comparatively short due to rapid metabolism.[10][11]
Common Applications Drugs (e.g., bisphosphonates for osteoporosis), stable bioisosteres for phosphates in medicinal chemistry.[2][7]Pesticides, nerve agents, flame retardants.[4][12][13]

The Chemical Basis of Stability: A Tale of Two Bonds

The fundamental difference in the biological stability of phosphonates and organophosphates can be attributed to the nature of the phosphorus-containing core.

Organophosphates: These compounds are esters of phosphoric acid and are characterized by a P-O-C bond. This ester linkage is the Achilles' heel of organophosphates in biological systems. It is readily targeted and cleaved by a wide array of enzymes, most notably phosphotriesterases (PTEs) and other hydrolases.[4][5][8] This enzymatic hydrolysis breaks down the organophosphate into less toxic, more water-soluble metabolites that can be easily excreted. Additionally, cytochrome P450 enzymes can metabolize organophosphates through oxidative reactions.[9][14]

Disodium Phosphonates: In contrast, phosphonates are characterized by a direct carbon-phosphorus (C-P) bond. This bond is significantly more resistant to enzymatic and chemical cleavage than the P-O-C bond of organophosphates.[1][2][3] The enzymes that have evolved to hydrolyze phosphate esters are generally ineffective at breaking the C-P bond. While some specialized microbial enzymes capable of cleaving the C-P bond exist, they are not typically involved in the metabolism of xenobiotics in vertebrates.[1][3] This inherent resistance to hydrolysis is the primary reason for the enhanced biological stability of phosphonates.

Visualizing the Metabolic Fate

The following diagrams illustrate the fundamental differences in the metabolic pathways of organophosphates and the inherent stability of the phosphonate C-P bond.

cluster_0 Organophosphate Metabolism cluster_1 Phosphonate Stability Organophosphate Organophosphate (P-O-C bond) Metabolites Metabolites (e.g., alcohols, phosphates) Organophosphate->Metabolites Enzymatic Hydrolysis/ Oxidation Enzymes Hydrolases (e.g., PTEs) Cytochrome P450s Enzymes->Organophosphate Phosphonate Disodium Phosphonate (C-P bond) NoMetabolism Minimal or No Metabolism Phosphonate->NoMetabolism Resistant to Hydrolysis

Caption: Comparative metabolic pathways of organophosphates and disodium phosphonates.

Experimental Protocols for Assessing Biological Stability

To quantitatively assess the biological stability of these compounds, in vitro assays with liver microsomes are commonly employed. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and thus provide a robust system for evaluating metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound (organophosphate or phosphonate) in the presence of human liver microsomes.

2. Materials:

  • Human liver microsomes (pooled)
  • Test compounds (organophosphate and this compound)
  • Positive control compound (e.g., a rapidly metabolized drug)
  • Negative control (vehicle)
  • Phosphate buffer (100 mM, pH 7.4)
  • Magnesium chloride (MgCl2)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Acetonitrile (for reaction termination)
  • Internal standard (for analytical quantification)
  • 96-well plates
  • Incubator/shaker (37°C)
  • Centrifuge
  • LC-MS/MS system for analysis

3. Experimental Procedure:

4. Data Analysis:

Visualizing the Experimental Workflow

cluster_workflow Microsomal Stability Assay Workflow A Prepare Incubation Mix (Microsomes, Buffer, MgCl2) B Add Test Compounds to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate Reaction with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and Clint H->I

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion

References

Comparative Transcriptomics: Unraveling Cellular Responses to Disodium Phosphonate and Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of gene expression changes in cells exposed to disodium phosphonate versus traditional phosphate sources, providing insights for researchers, scientists, and drug development professionals.

The cellular response to different phosphorus sources is a critical area of study, with implications ranging from agriculture to medicine. While phosphate is the conventional and readily metabolized source of phosphorus for most organisms, phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, represent an alternative with distinct metabolic pathways. This guide provides a comparative transcriptomic analysis of cells treated with this compound and phosphate, drawing upon available research to illuminate the differential gene expression and signaling pathways activated by these two compounds.

While direct comparative transcriptomic studies on "this compound" are limited in the reviewed literature, research on other phosphonate compounds, such as 2-aminoethylphosphonic acid (2-AEP), in organisms like the diatom Phaeodactylum tricornutum, offers valuable insights into how cells transcriptionally respond to phosphonates compared to phosphate.[1][2][3] This guide synthesizes these findings to provide a comparative overview.

Executive Summary of Transcriptomic Differences

FeaturePhosphate TreatmentPhosphonate (2-AEP) Treatment
Primary Uptake Mechanism Primarily through dedicated phosphate transporters (e.g., Pst, PitA).[4][5][6][7]Can involve alternative uptake mechanisms like clathrin-mediated endocytosis, as seen in diatoms.[1][2][3] In some bacteria, the PhnCDE transport system is responsible for phosphonate uptake and can also transport phosphate.[4][5][6][7]
Metabolic Pathway Activation Direct incorporation into central metabolic pathways (e.g., ATP synthesis, nucleic acid synthesis).Involves specialized enzymatic machinery to cleave the C-P bond or alternative metabolic fates. In diatoms, 2-AEP is incorporated into phospholipids rather than having its C-P bond cleaved.[2][3]
Key Upregulated Gene Categories Genes involved in standard cellular growth and proliferation.Genes associated with vesicle formation (e.g., CLTC, AP-2), phospholipid synthesis (e.g., PCYT2, EPT1), and potentially stress response pathways.[1][2][3]
Key Downregulated Gene Categories Genes related to phosphorus scavenging are typically downregulated in phosphate-replete conditions.Genes related to photosynthesis have been observed to be downregulated in diatoms, suggesting that phosphonate utilization can be more energy-demanding.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols based on transcriptomic studies of phosphorus source utilization.

Cell Culture and Treatment
  • Organism: Phaeodactylum tricornutum (as a model for phosphonate utilization).

  • Culture Conditions: Cells are typically grown in artificial seawater medium.

  • Treatment Groups:

    • Phosphate-Replete (Control): Medium supplemented with inorganic phosphate (e.g., K2HPO4).

    • Phosphonate Treatment: Medium where inorganic phosphate is replaced with a phosphonate source, such as 2-aminoethylphosphonic acid (2-AEP).[1][2]

    • Phosphate-Starved: Cells grown in a phosphate-depleted medium.

  • Sampling: RNA samples are collected at specific time points following treatment.[2]

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is extracted from cell pellets using standard methods like the Trizol procedure.[8]

  • Library Preparation: RNA sequencing libraries are prepared. This often involves the selection of 3'P/2'-3'cP terminated RNA fragments for certain applications.[9]

  • Sequencing: High-throughput sequencing is performed to generate transcriptomic data.

  • Data Analysis:

    • Sequencing reads are trimmed to remove adapters and low-quality sequences.

    • Reads are mapped to a reference genome.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between treatment groups.[10][11]

    • Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are used to understand the biological functions of the differentially expressed genes.[10][12]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparative transcriptomics.

G cluster_phosphate Phosphate Uptake and Metabolism cluster_phosphonate Phosphonate Uptake and Metabolism (based on 2-AEP in diatoms) Phosphate Phosphate Phosphate_Transporter Phosphate Transporter (e.g., Pst, PitA) Phosphate->Phosphate_Transporter Uptake Intracellular_Phosphate Intracellular Phosphate Pool Phosphate_Transporter->Intracellular_Phosphate Central_Metabolism Central Metabolism (ATP, Nucleic Acids, etc.) Intracellular_Phosphate->Central_Metabolism Incorporation Phosphonate Phosphonate (2-AEP) Endocytosis Clathrin-Mediated Endocytosis Phosphonate->Endocytosis Uptake Phospholipid_Synthesis Incorporation into Membrane Phospholipids Endocytosis->Phospholipid_Synthesis G Start Start: Cell Culture Treatment Treatment with Phosphate vs. Phosphonate Start->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG, Pathway) Sequencing->Data_Analysis Results Results: Comparative Transcriptomic Profile Data_Analysis->Results

References

Safety Operating Guide

Proper Disposal of Disodium Phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of disodium phosphonate, ensuring compliance with regulatory standards and promoting a culture of safety within research, development, and scientific settings.

Regulatory Framework for Chemical Waste

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] For academic and research laboratories, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste, providing more flexibility while ensuring safety and environmental protection.[3] Key principles of these regulations include the prohibition of chemical disposal in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel handling hazardous materials.[1]

While some safety data sheets for similar compounds like disodium phosphate suggest it is not a hazardous waste under RCRA, it is imperative to handle all chemical waste with caution.[4] Best practices in a laboratory setting dictate that this compound should be disposed of as chemical waste to prevent environmental contamination. Discharge into the environment must be avoided.[5]

Operational Plan for this compound Disposal

This section outlines the procedural steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[6]

  • Hand Protection: Chemically protective gloves.[6]

  • Body Protection: A lab coat or apron to prevent skin contact.[6]

  • Respiratory Protection: In cases where dust may be generated, ensure adequate ventilation and use respiratory protection if necessary.[7]

2. Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Designated Waste Container: Use a clearly labeled, leak-proof container for collecting this compound waste.[2][8] Plastic containers are generally preferred for chemical waste.[8]

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."[2]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Strong acids are incompatible with this compound.[9]

3. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (Dry): For small dry spills, carefully scoop the material into a clean, dry disposal container, avoiding dust generation.[6]

  • Small Spills (Liquid): For liquid spills, absorb the material with sand or another noncombustible absorbent material and place it in an appropriate disposal container.[6]

  • Large Spills: For large spills, cover with a plastic sheet to minimize spreading and dike the area to contain the spill for later disposal.[6] Do not release into sewers or waterways.[6]

  • Cleanup: Cleanup personnel should wear appropriate PPE to protect against inhalation and skin/eye contact.[6]

4. Storage of Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.[8]

  • Location: The storage area must be at or near the point of waste generation.[8]

  • Container Management: Keep waste containers securely closed except when adding waste.[8]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[8]

5. Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department for pickup and final disposal.[8] EHS is responsible for ensuring that the waste is managed in a safe and environmentally sound manner that complies with all applicable regulations.[8]

  • Documentation: Maintain records of waste generation and disposal as required by your institution and regulatory agencies.

Key Data and Protocols

ParameterSpecificationSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat/apron.[6][7]
Incompatible Materials Strong acids, alkaloids, lead acetate, antipyrine, chloral hydrate, resorcinol, and pyrogallol.[4][6][9]
Spill Cleanup (Dry) Scoop into a clean, dry container, avoiding dust.[6]
Spill Cleanup (Liquid) Absorb with noncombustible material (e.g., sand).[6]
Waste Container Labeled, leak-proof, and kept closed. Plastic is preferred.[2][8]
Storage Location Designated satellite accumulation area at or near the point of generation.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Step 2: Collect Waste in Labeled, Compatible Container ppe->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_procedure Follow Spill Cleanup Protocol (Contain, Absorb/Scoop, Clean) check_spill->spill_procedure Yes store_waste Step 3: Store Waste Container in Satellite Accumulation Area check_spill->store_waste No spill_procedure->store_waste container_full Container Full or Ready for Disposal? store_waste->container_full container_full->store_waste No contact_ehs Step 4: Contact EHS for Waste Pickup container_full->contact_ehs Yes end End: Waste Disposed by EHS contact_ehs->end

References

Essential Safety and Logistics for Handling Disodium Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for Disodium phosphonate.

Hazard Summary

This compound may cause irritation to the eyes, skin, and respiratory system.[1][2][3] It is a non-flammable solid that is stable under normal conditions.[2][3] However, it is incompatible with strong acids and can decompose upon heating to produce toxic fumes of sodium and phosphorus oxides.[1][2][4][5]

Quantitative Data
PropertyValueSource
pH (1% solution)9.0 - 9.1[1][2]
Solubility in Water11 g/100 mL[2]
Acute Dermal LD50 (rat)> 2000 mg/kg[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses or chemical safety goggles.Always wear eye protection.[1][3][4][5][6] For handling solutions where splashing is a risk, a face shield is also recommended.[5]
Hands Chemically resistant gloves.Nitrile rubber gloves are a suitable option.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Protective clothing.A lab coat, apron, or coveralls should be worn to prevent skin contact.[4] For larger quantities or potential for significant exposure, chemically resistant boots and gauntlets are advised.[4]
Respiratory Dust mask or respirator.To prevent inhalation of dust, work in a well-ventilated area.[1][7] For operations that may generate dust, a dust respirator or an N95 mask should be used.[1][5][6] In cases of insufficient ventilation or prolonged exposure, an air-purifying respirator with high-efficiency particulate air (HEPA) filters is necessary.[6] If respirators are used, a written respiratory protection program compliant with OSHA standards is required.[4]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage Workflow

Diagram 1: Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Don Appropriate PPE prep2 Ensure Adequate Ventilation prep1->prep2 handle1 Weigh/Measure in Designated Area prep2->handle1 handle2 Avoid Dust Generation handle1->handle2 store1 Store in Tightly Closed Container handle2->store1 store2 Keep in Cool, Dry Place store1->store2

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocols

Standard Handling Protocol:

  • Preparation: Before handling, ensure the work area is well-ventilated.[2][7] Put on all required personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: When weighing or transferring the solid, do so in a manner that minimizes dust creation.[4][7]

  • Storage: After use, ensure the container is tightly sealed to prevent moisture absorption, as the product is hygroscopic.[1][4][7] Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong acids.[1][4][7]

Spill Response Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel.

  • Cleanup:

    • For small, dry spills, carefully scoop or vacuum the material into a labeled, clean, dry container for disposal.[1][4] Avoid actions that could generate dust.[4]

    • For larger dry spills, it is advisable to first cover the spill with a plastic sheet to minimize the spread of dust.[4]

    • Once the bulk of the material is removed, the area can be rinsed with water.[1]

  • Decontamination: Clean all equipment used for the cleanup.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after the cleanup.

Disposal Plan

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]

Disposal Workflow:

Diagram 2: Disposal of this compound Waste cluster_collection Waste Collection cluster_disposal Disposal Path collect1 Place Waste in Labeled Container collect2 Segregate from Incompatible Waste collect1->collect2 disp1 Consult Local, State, and Federal Regulations collect2->disp1 disp2 Dispose as Non-Hazardous Waste disp1->disp2 disp3 Landfill or Recycle as Permitted disp2->disp3

Caption: Decision workflow for the proper disposal of this compound.

Disposal Steps:

  • Containerization: Place waste this compound and any contaminated materials into a clearly labeled, sealed container.

  • Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for chemical waste disposal.[1]

  • Disposal:

    • Dry, unused material can typically be disposed of in a landfill.[1]

    • In some cases, small quantities may be permissible for disposal with regular household waste, but this requires consultation with and approval from local waste disposal authorities.[7]

    • Empty containers should be thoroughly rinsed with water before being recycled or disposed of according to the same guidelines as the chemical itself.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.